molecular formula C17H13N5O2 B1591951 Nitrazolam CAS No. 28910-99-8

Nitrazolam

货号: B1591951
CAS 编号: 28910-99-8
分子量: 319.32 g/mol
InChI 键: OYRPNABWTHDOFK-UHFFFAOYSA-N

描述

Nitrazolam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications.>

属性

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPNABWTHDOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045827
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28910-99-8
Record name Nitrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam, a triazolobenzodiazepine derivative, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its pharmacological profile, including its mechanism of action at the GABA-A receptor, and its metabolic fate. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a compilation of currently available data, detailed experimental protocols, and logical workflows to facilitate further investigation.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the triazolobenzodiazepine class.[1] Its core structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, which is in turn fused to a triazole ring.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 1-methyl-8-nitro-6-phenyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine[3][5]
CAS Number 28910-99-8[3]
Molecular Formula C₁₇H₁₃N₅O₂[1]
Molecular Weight 319.32 g/mol [3]
SMILES CC1=NN=C2N1C3=C(C=C(C=C3)--INVALID-LINK--[O-])C(=NC2)C4=CC=CC=C4[3]
InChI InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Yellow to light yellow crystalline solid[5]
Melting Point 231.5-232.5 °C[3]
Boiling Point (Predicted) 550.2 ± 60.0 °C[3]
Flash Point (Predicted) 286.6 ± 32.9 °C[3]
pKa (Predicted) 1.96 ± 0.40[3]
logP (Predicted) 2.59[3]
Water Solubility 0.0725 mg/mL[3]
Solubility in Organic Solvents DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, Methanol (B129727): 1 mg/mL[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is presented below. A detailed experimental protocol for a preparative scale synthesis is also provided.

General Synthesis Pathway

The synthesis of triazolobenzodiazepines like this compound typically involves the initial formation of a benzodiazepine (B76468) core, followed by the annulation of the triazole ring.

This compound Synthesis Pathway A 2-Amino-5-nitrobenzophenone (B23384) C 2-Ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine A->C Toluene (B28343), Acetic Acid, Reflux B 2-Chloro-1,1,1-triethoxyethane (B1580697) B->C E This compound C->E Methanol, Acetic Acid D Acetylhydrazine D->E

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Preparative Scale Synthesis of this compound

This protocol is adapted from a published microscale synthesis and scaled for preparative purposes.

Step 1: Synthesis of 2-Ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine

  • A mixture of 2-amino-5-nitrobenzophenone (2.0 mmol, 484 mg), 2-chloro-1,1,1-triethoxyethane (2.3 mmol, 460 mg), and glacial acetic acid (120 µL) in toluene is refluxed for 5 hours.

  • After cooling to room temperature, the mixture is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a yellow oil.

  • The resulting oil is dissolved in acetone (B3395972) (20 mL), and sodium iodide (3.0 mmol, 450 mg) is added.

  • The mixture is stirred at room temperature for 3 hours and then evaporated to dryness to yield the intermediate, 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine.

Step 2: Synthesis of this compound

  • A solution of 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine (0.80 mmol, 247 mg), acetylhydrazine (90%, 0.81 mmol, 67 mg), and glacial acetic acid (50 µL) in methanol (10 mL) is stirred overnight at room temperature.

  • The mixture is then evaporated to dryness.

  • The residue is triturated with tert-butyl methyl ether and filtered to afford this compound as a yellow powder.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: An acid/base extraction of the sample is typically performed.

Instrumentation and Parameters:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injection Port Temperature: 265 °C.

  • Transfer Line Temperature: 300 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Scan Range: 40-550 m/z.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Plasma or serum samples can be prepared by extraction at a basic pH into an organic solvent mixture like diethyl ether-methylene chloride (2:1, v/v). The extract is then reconstituted in the mobile phase.

Instrumentation and Parameters:

  • Instrument: Agilent 1100 HPLC system or equivalent with UV detection.

  • Column: Reversed-phase C18 column (e.g., Nova-Pak C18).

  • Mobile Phase: A mixture of an acidic buffer (e.g., 6mM phosphate (B84403) buffer), acetonitrile, and methanol. A typical ratio is 64:23:13 (v/v/v).

  • Detection: UV detection at 242 nm.

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[6][7] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (α, β, γ subunits) GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site) Cl_open Chloride Channel (Open) This compound->Cl_open This compound enhances GABA's effect Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel GABA binding opens channel GABA_A->Cl_open This compound enhances GABA's effect Cl_ion Cl⁻ Cl_open->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulated by this compound.

Receptor Binding Affinity

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes.

Materials:

  • Cell membranes expressing specific GABA-A receptor subtypes (e.g., from transfected HEK293 cells).

  • Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).

  • Unlabeled displacer: Diazepam (for determining non-specific binding).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target GABA-A receptor subtype in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + [³H]Flunitrazepam.

      • Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled Diazepam (e.g., 10 µM).

      • Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Receptor_Binding_Assay_Workflow A Prepare Receptor Membranes B Set up Assay Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

Metabolism and Pharmacokinetics

In Vitro Metabolism

Studies using human liver microsomes have shown that the primary phase I metabolic pathways for this compound are monohydroxylation and reduction of the nitro group.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the phase I metabolites of this compound.

Materials:

  • Pooled human liver microsomes (HLMs).

  • This compound.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Initiation of Reaction:

    • Add this compound (e.g., 1 µM final concentration) to the pre-warmed microsome suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific time period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to identify the parent compound and its metabolites.

In Vivo Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in animal models (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in the scientific literature. However, a study in mice indicated that this compound is several times more potent than diazepam as an antagonist of electroshock-induced tonic-extensor convulsions, but less potent than diazepam at preventing the righting reflex, suggesting potential differences in their pharmacokinetic and/or pharmacodynamic profiles.[8]

To obtain comprehensive pharmacokinetic data, in vivo studies in animal models such as mice or rats would be necessary.

Preclinical_Development_Workflow A Lead Compound Identification (this compound) B In Vitro Pharmacology (Receptor Binding Assays) A->B C In Vitro DMPK (Metabolism, Stability) A->C D In Vivo Pharmacokinetics (Animal Models) B->D C->D E In Vivo Efficacy (Animal Models of Disease) D->E F Toxicology Studies D->F G IND-Enabling Studies E->G F->G

Caption: Logical workflow for preclinical development of a benzodiazepine.

Conclusion

This compound is a triazolobenzodiazepine with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is achievable through established chemical routes, and its analytical detection can be reliably performed using standard chromatographic techniques. While its mechanism of action as a positive allosteric modulator of the GABA-A receptor is understood, further research is required to quantify its binding affinity for various receptor subtypes and to fully characterize its in vivo pharmacokinetic and pharmacodynamic profile. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to conduct these necessary investigations and to further elucidate the therapeutic potential and safety profile of this compound.

References

"Nitrazolam" synthesis pathway and yield

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed synthesis pathway and yield for Nitrazolam. The production of such substances is regulated and requires specific licensing and oversight. Providing this information could facilitate the creation of a controlled substance outside of these legal and safe contexts.

My purpose is to be a helpful and harmless AI assistant, and providing information that could be used to create illegal or harmful substances is a direct violation of my safety policies. The synthesis of potent benzodiazepines like this compound without proper laboratory equipment, safety protocols, and chemical expertise can be extremely dangerous, leading to potential explosions, exposure to toxic chemicals, and the creation of impure and dangerous products.

For legitimate research purposes, detailed synthetic procedures are typically published in peer-reviewed scientific journals. Researchers in accredited institutions would have access to these resources through their library subscriptions and databases. I strongly advise against attempting any chemical synthesis based on information found outside of established, secure, and legal scientific channels.

Pharmacodynamics of "Nitrazolam"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacodynamics of Nitrazolam

Introduction

This compound is a synthetic triazolobenzodiazepine, classified as a novel psychoactive substance (NPS).[1][2] Structurally related to medically established benzodiazepines like nitrazepam and alprazolam, it functions as a central nervous system depressant.[1][2] As a "designer drug," it was developed to mimic the effects of traditional benzodiazepines, often to circumvent legal controls.[3][4] Consequently, comprehensive empirical data on its specific pharmacokinetics and pharmacodynamics remain limited, with much of the current understanding extrapolated from the broader class of benzodiazepines and computational models.[1][4][5] This guide synthesizes the available information on the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][5][6][7][8]

Core Mechanism:

  • Positive Allosteric Modulation: this compound does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator.[7][9] It binds to a specific allosteric site on the receptor, known as the benzodiazepine (B76468) (BZD) binding site, which is distinct from the GABA binding site.[6][7][8]

  • Enhancement of GABAergic Inhibition: This binding induces a conformational change in the GABA-A receptor that increases the affinity of the receptor for its endogenous ligand, GABA.[9] By potentiating the effects of GABA, this compound enhances the influx of chloride ions (Cl-) into the neuron.[7][10]

  • Neuronal Hyperpolarization: The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the likelihood of an action potential.[6][10] This enhanced inhibition results in the characteristic central nervous system depressant effects of benzodiazepines, including sedation, anxiolysis (anxiety relief), muscle relaxation, and anticonvulsant activity.[1][3][11]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[5][12] The benzodiazepine binding site is typically located at the interface between the α and γ subunits.[9][12] The specific subunit composition of the GABA-A receptor influences its affinity for different benzodiazepines and the resulting pharmacological effects.[13]

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Quantitative Pharmacodynamic Data

Quantitative experimental data for this compound, such as binding affinity (Ki) and potency (EC50), are not widely available in peer-reviewed literature due to its status as a designer drug.[1][5] However, computational methods have been employed to predict its activity. A Quantitative Structure-Activity Relationship (QSAR) model was developed to predict the GABA-A receptor binding affinity for a range of newly emerging benzodiazepines.[14]

The data below represents the predicted binding affinity from this QSAR model. It is crucial to note that these are in silico predictions and not experimentally determined values.

CompoundPredicted GABA-A Receptor Binding Affinity (Log 1/c)Reference
This compound8.34[14]

Note: Log 1/c is a measure of binding affinity, where 'c' is the concentration required to achieve a certain level of binding. A higher Log 1/c value indicates a higher predicted binding affinity.

Experimental Protocols

The pharmacodynamic properties of benzodiazepines like this compound are typically characterized using a combination of in vitro and in vivo experimental protocols.

In Vitro: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. A competitive binding assay would be used to determine this compound's affinity for the benzodiazepine site on the GABA-A receptor.[15]

Objective: To calculate the inhibition constant (Ki) of this compound, which reflects its binding affinity.

Methodology:

  • Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to prepare a crude membrane suspension containing GABA-A receptors.[15][16] The protein concentration of the membrane preparation is determined.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Flumazenil or [¹²⁵I]2'-Iododiazepam), which is known to bind with high affinity to the BZD site, is incubated with the membrane preparation.[15][16][17]

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptors.[16]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters or by centrifugation.[15]

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[16]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane 1. Prepare Brain Membrane Homogenate (Source of GABA-A Receptors) Incubation 4. Incubate: Membranes + Radioligand + Increasing [this compound] Membrane->Incubation Radioligand 2. Prepare Radioligand (e.g., [3H]-Flumazenil) Radioligand->Incubation Nitrazolam_Sol 3. Prepare Serial Dilutions of this compound Nitrazolam_Sol->Incubation Separation 5. Separate Bound from Free Ligand (Rapid Filtration) Incubation->Separation Counting 6. Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting IC50 7. Plot Competition Curve & Determine IC50 Counting->IC50 Ki 8. Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo: Electroencephalography (EEG) Studies

EEG is used to measure the electrical activity of the brain and can reveal characteristic changes induced by benzodiazepines, providing a biomarker for their central nervous system effects.[18]

Objective: To characterize the dose-dependent effects of this compound on brain electrical activity and correlate these changes with behavioral outcomes (e.g., sedation, anxiolysis).

Methodology:

  • Subject Preparation: Subjects (e.g., non-human primates or human volunteers) are fitted with scalp electrodes according to a standardized placement system (e.g., 10-20 system).[19][20]

  • Baseline Recording: A baseline EEG is recorded for a specified period before drug administration to establish normal brain activity patterns.[19][20]

  • Drug Administration: this compound (or placebo in a control group) is administered, typically orally or intravenously, at varying doses.[19]

  • Post-Administration Recording: EEG is continuously recorded for several hours following administration to capture the time course of the drug's effects.[19]

  • Data Processing: The raw EEG data is filtered to remove artifacts. Quantitative spectral analysis is then performed to determine the power in different frequency bands (e.g., Delta, Theta, Alpha, Beta).[20][21]

  • Data Analysis: Changes in the power of specific frequency bands are analyzed. Benzodiazepines characteristically cause a decrease in alpha activity and a significant increase in beta frequency activity (13-30 Hz).[21] These EEG changes can be correlated with behavioral assessments of sedation and anxiety.[18]

EEG_Workflow cluster_setup Setup & Baseline cluster_protocol Experimental Protocol cluster_analysis Analysis Subject 1. Subject Selection & Electrode Placement Baseline 2. Record Baseline EEG Activity Subject->Baseline Admin 3. Administer this compound (or Placebo) Baseline->Admin Record 4. Record Post-Dose EEG Continuously Admin->Record Process 5. Process Raw EEG Data (Filtering, Artifact Removal) Record->Process Analysis 6. Quantitative Spectral Analysis (e.g., FFT to get Power Bands) Process->Analysis Correlate 7. Correlate EEG Changes (↑ Beta, ↓ Alpha) with Behavioral Effects Analysis->Correlate

Caption: General experimental workflow for an EEG study of this compound.

Conclusion

The pharmacodynamics of this compound are consistent with those of the benzodiazepine class, acting as a positive allosteric modulator of the GABA-A receptor to enhance GABAergic inhibition. This mechanism underlies its sedative, anxiolytic, and other central nervous system depressant effects. While quantitative experimental data on its potency and affinity are scarce, computational models predict a significant binding affinity for the GABA-A receptor. The characterization of its precise pharmacodynamic profile would require rigorous investigation using established methodologies such as radioligand binding assays and electroencephalography, which are essential for understanding the full therapeutic and toxicological potential of this novel psychoactive substance.

References

The Core Mechanism of Action of Triazolobenzodiazepines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolobenzodiazepines (TBZDs) represent a distinct class of benzodiazepines (BZDs) characterized by the fusion of a triazole ring to the diazepine (B8756704) ring structure. This structural modification confers unique pharmacological properties, including higher potency and, in some cases, distinct clinical profiles compared to classical benzodiazepines. This technical guide provides a comprehensive overview of the core mechanism of action of TBZDs, focusing on their molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these processes. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Primary Molecular Target: The GABA-A Receptor

The principal molecular target for all benzodiazepines, including TBZDs, is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the mammalian central nervous system.[1][2]

GABA-A Receptor Structure and Function

GABA-A receptors are pentameric ligand-gated ion channels, assembled from a selection of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[2][3] The most common synaptic receptor isoform consists of two α, two β, and one γ subunit.[2] The binding of the endogenous neurotransmitter GABA to the interface between the α and β subunits triggers a conformational change, opening a central chloride (Cl⁻) ion channel.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

Triazolobenzodiazepine Binding and Allosteric Modulation

Triazolobenzodiazepines do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site at the interface between the α and γ subunits of the GABA-A receptor.[1] This binding event does not directly open the chloride channel but rather enhances the effect of GABA.[5] Specifically, TBZDs increase the affinity of GABA for its receptor, leading to an increased frequency of channel opening in the presence of GABA.[1][3] This positive allosteric modulation potentiates the inhibitory effect of GABA, resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[5]

The following diagram illustrates the binding of a triazolobenzodiazepine to the GABA-A receptor and the subsequent potentiation of GABAergic neurotransmission.

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_receptor GABA-A Receptor α β γ Cl- Channel (Closed) GABA->GABAA_receptor:f0 Binds TBZD Triazolobenzodiazepine TBZD->GABAA_receptor:f3 Binds (Allosteric Site) GABAA_receptor_bound GABA-A Receptor α β γ Cl- Channel (Open) GABAA_receptor->GABAA_receptor_bound Increased Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAA_receptor_bound:f4->Hyperpolarization Cl- Influx

GABA-A Receptor Modulation by Triazolobenzodiazepines.

Quantitative Data on Triazolobenzodiazepine-GABA-A Receptor Interactions

The affinity of triazolobenzodiazepines for different GABA-A receptor subtypes can be quantified by their inhibition constant (Ki), with lower values indicating higher binding affinity. Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of these compounds.

Binding Affinities (Ki) of Triazolobenzodiazepines for GABA-A Receptor Subtypes
CompoundReceptor SubtypeKi (nM)Reference(s)
Triazolam α1β3γ21.5[6]
α2β3γ21.7[6]
α3β3γ21.8[6]
α5β3γ21.3[6]
Alprazolam α1β3γ2Not specified[5]
α2β3γ2Not specified[5]
α3β3γ2Not specified[5]
α5β3γ2Not specified[5]
Estazolam Not specifiedNot specified[7]
XLi-JY-DMH α1β3γ220.0[6]
α2β3γ214.7[6]
α3β3γ215.6[6]
α5β3γ25.2[6]
SH-TRI-108 α1β3γ2712.0[6]
α2β3γ2496.0[6]
α3β3γ2534.0[6]
α5β3γ2177.0[6]
Pharmacokinetic Parameters of Selected Triazolobenzodiazepines
CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Metabolism
Alprazolam 80-908011-16 (extended release)CYP3A4
Triazolam Not specifiedNot specifiedNot specifiedNot specified
Estazolam Not specifiedNot specified8.3-31.2Not specified

Downstream Signaling and Neuropharmacological Effects

The potentiation of GABA-A receptor function by triazolobenzodiazepines leads to a cascade of downstream effects on neuronal circuitry and other neurotransmitter systems.

Impact on Neuronal Excitability

The primary consequence of enhanced GABAergic inhibition is a widespread reduction in neuronal excitability across the central nervous system. This underpins the therapeutic effects of TBZDs, such as the anxiolytic effects arising from dampening of hyperactivity in limbic circuits and the anticonvulsant effects from suppressing aberrant neuronal firing in seizure foci.

Modulation of Other Neurotransmitter Systems

While the primary action of TBZDs is on the GABA system, this can indirectly influence other neurotransmitter systems:

  • Dopamine (B1211576): Some studies suggest that certain triazolobenzodiazepines, like alprazolam, may increase extracellular dopamine concentrations in the striatum.[5] This effect is not observed with all benzodiazepines and may contribute to the unique behavioral profile of some TBZDs.[8]

  • Serotonin (B10506): The triazolobenzodiazepine adinazolam (B1664376) has been shown to increase serotonin release in the hippocampus, an effect not seen with the classical benzodiazepine (B76468) diazepam.[9] This may contribute to the reported antidepressant properties of some TBZDs.[9]

  • Norepinephrine (B1679862): Adinazolam has also been observed to initially increase and then decrease norepinephrine release in the hippocampus.[9]

The following diagram illustrates the potential downstream effects of triazolobenzodiazepine action on other neurotransmitter systems.

Downstream_Effects cluster_neurotransmitter Modulation of Neurotransmitter Systems TBZD Triazolobenzodiazepine GABAA_R GABA-A Receptor TBZD->GABAA_R GABA_Potentiation Potentiation of GABAergic Inhibition GABAA_R->GABA_Potentiation Dopamine Dopamine System GABA_Potentiation->Dopamine Indirect Effect Serotonin Serotonin System GABA_Potentiation->Serotonin Indirect Effect Norepinephrine Norepinephrine System GABA_Potentiation->Norepinephrine Indirect Effect

Downstream Effects of Triazolobenzodiazepine Action.

Experimental Protocols

The investigation of the mechanism of action of triazolobenzodiazepines relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key in vitro assays.

Patch-Clamp Electrophysiology for Assessing GABA-A Receptor Modulation

This technique allows for the direct measurement of ion flow through GABA-A receptor channels and how it is modulated by TBZDs.

Objective: To measure the potentiation of GABA-evoked currents by a triazolobenzodiazepine in cultured cells expressing specific GABA-A receptor subtypes.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

    • Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.

    • The intracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.2 GTP-Tris, with pH adjusted to 7.2.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • GABA, at a concentration that elicits a submaximal response (e.g., EC₂₀), is applied to the cell via a rapid perfusion system.

    • The triazolobenzodiazepine is then co-applied with GABA at various concentrations to determine its modulatory effect.

    • A washout period with the extracellular solution is performed between applications.

  • Data Analysis:

    • The amplitude of the GABA-evoked current in the absence and presence of the triazolobenzodiazepine is measured.

    • The potentiation of the GABA current is calculated as a percentage increase over the baseline GABA response.

    • Dose-response curves are generated to determine the EC₅₀ of the triazolobenzodiazepine's modulatory effect.

The following diagram illustrates the workflow for a patch-clamp experiment.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK293 cells transfected with GABA-A receptor subunits) start->cell_prep recording_setup Whole-Cell Patch-Clamp Recording Setup cell_prep->recording_setup baseline_rec Record Baseline GABA-evoked Current recording_setup->baseline_rec drug_app Co-apply GABA and Triazolobenzodiazepine baseline_rec->drug_app washout Washout drug_app->washout data_analysis Data Analysis (Measure current potentiation, generate dose-response curve) drug_app->data_analysis washout->baseline_rec Repeat for different concentrations end End data_analysis->end

Workflow for a Patch-Clamp Electrophysiology Experiment.
Radioligand Binding Assay for Determining Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a triazolobenzodiazepine for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the Ki of a test triazolobenzodiazepine by its ability to displace a radiolabeled ligand from the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized in ice-cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • A fixed amount of membrane preparation.

      • A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro15-1788) near its Kd value.

      • Varying concentrations of the unlabeled test triazolobenzodiazepine.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive benzodiazepine like diazepam) are included.

    • The plate is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test triazolobenzodiazepine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (from brain tissue or transfected cells) start->membrane_prep assay_setup Assay Setup in 96-well Plate (membranes, radioligand, test compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantification of Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Workflow for a Radioligand Binding Assay.

Conclusion

The mechanism of action of triazolobenzodiazepines is centered on their role as potent positive allosteric modulators of the GABA-A receptor. By binding to a specific site at the α-γ subunit interface, they enhance the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a potentiation of inhibitory neurotransmission. This primary action results in a cascade of downstream effects, including a reduction in overall neuronal excitability and indirect modulation of other key neurotransmitter systems. The distinct pharmacological profiles of different triazolobenzodiazepines are influenced by their varying affinities for different GABA-A receptor subtypes and their unique pharmacokinetic properties. A thorough understanding of these mechanisms, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders.

References

Nitrazolam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of Nitrazolam, a triazolobenzodiazepine derivative. The information is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into its mechanism of action.

Core Data

Quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference
CAS Number 28910-99-8[1]
Molecular Formula C₁₇H₁₃N₅O₂[1]
Molecular Weight 319.324 g/mol [1]

Mechanism of Action

This compound, as a benzodiazepine, is understood to exert its effects on the central nervous system by modulating the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing the characteristic sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to GABA site This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine site (Allosteric Modulation) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Increased Influx CNS_Depression CNS Depressant Effects (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Leads to

GABA-A Receptor Signaling Pathway for Benzodiazepines.

Experimental Protocols

Preparative Scale Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • A mixture of 2-amino-5-nitrobenzophenone (2 mmol), 2-chloro-1,1,1-triethoxyethane (2.3 mmol), and glacial acetic acid (120 μL) in toluene is refluxed for 5 hours.

  • After cooling to room temperature, the mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The organic layer is collected and dried over anhydrous magnesium sulfate.

  • The solvent is removed to yield a yellow oil.

  • The resulting oil is dissolved in acetone (20 mL), and sodium iodide (3 mmol) is added.

  • The mixture is stirred at room temperature for 3 hours.

  • The solvent is evaporated to dryness to yield the crude product.

Analytical Methodology: GC-MS and LC-QTOF-MS

For the identification and confirmation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are utilized.

Sample Preparation:

  • An acid/base extraction is performed on the sample.

GC-MS Instrumental Parameters:

  • Instrument: Agilent 5975 Series GC/MSD System

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)

  • Carrier Gas: Helium (Flow: 1 mL/min)

  • Injection Port Temperature: 265 °C

  • Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

  • Injection Type: Splitless, 1 µL volume

  • Mass Scan Range: 40-550 m/z

LC-QTOF-MS Instrumental Parameters:

Detailed parameters for LC-QTOF-MS can be found in the referenced literature and are optimized based on the specific instrument and column used. The analysis provides high-resolution mass data for accurate mass confirmation of the parent ion and its fragments.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (2-amino-5-nitrobenzophenone, etc.) reflux Reflux Reaction start->reflux extraction Extraction & Drying reflux->extraction iodination Iodination Reaction extraction->iodination product Crude this compound Product iodination->product sample_prep Sample Preparation (Acid/Base Extraction) product->sample_prep Proceed to Analysis gcms GC-MS Analysis sample_prep->gcms lcqtof LC-QTOF-MS Analysis sample_prep->lcqtof identification Identification & Confirmation gcms->identification lcqtof->identification

Experimental Workflow for Synthesis and Analysis.

In Vitro Metabolism

Studies using human liver microsomes have shown that the in vitro phase I metabolism of this compound involves monohydroxylation and reduction of the nitro group.

Pharmacokinetics

Conclusion

This technical guide provides foundational data and methodologies for researchers working with this compound. The provided information on its chemical properties, synthesis, analytical identification, and general mechanism of action serves as a valuable resource for further investigation into this compound. Researchers should exercise appropriate caution and adhere to all safety guidelines when handling this and any related substances.

References

A Technical Guide to the Discovery and History of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Nitrazolam, a potent triazolobenzodiazepine. Initially synthesized during pharmaceutical research in the 1970s, this compound was never commercially marketed and has since emerged as a designer drug or new psychoactive substance (NPS). This guide details its history, physicochemical properties, pharmacology, and the experimental methodologies used for its synthesis and analysis. The content is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction

This compound is a synthetic depressant substance of the triazolobenzodiazepine (TBZD) chemical class.[1] Structurally, it is a derivative of benzodiazepines, closely related to prescription medications like nitrazepam and alprazolam, as well as other designer benzodiazepines such as clonazolam and fluthis compound.[1][2] Although its synthesis and central nervous system depressant activity were first described in the 1970s, it has gained notoriety in recent years through its sale online as a "research chemical".[2][3] Its high potency and unregulated status present significant challenges to public health and forensic toxicology.[3][4]

History and Discovery

This compound was first synthesized and characterized by J.B. Hester, Jr. of The Upjohn Company. The synthesis was detailed in a patent filed in 1974 and granted on October 19, 1976.[1][5] The patent, titled "6-Phenyl-4H-s-triazolo[4,3-a][6][7]benzodiazepines," described a series of compounds, including this compound, that exhibited central nervous system depressant activity, indicating their potential as sedatives, anxiolytics, anticonvulsants, and muscle-relaxing agents.[8] Despite this early research, this compound was never developed into a commercial pharmaceutical product.

Decades after its initial synthesis, this compound emerged on the illicit drug market. It was first formally identified by forensic laboratories in 2015.[3] As a "designer drug," it exists in a legal gray area in some jurisdictions, created by modifying the chemical structure of controlled substances to produce similar effects while circumventing existing drug laws.[3] It is typically sold online in powder, tablet, or liquid form for "research purposes only" to bypass regulations.[3]

The legal status of this compound varies by country and is subject to change as legislation adapts to the emergence of NPS.

JurisdictionLegal StatusCitation
United Kingdom Class C drug under the Misuse of Drugs Act 1971 (amendment May 2017).[1]
Germany Controlled under the New Psychoactive Substances Act (NpSG) for industrial and scientific use only.[1]
United States Not federally scheduled, but may be considered an analogue of a Schedule IV substance under the Federal Analogue Act.[2]
Canada Listed as a Schedule IV substance.[1]

Physicochemical Properties

This compound is a yellow solid material.[2] Its key chemical identifiers and properties are summarized below.

PropertyValueCitation
IUPAC Name 1-methyl-8-nitro-6-phenyl-4H-[6][7][9]triazolo[4,3-a][6][7]benzodiazepine[1]
CAS Number 28910-99-8[1]
Chemical Formula C₁₇H₁₃N₅O₂[1][2]
Molar Mass 319.324 g·mol⁻¹[1]
Exact Mass 319.1069 g·mol⁻¹ (Calculated [M+H]⁺: 320.1142)[2]

Pharmacology

Like all benzodiazepines, this compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][10] It acts as a positive allosteric modulator by binding to the benzodiazepine (B76468) site, a specific location at the interface between the α and γ subunits of the heteropentameric GABA-A receptor.[3][11] This binding event does not open the receptor's chloride channel directly but increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[12][13] The resulting potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, producing the characteristic depressant effects.[13][14]

Quantitative Pharmacological Data

Publicly available, peer-reviewed quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) of this compound at the GABA-A receptor is limited. However, early in vivo research provided a comparative measure of its potency against diazepam. More recent quantitative structure-activity relationship (QSAR) modeling has also been used to predict its binding affinity.[15]

Parameter This compound Diazepam Notes Citation
Anticonvulsant Potency Several times more potentBaselineBased on antagonism of electroshock-induced tonic-extensor convulsions in mice.[1][16]
Sedative Potency Less potentBaselineBased on prevention of the righting reflex in mice.[1]
Predicted GABA-A Binding Affinity (log 1/c) High (specific value not reported)N/ABased on a QSAR model developed for designer benzodiazepines.[15]

Metabolism and Pharmacokinetics

In vitro studies using pooled human liver microsomes (pHLM) have been conducted to identify the primary Phase I metabolic pathways of this compound.[7]

  • Reduction: The primary metabolic route is the reduction of the 7-nitro group to form 8-aminothis compound. This is a common pathway for nitrobenzodiazepines.[17]

  • Hydroxylation: A monohydroxylated metabolite has also been detected, though the exact position of hydroxylation (likely at the 4- or α-position) has not been definitively confirmed.[17]

These Phase I metabolites are likely to undergo subsequent Phase II conjugation (e.g., glucuronidation) in vivo before excretion.[17]

Key Experimental Protocols

A method for the microscale synthesis of this compound for use as a reference standard has been described, starting from 2-amino-5-nitrobenzophenone.[4]

  • Starting Material: 2-amino-5-nitrobenzophenone.

  • Reaction Sequence: The synthesis involves a multi-step process utilizing polymer-supported reagents to facilitate purification.

  • Final Step (Cyclization): The formation of the 1,2,4-triazole (B32235) ring is achieved within the injector of a gas chromatography-mass spectrometry (GC-MS) instrument, demonstrating a rapid method for producing a qualitative reference standard.[4]

The following is a representative protocol for studying the Phase I metabolism of this compound using pooled human liver microsomes.[7][18][19]

  • Incubation Mixture: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), this compound (e.g., 1-10 µM), and a phosphate (B84403) buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system.

  • Termination: After a set incubation period (e.g., 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or LC-QTOF.

A representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine site on the GABA-A receptor.[6][20][21]

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex, which are rich in GABA-A receptors.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Incubate the membrane preparation (e.g., 100 µg protein) with a fixed concentration of a radioligand specific for the benzodiazepine site (e.g., [³H]-flumazenil or [³H]-flunitrazepam) and varying concentrations of the unlabeled competitor drug (this compound).

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The Maximal Electroshock (MES) test is a standard preclinical model for assessing anticonvulsant activity, relevant to generalized tonic-clonic seizures.[22][23]

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip electrodes. The current is suprathreshold, sufficient to induce a tonic hindlimb extension in all vehicle-treated animals.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

Forensic laboratories use chromatographic methods coupled with mass spectrometry for the definitive identification of this compound.[2][24][25][26]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters: [2]

Parameter Specification
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injection Port Temp. 265 °C
Oven Program 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min
Injection Type Splitless (1 µL)

| Mass Scan Range | 40-550 m/z |

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Parameters: [2]

Parameter Specification
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) (pH 3.0)
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50)
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min
Injection Volume 10 µL

| TOF MS Scan Range | 100-510 Da |

Visualizations

Signaling_Pathway Figure 1: this compound Signaling Pathway at the GABA-A Receptor This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds to GABA_Binding Increased Affinity for GABA GABA_A->GABA_Binding Causes Cl_Influx Enhanced Chloride (Cl⁻) Ion Influx GABA_Binding->Cl_Influx Leads to Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition

Figure 1: this compound Signaling Pathway at the GABA-A Receptor

Experimental_Workflow Figure 2: General Experimental Workflow for this compound Analysis cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Chemical Synthesis (e.g., Microscale) Purification Purification Synthesis->Purification Characterization Structural Confirmation (GC-MS, LC-QTOF, NMR) Purification->Characterization Binding Receptor Binding Assay (Determine Kᵢ) Characterization->Binding Metabolism Metabolism Assay (pHLM, Identify Metabolites) Characterization->Metabolism InVivo Animal Models (e.g., MES Test for ED₅₀) Characterization->InVivo

Figure 2: General Experimental Workflow for this compound Analysis

Logical_Classification Figure 3: Historical and Functional Classification of this compound A CNS Depressants B Benzodiazepines A->B C Triazolobenzodiazepines B->C D This compound C->D E Pharmaceutical Research Compound (J.B. Hester, 1976) D->E Historical Context F New Psychoactive Substance (NPS) / Designer Drug (c. 2015) D->F Modern Context

Figure 3: Historical and Functional Classification of this compound

References

Nitrazolam: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the chemical identity, analytical methods, and pharmacological context of Nitrazolam, a potent designer benzodiazepine (B76468).

Chemical Identity

This compound is a synthetic triazolobenzodiazepine, a class of benzodiazepine derivatives characterized by a fused triazole ring. Its chemical structure is closely related to other potent benzodiazepines such as clonazolam and fluthis compound.

IUPAC Name

The formal IUPAC name for this compound is: 1-methyl-8-nitro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine [1][2][3][4][5][6].

Synonyms and Identifiers

For ease of reference in research and analytical settings, this compound is also known by several other names and identifiers.

Identifier TypeValue
Common Name This compound
CAS Number 28910-99-8[1][2][3][5][6]
Molecular Formula C₁₇H₁₃N₅O₂[1][2][3][5][6]
Molecular Weight 319.32 g/mol [1][3][6]
Alternate Names 1-Methyl-8-nitro-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine[3][7], 1-methyl-8-nitro-6-phenyl-4H-benzo[f][1][2][3]triazolo[4,3-a][1][3]diazepine[3][7]

Pharmacological Profile (Contextual)

As a designer drug, comprehensive clinical and pharmacological studies on this compound are limited. However, its structural similarity to other benzodiazepines provides a strong indication of its mechanism of action and general effects.

Mechanism of Action

This compound, like other benzodiazepines, is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor[8][9]. This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The binding site for benzodiazepines on the GABA-A receptor is at the interface of the alpha and gamma subunits.

gaba_a_receptor_mechanism cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_channel Chloride Ion Channel cluster_effect Cellular Effect receptor α β α β γ channel_closed Closed receptor->channel_closed Without Ligands gaba GABA gaba->receptor:f0 Binds channel_open Open gaba->channel_open Potentiates Opening This compound This compound This compound->receptor:f4 Binds (Allosteric Site) This compound->channel_open Potentiates Opening hyperpolarization Neuronal Hyperpolarization channel_open->hyperpolarization Cl⁻ Influx inhibition CNS Inhibition hyperpolarization->inhibition

General mechanism of benzodiazepines on the GABA-A receptor.

Metabolism

The metabolism of this compound is understood to occur primarily in the liver through processes of reduction and hydroxylation, leading to the formation of metabolites such as hydroxythis compound. Both the parent compound and its metabolites are excreted in the urine.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not widely published. However, standard methodologies for characterizing benzodiazepines can be applied. Below are example frameworks and a specific, published protocol for the analytical identification of this compound.

Analytical Identification of this compound

The following protocols for the identification of this compound in seized materials have been published by the Center for Forensic Science Research & Education.

  • Sample Preparation: Acid/base extraction.

  • Instrument: Agilent 5975 Series GC/MSD System.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

  • Carrier Gas: Helium (Flow: 1 mL/min).

  • Temperatures:

    • Injection Port: 265 °C.

    • Oven: Initial 60 °C, hold for 1 min, ramp at 30 °C/min to 340 °C, hold for 4 min.

  • Injection Parameters: Splitless injection.

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z.

    • Transfer Line: 320 °C.

  • Retention Time: Approximately 9.294 min.

  • Sample Preparation: 1:100 dilution of acid/base extraction in mobile phase.

  • Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

  • Flow rate: 0.4 mL/min.

  • Gradient: Initial: 95% A:5% B; ramp to 5% A:95% B over 13 min; return to 95% A:5% B at 15.5 min.

  • Temperatures:

    • Autosampler: 15 °C.

    • Column Oven: 30 °C.

    • Source Heater: 600 °C.

  • Injection Volume: 10 µL.

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da.

    • Fragmentation: Collision Energy Spread (35±15 eV).

    • MS/MS Scan Range: 50-510 Da.

  • Retention Time: Approximately 6.75 min.

analytical_workflow start Seized Material Containing this compound extraction Acid/Base Extraction start->extraction sample_prep_gcms Sample for GC-MS extraction->sample_prep_gcms sample_prep_lcqtof Dilution for LC-QTOF-MS extraction->sample_prep_lcqtof gcms GC-MS Analysis sample_prep_gcms->gcms lcqtof LC-QTOF-MS Analysis sample_prep_lcqtof->lcqtof data_analysis Data Analysis (Retention Time & Mass Spectra) gcms->data_analysis lcqtof->data_analysis identification Positive Identification of this compound data_analysis->identification

Workflow for the analytical identification of this compound.

Example Protocol: Radioligand Binding Assay for GABA-A Receptors

This is a generalized protocol for determining the binding affinity of a compound like this compound to GABA-A receptors.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebellum) in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In assay tubes, combine the prepared membranes, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the test compound (this compound).

    • For non-specific binding determination, include tubes with an excess of an unlabeled benzodiazepine (e.g., Diazepam).

    • Incubate the mixture at a controlled temperature (e.g., 4°C or 37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant), a measure of binding affinity, using the Cheng-Prusoff equation.

Quantitative Data

Specific quantitative pharmacological data for this compound, such as in vivo pharmacokinetic parameters or receptor binding affinities (Ki values), are not extensively available in peer-reviewed literature. Researchers are advised to consult the latest toxicological and forensic science publications for any emerging data. For context, studies on the structurally related compound Nitrazepam may offer some comparative insights, but direct extrapolation of values is not recommended.

Conclusion

This compound is a potent designer benzodiazepine with a well-defined chemical structure and a mechanism of action that is characteristic of its class. While detailed pharmacological and pharmacokinetic data remain scarce, established analytical protocols allow for its accurate identification in laboratory settings. Further research is necessary to fully characterize its pharmacological profile and potential for harm. Researchers investigating this compound should employ established methodologies for benzodiazepine analysis and characterization, while exercising caution due to its high potency.

References

In-Vitro Metabolism of Nitrazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam, a designer triazolobenzodiazepine, has emerged as a compound of interest within the scientific and forensic communities. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the in-vitro metabolism of this compound, detailing its metabolic pathways, the enzymes involved, and the experimental protocols for its study. While specific quantitative kinetic data for this compound remains to be published, this guide establishes a framework for such investigations based on current knowledge of benzodiazepine (B76468) metabolism.

Introduction

This compound is a potent central nervous system depressant belonging to the triazolobenzodiazepine class.[1] Like other benzodiazepines, it is anticipated to undergo extensive metabolism in the liver, primarily through phase I and phase II biotransformation reactions. In-vitro studies using human liver microsomes (HLM) are instrumental in elucidating these metabolic pathways and identifying the enzymes responsible. This information is foundational for further preclinical and clinical development, as well as for forensic analysis.

Metabolic Pathways of this compound

The in-vitro metabolism of this compound is characterized by two primary phase I reactions: nitroreduction and hydroxylation. These initial transformations are followed by phase II conjugation reactions.

Phase I Metabolism

The principal phase I metabolic routes for this compound are:

  • Nitroreduction: The nitro group of this compound can be reduced to form 8-aminothis compound.[2] This is a common metabolic pathway for nitrobenzodiazepines.

  • Hydroxylation: this compound can undergo monohydroxylation, with the hydroxylation likely occurring at the 4- or α-position of the molecule.[2]

Phase II Metabolism

Following phase I metabolism, the parent drug and its hydroxylated metabolites are susceptible to phase II conjugation, primarily through glucuronidation.[2] However, it is noteworthy that one in-vitro study utilizing pooled human liver microsomes and a panel of 13 different human UDP-glucuronosyltransferases (UGTs) did not detect any glucuronide conjugates of this compound. This suggests that glucuronidation of the parent compound may be a minor pathway under these specific in-vitro conditions, or that the responsible UGT isoforms were not adequately represented.

Nitrazolam_Metabolism This compound This compound Nitroreduction Nitroreduction (Phase I) This compound->Nitroreduction Aldehyde Oxidase 1 (AOX1) N-acetyltransferase (NAT) 2 (inferred from Nitrazepam) Hydroxylation Hydroxylation (Phase I) This compound->Hydroxylation Cytochrome P450 (e.g., CYP3A4) Glucuronidation_parent Glucuronidation (Phase II) This compound->Glucuronidation_parent UGTs (pathway not consistently observed in-vitro) Aminothis compound 8-Aminothis compound Nitroreduction->Aminothis compound Hydroxythis compound 4-Hydroxy-nitrazolam or α-Hydroxy-nitrazolam Hydroxylation->Hydroxythis compound Glucuronidation_metabolite Glucuronidation (Phase II) Hydroxythis compound->Glucuronidation_metabolite UGTs Nitrazolam_Glucuronide This compound-Glucuronide Glucuronidation_parent->Nitrazolam_Glucuronide Hydroxynitrazolam_Glucuronide Hydroxy-nitrazolam-Glucuronide Glucuronidation_metabolite->Hydroxynitrazolam_Glucuronide

Caption: Proposed in-vitro metabolic pathway of this compound.

Key Enzymes in this compound Metabolism

The biotransformation of this compound is catalyzed by a suite of drug-metabolizing enzymes predominantly found in the liver.

  • Cytochrome P450 (CYP) Superfamily: The hydroxylation of this compound is primarily mediated by CYP enzymes. Based on metabolism studies of other benzodiazepines, particularly those with a triazole ring, isoforms from the CYP3A subfamily (e.g., CYP3A4) are strongly implicated.[3][4] CYP3A4 is a major enzyme responsible for the metabolism of a vast array of drugs, and its involvement suggests a high potential for drug-drug interactions.[5][6][7]

  • Aldehyde Oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2: While not directly studied for this compound, research on the structurally similar compound nitrazepam indicates that the nitroreduction pathway is likely catalyzed by AOX1 and NAT2.

  • UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the phase II glucuronidation of both the parent compound and its phase I metabolites. Although direct glucuronidation of this compound was not observed in one study, UGTs are expected to conjugate the hydroxylated metabolites.

Quantitative Data

As of the latest literature review, specific quantitative data for the in-vitro metabolism of this compound, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), have not been published. The determination of these kinetic parameters is essential for predicting the in-vivo clearance and potential for enzyme saturation.

ParameterValueMethodReference
KmNot available--
VmaxNot available--
Intrinsic Clearance (CLint)Not available--
Table 1: Quantitative In-Vitro Metabolic Parameters for this compound (Data currently unavailable in published literature).

Experimental Protocols

The following section details a generalized experimental protocol for the in-vitro metabolism of this compound using human liver microsomes, based on established methodologies for benzodiazepines.[8]

Incubation with Human Liver Microsomes (HLM)

Objective: To identify the phase I and phase II metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (Solution A and Solution B)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (pore-forming agent to activate UGTs)

  • D-Saccharic acid 1,4-lactone monohydrate (β-glucuronidase inhibitor)

  • Ice-cold acetonitrile (B52724) (quenching solution)

Procedure:

  • Prepare an incubation mixture containing phosphate buffer, human liver microsomes, alamethicin, and D-Saccharic acid 1,4-lactone monohydrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is minimal to avoid enzyme inhibition), followed by the NADPH regenerating system and UDPGA.

  • The final incubation volume is typically 200 µL.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm at 4°C for 10 minutes).

  • Analyze the supernatant for metabolites using LC-MS/MS or LC-QTOF-MS.

Enzyme Phenotyping with Recombinant CYPs

Objective: To identify the specific CYP isoforms responsible for this compound's oxidative metabolism.

Procedure:

  • Follow the general incubation protocol as described above, but replace the pooled human liver microsomes with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2C19, etc.).

  • Analyze the formation of hydroxylated metabolites for each CYP isoform to determine their relative contribution.

Analytical Methodology

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Sample Preparation: The supernatant from the incubation mixture can be directly injected or further concentrated by evaporation and reconstitution in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for benzodiazepines.

  • Data Acquisition: For metabolite identification, full scan and product ion scan modes are used. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed.

Experimental_Workflow cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis Prepare_Mixture Prepare Incubation Mixture (HLM, Buffer, Co-factors) Pre_incubation Pre-incubate at 37°C Prepare_Mixture->Pre_incubation Add_Substrate Add this compound Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS or LC-QTOF-MS Analysis Collect_Supernatant->LC_MS_Analysis Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID Data_Analysis Data Analysis Metabolite_ID->Data_Analysis

Caption: General experimental workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound proceeds through well-established benzodiazepine biotransformation pathways, including nitroreduction and hydroxylation, followed by glucuronidation of the resulting metabolites. The cytochrome P450 system, particularly CYP3A4, is likely a key player in its phase I metabolism, highlighting the potential for clinically significant drug-drug interactions. While the foundational metabolic map has been outlined, further research is required to quantify the kinetics of these reactions and to definitively identify all contributing enzyme isoforms. The experimental protocols detailed herein provide a robust framework for conducting such studies, which will be vital for a comprehensive understanding of the pharmacology and toxicology of this compound.

References

An In-Depth Technical Guide to the Metabolic Pathway of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam is a designer benzodiazepine (B76468) that has emerged on the new psychoactive substances (NPS) market. As a triazolobenzodiazepine, it shares a structural resemblance to clinically prescribed benzodiazepines and exhibits similar central nervous system depressant effects. A thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This guide provides a comprehensive analysis of the current knowledge regarding the metabolic pathways of this compound, detailing experimental approaches for its study and presenting available data in a structured format.

Core Concepts in this compound Metabolism

The metabolism of this compound, like many benzodiazepines, primarily occurs in the liver and involves Phase I and potentially Phase II reactions. Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation (Phase II) and excretion. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the initial metabolic transformations of this compound.[1][2]

The primary metabolic pathways identified for this compound are:

  • Nitroreduction: The nitro group at the C8 position undergoes reduction to form an amino group, resulting in the formation of 8-aminothis compound . This is a common metabolic route for nitrobenzodiazepines.[1]

  • Monohydroxylation: A hydroxyl group is introduced onto the molecule. The exact position of hydroxylation has been tentatively proposed to be at the 4- or α-position.[1]

Following these Phase I transformations, the resulting metabolites are susceptible to Phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates their elimination from the body.[1]

Quantitative Analysis of this compound Metabolism

To date, specific quantitative data on the formation of this compound metabolites from in vitro or in vivo studies is limited in the published literature. However, pharmacokinetic data for the structurally similar and well-established benzodiazepine, nitrazepam, can provide some context for expected metabolic behavior. It is important to note that while informative, these values are not directly transferable to this compound and should be interpreted with caution.

ParameterNitrazepam ValueSpeciesReference
Half-life (t½) 22.1 ± 4.96 hoursHuman (Japanese)[3]
21.5 ± 7.51 hoursHuman (European)[3]
Clearance 0.91 ± 0.165 mL/min/kgHuman (Japanese)[3]
1.17 ± 0.492 mL/min/kgHuman (European)[3]
Major Metabolites 7-aminonitrazepam, 7-acetamidonitrazepamHuman[4]

Note: The table above presents pharmacokinetic parameters for nitrazepam, not this compound. This data is included to provide a general understanding of the potential pharmacokinetic profile of a closely related nitrobenzodiazepine.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for studying the metabolism of this compound using pooled HLMs.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (e.g., a deuterated analog of this compound or another benzodiazepine)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer

    • HLM suspension (final protein concentration typically 0.5-1 mg/mL)

    • This compound solution (to achieve the desired final substrate concentration)

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of ice-cold acetonitrile) containing the internal standard.

  • Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.

1. Sample Preparation:

  • The supernatant from the HLM incubation can be directly injected or further processed (e.g., evaporation and reconstitution in mobile phase) to concentrate the analytes.

2. LC-MS/MS Conditions (General Example):

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[To be determined empirically][To be determined empirically]
8-aminothis compound[To be determined empirically][To be determined empirically]
Hydroxythis compound[To be determined empirically][To be determined empirically]

Note: The specific m/z values for precursor and product ions need to be optimized by direct infusion of the analytical standards into the mass spectrometer.

Visualizations

This compound Metabolic Pathway

Nitrazolam_Metabolism This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Hydroxylation Hydroxylation (Phase I) This compound->Hydroxylation Amino_this compound 8-aminothis compound Nitroreduction->Amino_this compound Hydroxy_this compound Monohydroxythis compound Hydroxylation->Hydroxy_this compound Conjugation Conjugation (Phase II - Glucuronidation) Amino_this compound->Conjugation Hydroxy_this compound->Conjugation Excretion1 Excretion Conjugation->Excretion1 Excretion2 Excretion Conjugation->Excretion2

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_this compound Prepare this compound Stock Solution Combine Combine Reagents (Buffer, HLM, this compound) Prep_this compound->Combine Prep_HLM Prepare HLM Suspension Prep_HLM->Combine Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Prep_NADPH->Initiate Preincubation Pre-incubate at 37°C Combine->Preincubation Preincubation->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

The metabolic pathway of this compound primarily involves nitroreduction and monohydroxylation, leading to the formation of 8-aminothis compound and a monohydroxylated metabolite, respectively. While specific quantitative data for this compound remains to be fully elucidated, the analytical and experimental frameworks established for other benzodiazepines provide a solid foundation for future research. The protocols and information presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to further characterize the metabolism and disposition of this designer benzodiazepine. Further studies are warranted to obtain quantitative metabolic data and to identify the specific cytochrome P450 isozymes involved in the oxidative metabolism of this compound.

References

An In-depth Technical Guide on the Receptor Binding Affinity of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam is a designer benzodiazepine (B76468), a class of compounds that have gained attention in both forensic and pharmacological research. Like other benzodiazepines, its primary mechanism of action is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the available data on the receptor binding affinity of this compound, with a focus on its interaction with the GABA-A receptor. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predictive data from computational models and outlines established experimental protocols for determining benzodiazepine receptor affinity.

Introduction

This compound is a triazolobenzodiazepine that is structurally related to other benzodiazepines such as nitrazepam.[1] These compounds are known for their sedative, hypnotic, anxiolytic, and anticonvulsant properties, which are mediated through their interaction with GABA-A receptors.[2] The potency and pharmacological profile of a given benzodiazepine are largely determined by its binding affinity for the benzodiazepine binding site on the GABA-A receptor complex. This guide aims to consolidate the current understanding of this compound's receptor binding characteristics.

Quantitative Receptor Binding Affinity

Direct experimental determination of the binding affinity (Ki) of this compound for various GABA-A receptor subtypes is not extensively documented in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has been developed to predict the binding affinities of numerous designer benzodiazepines, including this compound.[3][4]

The QSAR model predicts the binding affinity as the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace 50% of a radiolabeled ligand from the receptor. This value is expressed as log(1/C).

Table 1: Predicted GABA-A Receptor Binding Affinity of this compound

CompoundPredicted log(1/C)Reference
This compound8.24[3][4]

Note: C represents the molar inhibitory concentration (IC50). A higher log(1/C) value indicates a higher predicted binding affinity. For context, the same study reported predicted log(1/C) values for diazepam and triazolam as 8.09 and 8.40, respectively.[2]

Signaling Pathway

This compound, like other benzodiazepines, functions as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride ion channel but rather enhances the effect of GABA. When GABA binds to its receptor, it opens a chloride (Cl-) channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. The binding of this compound increases the frequency of the chloride channel opening when GABA is also bound, thereby potentiating the inhibitory effect of GABA.

GABA_A_Signaling GABA_site GABA Binding Site Cl_channel_open Chloride (Cl-) Channel (Open) BZD_site Benzodiazepine Binding Site Cl_channel Chloride (Cl-) Channel (Closed) Cl_channel->Cl_channel_open Opens more frequently in presence of both GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Cl_channel_open->Neuronal_Inhibition

Figure 1. Signaling pathway of GABA-A receptor modulation by this compound.

Experimental Protocols

The determination of the binding affinity of a compound like this compound for GABA-A receptors is typically achieved through a competitive radioligand binding assay. The following protocol is a generalized methodology based on established procedures for benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).

Materials:

  • Receptor Source: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [3H]flunitrazepam, a high-affinity benzodiazepine site radioligand.

  • Test Compound: this compound.

  • Reference Compound: A well-characterized benzodiazepine (e.g., Diazepam).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Clonazepam) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester for rapid filtration.

  • Filters: Glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the desired GABA-A receptor subtype.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a series of tubes, add a constant amount of receptor membranes.

    • Add a constant concentration of [3H]flunitrazepam.

    • Add varying concentrations of the test compound (this compound) or the reference compound.

    • For the determination of non-specific binding, add a saturating concentration of the non-radiolabeled control.

    • For total binding, add only the radioligand and receptor membranes.

  • Incubation:

    • Incubate the assay tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Setup Assay Setup (Incubation of Membranes, Radioligand, and this compound) Receptor_Prep->Assay_Setup Ligand_Prep Radioligand & Test Compound (this compound) Preparation Ligand_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting of Radioactivity Filtration->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data on the receptor binding affinity of this compound remains limited, computational QSAR models predict a high binding affinity for GABA-A receptors, comparable to that of established benzodiazepines. The primary mechanism of action is consistent with that of other benzodiazepines, involving positive allosteric modulation of the GABA-A receptor to enhance GABAergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound and other novel psychoactive substances. Further research employing such methodologies is crucial for a comprehensive understanding of the pharmacological and toxicological profiles of these emerging compounds.

References

An In-depth Technical Guide on the Central Nervous System Effects of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Nitrazolam is a designer benzodiazepine (B76468) and is not approved for medical use. The information provided herein is for research and informational purposes only.

Executive Summary

This compound is a synthetic triazolobenzodiazepine that has emerged as a novel psychoactive substance.[1][2] Structurally related to medically established benzodiazepines like nitrazepam and alprazolam, it functions as a central nervous system (CNS) depressant.[1][3] Its mechanism of action is consistent with the benzodiazepine class, involving positive allosteric modulation of the GABA-A receptor.[1][4][5] Preclinical evidence suggests it possesses significant anticonvulsant properties, potentially exceeding those of diazepam, while exhibiting a different sedation profile.[2][6][7] As a designer drug, comprehensive data on its pharmacokinetics and pharmacodynamics are limited, with existing knowledge largely derived from forensic analyses, in vitro metabolism studies, and computational models.[1] This guide synthesizes the available technical information regarding this compound's effects on the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its CNS depressant effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with the endogenous neurotransmitter GABA, opens to allow chloride ions to enter the neuron.[8] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound binds to the benzodiazepine site, a distinct regulatory site at the interface of the α and γ subunits of the GABA-A receptor complex.[8] This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening.[9] The result is a potentiation of GABAergic inhibition, leading to the characteristic CNS depressant effects of benzodiazepines, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[1][4]

GABA_A_Signaling_Pathway Figure 1: this compound's Mechanism of Action at the GABA-A Receptor cluster_neuron Postsynaptic Neuron cluster_ion_channel Chloride Ion Channel (Closed) cluster_ion_channel_open Chloride Ion Channel (Open) GABA_R GABA-A Receptor (α, β, γ subunits) channel_closed Cl⁻ channel_open Cl⁻ GABA_R:e->channel_open:w Increases Frequency of Opening Hyperpolarization Neuronal Hyperpolarization channel_open->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Binds (Allosteric Site) CNS_Effects CNS Depressant Effects (Sedation, Anxiolysis, Anticonvulsant) Hyperpolarization->CNS_Effects Leads to

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor

Quantitative Pharmacodynamic Data

Quantitative data for this compound is scarce. The available information comes from computational modeling and comparative in vivo animal studies.

GABA-A Receptor Binding Affinity

Experimentally determined binding affinities (Ki or IC50 values) for this compound at specific GABA-A receptor subtypes are not widely available in peer-reviewed literature. However, a Quantitative Structure-Activity Relationship (QSAR) model has been used to predict its binding affinity.[10]

CompoundParameterPredicted ValueMethod
This compound log 1/c8.34QSAR Model[1][11]
Table 1: Predicted GABA-A Receptor Binding Affinity of this compound. 'c' represents the molar inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam from rat cerebral cortex synaptosomal preparations.
In Vivo Anticonvulsant and Sedative Potency

Studies in mice have provided comparative data on this compound's potency relative to diazepam.

TestCompoundRelative PotencySpecies
Antagonism of Electroshock-Induced Tonic-Extensor Convulsions This compoundSeveral times more potent than DiazepamMouse[2][7]
Prevention of Righting Reflex (Sedation) This compoundLess potent than DiazepamMouse[2]
Table 2: Comparative In Vivo Potency of this compound.

Experimental Protocols

In Vitro Metabolism Analysis

The following protocol is based on the methodology described by Moosmann et al. (2016) for characterizing the in vitro phase I metabolism of designer benzodiazepines, including this compound.[12]

Objective: To identify the primary phase I metabolites of this compound using human liver microsomes (pHLM).

Materials:

  • This compound

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-QTOF-MS system for analysis

Procedure:

  • Incubation Preparation: Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, pHLM, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 10 minutes.

  • Reaction Initiation: Add this compound (typically dissolved in a suitable solvent like methanol) to the mixture to initiate the metabolic reaction. The final substrate concentration is typically in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) system to separate and identify the parent compound and its metabolites based on their retention times and mass-to-charge ratios.

Expected Results: The primary metabolites detected for this compound are monohydroxylated derivatives and a product of the reduction of the nitro group to an amino group.[12][13]

In_Vitro_Metabolism_Workflow Figure 2: Workflow for In Vitro Metabolism Study of this compound start Start: Prepare Incubation Mixture (pHLM, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C start->pre_incubate add_this compound Add this compound to Initiate Reaction pre_incubate->add_this compound incubate Incubate at 37°C for 60 min add_this compound->incubate terminate Terminate Reaction (Add Ice-Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant (LC-QTOF-MS) centrifuge->analyze end End: Identify Metabolites analyze->end

Figure 2: Workflow for In Vitro Metabolism Study of this compound
In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)

This protocol is a generalized representation based on standard methodologies for the maximal electroshock seizure (MES) test in mice, used to evaluate anticonvulsant efficacy.[7][14][15]

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male laboratory mice (e.g., Swiss Webster strain)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Diazepam) for positive control

  • Electroconvulsive device with corneal or ear electrodes

  • Electrolyte solution (e.g., saline)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment. Fast animals overnight before the experiment.

  • Drug Administration: Randomly assign mice to treatment groups (vehicle, positive control, various doses of this compound). Administer the test compounds via a specific route (e.g., intraperitoneal or oral) at a defined time before the seizure induction (e.g., 30-60 minutes).

  • Seizure Induction: Apply a brief electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) via corneal or ear electrodes moistened with electrolyte solution.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, full extension of the hind limbs.

  • Data Analysis: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension. This data can be used to calculate an ED50 (the dose that protects 50% of the animals).

MES_Test_Workflow Figure 3: Workflow for Maximal Electroshock Seizure (MES) Test acclimation Animal Acclimation & Fasting grouping Randomly Assign Mice to Groups (Vehicle, Control, this compound) acclimation->grouping admin Drug Administration (e.g., IP) Pre-treatment Time (30-60 min) grouping->admin induction Induce Seizure via Electrical Stimulus admin->induction observe Observe for Tonic Hindlimb Extension induction->observe analysis Data Analysis (% Protection, ED50 Calculation) observe->analysis

Figure 3: Workflow for Maximal Electroshock Seizure (MES) Test

Pharmacokinetics and Metabolism

Comprehensive in vivo pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not available in published literature.

The primary metabolic pathways identified through in vitro studies involve:

  • Monohydroxylation: The addition of a single hydroxyl (-OH) group to the molecule.

  • Reduction: The nitro (-NO2) group is reduced to an amino (-NH2) group, forming 8-aminothis compound.[13]

These metabolites are likely to undergo further phase II metabolism (e.g., glucuronidation) in vivo before excretion.[13]

Analytical Detection

The identification of this compound in biological and seized samples is typically performed using advanced analytical techniques. The Center for Forensic Science Research & Education has published detailed methods for its identification.[16]

TechniqueKey Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Zebron™ Inferno™ ZB-35HTCarrier Gas: HeliumInjection: SplitlessMS Scan Range: 40-550 m/z
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Column: Phenomenex® Kinetex C18Mobile Phase: Gradient of Ammonium formate (B1220265) (10 mM, pH 3.0) and Acetonitrile with 0.1% formic acidMS Scan Range: 100-510 Da
Table 3: Summary of Analytical Methods for this compound Detection.[16]

Conclusion and Future Directions

This compound is a potent CNS depressant that functions as a positive allosteric modulator of the GABA-A receptor. Its characterization as a designer drug means that publicly available, peer-reviewed data on its pharmacology are significantly limited compared to regulated pharmaceuticals. Current knowledge relies on forensic reports, in vitro studies, and computational predictions. Animal data suggest a strong anticonvulsant profile. Future research should focus on obtaining empirical data, including:

  • Quantitative binding affinities (Ki) at various human recombinant GABA-A receptor subtypes to understand its receptor-specific effects.

  • In vivo pharmacokinetic studies in animal models to determine key parameters like bioavailability, half-life, and clearance.

  • Comprehensive behavioral studies to quantify its anxiolytic, sedative, and muscle-relaxant properties (e.g., elevated plus-maze, rotarod tests).

Such data are critical for a complete understanding of this compound's pharmacological profile and for enabling accurate risk assessment by public health and regulatory bodies.

References

Methodological & Application

Application Note: Analytical Detection of Nitrazolam in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam is a potent designer benzodiazepine (B76468) that has emerged on the new psychoactive substances (NPS) market. As a derivative of other benzodiazepines, its detection in biological matrices such as urine is crucial for clinical and forensic toxicology. This document provides detailed application notes and protocols for the analytical detection of this compound in urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Analytical Methods Overview

The detection of this compound and its metabolites in urine typically requires a multi-step process involving sample preparation to isolate the analytes and remove matrix interferences, followed by instrumental analysis for identification and quantification. Due to the extensive metabolism of benzodiazepines, a hydrolysis step is often necessary to cleave glucuronide conjugates and improve the detection of the parent drug and its metabolites.[1]

Key Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and ability to analyze a wide range of compounds with minimal sample preparation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that provides high sensitivity and specificity. However, it often requires derivatization of the analytes to improve their volatility and thermal stability.

Quantitative Data Summary

Quantitative validation data for this compound is often reported as part of larger panels of designer benzodiazepines. The following table summarizes typical performance characteristics for methods inclusive of this compound.

ParameterLC-MS/MSGC-MSReference
Limit of Detection (LOD) 0.5 - 5 ng/mL (Range for designer benzodiazepines)0.01 - 0.45 µmol/L (Range for various benzodiazepines)[3][4]
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL (For a panel of 28 designer benzodiazepines including this compound)Not specifically reported for this compound[1][5]
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL (Range for designer benzodiazepines)Not specifically reported for this compound[6]
Recovery 79% - 102% (For a panel of 26 benzodiazepines)>66% (For various benzodiazepine metabolites)[6][7]
Precision (%CV) <15%<16%[5][7]
Accuracy/Bias (%) Within ±15%Within acceptable ranges[3][8]

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Since benzodiazepines are often excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is crucial for accurate quantification of the total drug concentration.[1] Solid-phase extraction is a common and effective technique for sample clean-up and concentration.[9][10]

Materials:

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate volume of internal standard.

  • Enzymatic Hydrolysis: Add 500 µL of buffer containing β-glucuronidase to the urine sample. Vortex and incubate at an optimized temperature (e.g., 55°C) for a specified time (e.g., 30 minutes to 2 hours). The optimal conditions for hydrolysis (enzyme source, temperature, time, and pH) should be validated for each specific glucuronide metabolite.

  • SPE Column Conditioning: Condition the SPE cartridge by passing methanol followed by water through the column.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a weak organic solvent (e.g., 20% methanol) to remove interfering substances.

  • Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol with a small percentage of ammonium hydroxide).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification. The selection of these transitions requires optimization using a this compound standard.

  • Collision Energy and other MS parameters: Optimized for each specific transition.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer with an Electron Ionization (EI) source

Protocol:

  • Derivatization: The reconstituted extract from the SPE step is derivatized to increase the volatility and thermal stability of this compound. A common derivatizing agent for benzodiazepines is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for about 20-30 minutes.

  • GC Conditions (Example):

    • Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.

    • Injection Mode: Splitless injection.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions of the derivatized this compound. A full scan mode can be used for qualitative identification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms Direct Injection gc_ms GC-MS Analysis (with Derivatization) evaporation->gc_ms Derivatization Step quantification Quantification lc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting spe_process cluster_spe Solid-Phase Extraction (SPE) Detail cluster_fractions Output Fractions conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading (Hydrolyzed Urine) conditioning->loading washing 3. Washing (Water, Weak Organic Solvent) loading->washing elution 4. Elution (Organic Solvent + Modifier) washing->elution waste Waste (Interferences) washing->waste analyte Analyte Fraction (this compound) elution->analyte

References

Application Note: Identification of Nitrazolam using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Nitrazolam is a novel designer benzodiazepine, a class of compounds known for their central nervous system depressant effects.[1] Structurally similar to established benzodiazepines like nitrazepam and alprazolam, its emergence on illicit drug markets necessitates reliable analytical methods for its identification in forensic and research laboratories.[1] This application note provides a detailed protocol for the qualitative identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Principle

Gas chromatography (GC) separates volatile compounds in a mixture based on their physical and chemical properties as they are carried through a capillary column by an inert gas. The separated compounds then enter a mass spectrometer (MS), which ionizes them, typically using electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is measured, creating a unique mass spectrum that serves as a chemical fingerprint for identification. The time it takes for a compound to travel through the GC column, known as the retention time (RT), provides an additional layer of identification. Positive identification of this compound is achieved by comparing the experimental retention time and mass spectrum of an unknown sample to that of a certified reference standard.[1]

Materials and Reagents

  • This compound certified reference material

  • Organic solvents (e.g., Methanol, Ethyl Acetate, Chloroform) of HPLC or analytical grade

  • Acids (e.g., Hydrochloric Acid) and Bases (e.g., Sodium Hydroxide) for pH adjustment

  • Anhydrous Sodium Sulfate (B86663)

  • Helium (Carrier Gas), 99.999% purity or higher

  • Sample vials, syringes, and other standard laboratory glassware

Experimental Protocol

This protocol is based on established methodologies for the analysis of this compound.[1]

Sample Preparation: Acid/Base Extraction

Liquid-liquid extraction (LLE) is a common and effective method for extracting benzodiazepines from various matrices.

  • Alkalinization: Adjust the pH of the aqueous sample to approximately 9 using a suitable base (e.g., 1M Sodium Hydroxide).

  • Extraction: Add an appropriate volume of a non-polar organic solvent (e.g., Chloroform or Ethyl Acetate). Vortex the mixture for 2-3 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean test tube.

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., Methanol or Ethyl Acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been successfully used for the analysis of this compound on an Agilent 5975 Series GC/MSD System.[1]

Parameter Setting
Gas Chromatograph
ColumnZebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)[1]
Carrier GasHelium at a constant flow of 1 mL/min[1]
Injection Port Temp.265 °C[1]
Injection ModeSplitless[1]
Injection Volume1 µL[1]
Oven ProgramInitial Temp: 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min[1]
Mass Spectrometer
Transfer Line Temp.300 °C[1]
Ion Source Temp.230 °C (EI)[1]
Quadrupole Temp.150 °C[1]
Ionization Energy70 eV[1]
Mass Scan Range40 - 550 m/z[1]
Expected Retention Time ~9.2-9.3 minutes [1]

Data Acquisition and Interpretation

Workflow Overview

The overall process from sample handling to final identification follows a structured workflow to ensure data integrity and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Receipt Extraction Acid/Base Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Confirmation Confirmation & Report DataAcq->Confirmation

Caption: Experimental workflow for this compound identification.

Identification Criteria

Positive identification of this compound requires a two-fold confirmation process comparing the analytical data from the sample to that of a certified reference standard analyzed under identical conditions.

  • Retention Time (RT) Matching: The retention time of the peak of interest in the sample chromatogram must match the retention time of the this compound reference standard within a predefined tolerance window (e.g., ±2%).

  • Mass Spectrum (MS) Matching: The electron ionization mass spectrum of the sample peak must be visually and/or algorithmically compared to the spectrum of the reference standard. The presence and relative abundance of characteristic ions should be consistent.

Mass Spectrum of this compound

The mass spectrum of this compound exhibits several characteristic ions. The molecular ion ([M]⁺) is expected at m/z 319 , corresponding to its molecular weight. Key fragment ions useful for identification include:

  • m/z 302: Resulting from the loss of a hydroxyl radical.

  • m/z 272: Resulting from the loss of nitrous acid from the molecular ion.

The confirmation logic is detailed in the diagram below.

Confirmation_Logic cluster_sample Unknown Sample Analysis cluster_standard Reference Standard Analysis Sample_RT Measure Retention Time (RT) Compare_RT Compare RT Sample_RT->Compare_RT Sample_MS Acquire Mass Spectrum (MS) Compare_MS Compare MS Sample_MS->Compare_MS Std_RT Known RT of this compound Std_RT->Compare_RT Std_MS Reference MS of this compound Std_MS->Compare_MS Compare_RT->Compare_MS RT Match Identification Positive Identification Compare_MS->Identification MS Match

Caption: Logical workflow for confirming this compound identity.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and specific method for the identification of this compound. The combination of chromatographic retention time and mass spectral fragmentation pattern offers high confidence in the analytical results. Adherence to proper sample preparation techniques and comparison with a certified reference standard are critical for accurate identification.

References

Application Note: Quantification of Nitrazolam in Biological Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nitrazolam in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method has been validated to demonstrate its accuracy, precision, and linearity over a clinically relevant concentration range. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for this compound quantification.

Introduction

This compound is a designer benzodiazepine (B76468) with sedative and anxiolytic properties. The increasing prevalence of such novel psychoactive substances necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological samples. This is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive protocol for the quantification of this compound using this technology.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound
ParameterValueReference
Precursor Ion (m/z)320.1[1]
Product Ion 1 (m/z) (Quantifier)292.1[1]
Product Ion 2 (m/z) (Qualifier)274.1[1]
Product Ion 3 (m/z) (Qualifier)246.1[1]
Product Ion 4 (m/z) (Qualifier)198.1[1]
Fragmentor Voltage (V)112[1]
Collision Energy (eV) - Product Ion 128[1]
Collision Energy (eV) - Product Ion 236[1]
Collision Energy (eV) - Product Ion 340[1]
Collision Energy (eV) - Product Ion 440[1]
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
Table 2: Liquid Chromatography Parameters
ParameterValueReference
HPLC SystemAgilent 1200 Infinity Series or equivalent[2]
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[3]
Column Temperature40 °C[4]
Mobile Phase A0.1% Formic Acid in Water[2][4]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.6 - 0.7 mL/min[2][4]
Injection Volume3 - 10 µL[3][4]
GradientSee Table 3
Table 3: Chromatographic Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
1.58020
10.06832
10.10100
12.00100
12.18515
13.58515
Table 4: Method Validation Parameters (Representative Data)
ParameterValueReference
Linearity Range1 - 200 ng/mL[5]
Limit of Detection (LOD)0.5 ng/mL[5]
Limit of Quantification (LOQ)1 ng/mL[5]
Intra-day Precision (%RSD)3 - 20%[5]
Inter-day Precision (%RSD)4 - 21%[5]
Accuracy (% Bias)±12%[5]
Recovery35 - 90%[5]
Matrix Effects-52% to 33%[5]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol (B129727).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create working standards for calibration curve and QC samples.

  • Calibration Standards: Spike blank biological matrix (e.g., plasma, urine) with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 200 ng/mL.[5]

  • Quality Control Samples: Prepare QC samples in blank biological matrix at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL).[2]

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted for urine samples and can be modified for other matrices like plasma or serum.[6][7]

  • Sample Pre-treatment: To 200 µL of urine sample, calibrator, or QC, add 20 µL of an internal standard working solution (e.g., Diazepam-d5 at 250 ng/mL) and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0). If enzymatic hydrolysis is required to measure conjugated metabolites, add β-glucuronidase enzyme, incubate at 50 °C for 1 hour, and then quench with 200 µL of 4% phosphoric acid.[7]

  • SPE Column Conditioning: Condition an Oasis MCX µElution Plate by washing with 200 µL of methanol followed by 200 µL of water. Note: For some modern SPE sorbents, this step may be eliminated.[6]

  • Sample Loading: Load the pre-treated sample onto the SPE plate and apply a gentle vacuum to draw the sample through the sorbent bed.

  • Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol to remove interferences.[6]

  • Drying: Dry the plate under high vacuum for approximately 30 seconds.

  • Elution: Elute the analyte with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.[7]

  • Final Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection into the LC-MS/MS system.[7]

LC-MS/MS Analysis
  • Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1, 2, and 3.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is often suitable.

  • Quantification: Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The results of the QC samples should fall within ±15% of their nominal values for the run to be considered valid.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Hydrolysis) Add_IS->Pretreat Load_SPE Load onto SPE Plate Pretreat->Load_SPE Wash_SPE Wash SPE Plate Load_SPE->Wash_SPE Elute Elute this compound Wash_SPE->Elute Dilute Final Dilution Elute->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Nitrazolam Extraction from Whole Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of nitrazolam from whole blood samples. The methodologies outlined are based on established techniques for the analysis of benzodiazepines in biological matrices, ensuring high recovery and analytical sensitivity.

Introduction

This compound is a designer benzodiazepine (B76468) that has emerged as a substance of interest in clinical and forensic toxicology. Accurate and reliable methods for its quantification in whole blood are crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. The protocols described herein cover various extraction techniques, including Supported Liquid Extraction (SLE), Solid-Supported Liquid-Liquid Extraction (SS-LLE), and a general Solid-Phase Extraction (SPE) approach, providing flexibility for different laboratory setups and analytical requirements.

Quantitative Data Summary

The following tables summarize the performance characteristics of different extraction methods for benzodiazepines, including this compound or closely related analogs, from whole blood.

Table 1: Supported Liquid Extraction (SLE) Performance

AnalyteRecovery (%)LLOQ (ng/mL)Precision (RSD %)Reference
NitrazepamNot Specified10Not Specified[1][2]
Other BenzodiazepinesGood10Good[1][2]

Table 2: Solid-Supported Liquid-Liquid Extraction (SS-LLE) Performance

AnalyteRecovery (%)LLOQ (µM)Intermediate Precision (CV %)Reference
Nitrazepam71-960.0006 - 0.0752-19[3]
Other Benzodiazepines71-960.0006 - 0.0752-19[3]

Table 3: Solid-Phase Extraction (SPE) Performance

AnalyteRecovery (%)Detection Limit (nmol/L)Intra-assay CV (%)Inter-assay CV (%)Reference
Nitrazepam94-10051.0-4.11.0-4.1[4]
Other Benzodiazepines94-10051.0-4.11.0-4.1[4]

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) using ISOLUTE® SLE+

This protocol describes a straightforward and efficient method for extracting this compound from whole blood using supported liquid extraction, which minimizes emulsion formation and reduces sample preparation time.[1][2]

Materials:

  • ISOLUTE® SLE+ 1 mL Sample Volume columns

  • Whole blood sample

  • Internal Standard (ISTD) solution (e.g., Diazepam-D5)

  • 1% Ammonium (B1175870) hydroxide (B78521) (aq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Vacuum or positive pressure manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., ethyl acetate)

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of ISTD. Allow to equilibrate, then add 1 mL of 1% ammonium hydroxide. Vortex to mix.

  • Sample Loading: Load 750 µL of the pre-treated whole blood onto the ISOLUTE® SLE+ column. Apply a short pulse of vacuum or positive pressure (3–5 seconds) to initiate flow. Allow the sample to absorb for 5 minutes.

  • Analyte Extraction:

    • Apply 2.5 mL of DCM or MTBE to the column and allow it to flow under gravity for 5 minutes. Collect the eluate.

    • Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow under gravity for another 5 minutes, collecting the eluate in the same tube.

    • Apply vacuum or positive pressure for 5–10 seconds to pull through any remaining solvent.

  • Post-Elution and Reconstitution:

    • Evaporate the collected extract to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., 50 µL of ethyl acetate) for subsequent analysis by GC-MS or LC-MS/MS.

SLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_extraction Supported Liquid Extraction cluster_post_extraction Post-Extraction start 1 mL Whole Blood add_istd Add Internal Standard start->add_istd add_nh4oh Add 1% NH4OH add_istd->add_nh4oh vortex Vortex add_nh4oh->vortex load_sample Load 750 µL onto ISOLUTE® SLE+ vortex->load_sample absorb Absorb for 5 min load_sample->absorb elute1 Elute with 2.5 mL DCM/MTBE (5 min) absorb->elute1 elute2 Elute with 2.5 mL DCM/MTBE (5 min) elute1->elute2 dry_column Apply Vacuum/Pressure elute2->dry_column evaporate Evaporate to Dryness dry_column->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Supported Liquid Extraction (SLE) Workflow
Protocol 2: Solid-Supported Liquid-Liquid Extraction (SS-LLE)

This method is suitable for the determination of a wide range of benzodiazepines in whole blood and has been validated for forensic applications.[3]

Materials:

  • ChemElut® columns

  • Whole blood sample

  • Deuterated internal standards

  • Borate (B1201080) buffer (pH 11)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Preparation: To 500 µL of whole blood, add the appropriate deuterated internal standards.

  • Buffering: Add 500 µL of borate buffer (pH 11) to the sample and mix.

  • Extraction:

    • Load the buffered sample onto a ChemElut® column.

    • Perform the extraction by adding three separate 2.5 mL aliquots of methyl tert-butyl ether to the column, collecting the eluate each time.

  • Evaporation and Reconstitution:

    • Evaporate the combined eluate to dryness.

    • Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

SSLLE_Workflow cluster_prep Sample Preparation cluster_sslle Solid-Supported LLE cluster_final Final Steps start 500 µL Whole Blood add_is Add Internal Standards start->add_is add_buffer Add 500 µL Borate Buffer (pH 11) add_is->add_buffer mix Mix add_buffer->mix load Load onto ChemElut® Column mix->load extract Extract with 3 x 2.5 mL MTBE load->extract collect Collect Eluate extract->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Solid-Supported LLE (SS-LLE) Workflow
Protocol 3: General Solid-Phase Extraction (SPE)

This protocol provides a general framework for SPE that can be adapted using various sorbents like C18 or polymeric phases, which are effective for benzodiazepine extraction.[4][5]

Materials:

  • SPE cartridges (e.g., Bond-Elut C18, 100 mg)

  • Whole blood or serum/plasma sample

  • Internal standard

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water, low percentage organic solvent)

  • Elution solvent (e.g., methanol (B129727), acetonitrile)

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Spike the sample with an appropriate internal standard. For whole blood, a protein precipitation step followed by centrifugation may be necessary before loading the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the SPE cartridge.

    • Pass 1-2 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove the wash solvent.

  • Elution: Elute the analytes of interest with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent for the analytical instrument.

SPE_Workflow cluster_spe_prep SPE Cartridge Preparation cluster_extraction_steps Extraction Process cluster_final_steps Final Steps condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash with Weak Solvent load->wash dry Dry Cartridge wash->dry elute Elute with Strong Solvent dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

General Solid-Phase Extraction (SPE) Workflow

References

Application Note: Solid-Phase Extraction for Nitrazolam Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction of Nitrazolam, a novel benzodiazepine (B76468), from biological matrices such as whole blood, urine, and serum using solid-phase extraction (SPE). The described methods are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The protocols outlined are based on established methods for the analysis of benzodiazepines and are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a potent triazolobenzodiazepine that has emerged as a novel psychoactive substance. Its analysis in biological samples is crucial for clinical and forensic toxicology. Solid-phase extraction is a widely used technique for the sample preparation of benzodiazepines, offering high recovery and clean extracts.[1] This document details SPE protocols using both reversed-phase (C18) and mixed-mode cation-exchange sorbents for the efficient isolation of this compound from complex biological matrices.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., Diazepam-d5, Clonazepam-d4)

  • SPE Cartridges:

    • Reversed-Phase: Bond-Elut C18, 100 mg[2]

    • Mixed-Mode Cation-Exchange: EVOLUTE® EXPRESS CX, 30 mg[3] or Oasis MCX µElution Plate[4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (deionized or LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • β-glucuronidase (for urine samples)[5]

  • Phosphate (B84403) buffer (pH 6.8)

  • Borate buffer (pH 11)[6]

  • Sample collection tubes

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocols

Two primary SPE protocols are presented, one utilizing a reversed-phase C18 sorbent and the other a mixed-mode cation-exchange sorbent. The choice of method may depend on the specific matrix and available resources.

This protocol is adapted from a method for the analysis of low-dose benzodiazepines in human serum or plasma.[2]

3.1. Sample Pre-treatment (Serum/Plasma)

  • To 1 mL of serum or plasma, add the internal standard.

  • Vortex mix for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.

3.2. SPE Procedure

  • Conditioning: Condition the C18 SPE column (100 mg) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to dry.[2]

  • Loading: Load the pre-treated sample supernatant onto the conditioned SPE column at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of deionized water to remove salts and other polar interferences.

    • Wash the column with 2 mL of a 20% methanol in water solution to remove less non-polar interferences.

  • Drying: Dry the column thoroughly under high vacuum or nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute this compound from the column with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

This protocol is a robust method suitable for various biological matrices, including whole blood and urine, and is adapted from methodologies for a broad panel of benzodiazepines.[3][4][7]

3.1. Sample Pre-treatment

  • Whole Blood:

    • To 0.5 mL of whole blood, add 1.5 mL of acetonitrile and the internal standard.[8]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 6000 rpm for 10 minutes.[9]

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 1 mL of 0.1% formic acid in water.[3]

  • Urine (with hydrolysis for glucuronidated metabolites):

    • To 0.5 mL of urine, add the internal standard and 0.5 mL of phosphate buffer (pH 6.8).[10]

    • Add β-glucuronidase enzyme.[5][10]

    • Incubate at 60°C for 2 hours.[10]

    • Allow the sample to cool to room temperature.

    • Acidify the sample with 100 µL of 0.1% formic acid.[3]

3.2. SPE Procedure (using EVOLUTE® EXPRESS CX or similar)

  • Loading: Load the pre-treated sample directly onto the mixed-mode cation-exchange SPE column. The use of water-wettable sorbents may eliminate the need for conditioning and equilibration steps.[3][4]

  • Washing:

    • Wash the column with 1 mL of 0.1% formic acid in water.[9]

    • Wash the column with 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the column under vacuum for approximately 5 minutes.[9]

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.[4][7]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Data Presentation

The following table summarizes quantitative data for benzodiazepine analysis using SPE, which is indicative of the expected performance for this compound.

ParameterMatrixSPE SorbentRecovery (%)LOQLODReference
RecoverySerum/PlasmaC1894 - 100-5 nmol/L[2]
RecoveryWhole BloodMixed-Mode Cation-Exchange71 - 960.0006 - 0.075 µM0.005 - 3.0 nM[6]
RecoveryUrineMixed-Mode Cation-Exchange56 - 830.002 - 0.01 µM-[10]
RecoveryUrineMixed-Mode Cation-Exchange76 - 102.5--[4]
AccuracyWhole BloodMixed-Mode Cation-Exchange89.5 - 110.5-0.24 - 0.62 ng/mL[7]

LOQ: Limit of Quantification, LOD: Limit of Detection

Visualization of Experimental Workflow

SPE_Workflow acidify acidify condition condition acidify->condition elute elute evaporate evaporate elute->evaporate

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Nitrazolam from biological matrices, primarily intended for research and forensic applications. The methodology is synthesized from established principles of benzodiazepine (B76468) extraction and analytical method validation data.

Introduction

This compound is a designer benzodiazepine that has emerged on the illicit drug market.[1] Accurate and reliable quantification of this compound in biological samples is crucial for clinical and forensic toxicology. Liquid-liquid extraction is a fundamental and widely used sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases. This application note describes a robust LLE protocol for the extraction of this compound, optimized for subsequent analysis by chromatographic techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of Liquid-Liquid Extraction for Benzodiazepines

The core principle of LLE for ionizable compounds like benzodiazepines hinges on pH adjustment. To facilitate the transfer of the analyte from an aqueous phase (e.g., plasma, urine) to an organic solvent, the pH of the aqueous phase is adjusted to suppress the ionization of the target molecule, rendering it more hydrophobic. For basic compounds, the pH is raised above their pKa, while for acidic compounds, the pH is lowered below their pKa.[2][3] The choice of an appropriate organic solvent is also critical and is based on the polarity of the analyte and its immiscibility with the aqueous sample.[4]

Quantitative Data Summary

The following table summarizes analytical validation parameters for the determination of this compound and other designer benzodiazepines using methods that employ liquid-liquid extraction or similar sample preparation techniques.

AnalyteMethodMatrixLLE ConditionsLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
This compoundLC-MS/MSIllicit Drug SamplesNot specified---[5]
Designer Benzodiazepines (including this compound)LC-MS/MSBloodProtein Precipitation1 or 5 ng/mL5 or 25 ng/mL35-90%[6]
Designer BenzodiazepinesLC-MS/MSBloodLLE (borate buffer pH 11, ethyl acetate (B1210297)/heptane (B126788); 4:1)-0.37 to 3.5 ng/mL-[7]
Nitrazepam (structurally similar)HPLCWastewater and Biological FluidsMicroextraction2.5 ng/mL->91.0%[8]
Various BenzodiazepinesLC-MS/MSOral FluidSolid-Phase Extraction-0.1 - 1.0 ng/mL>83%[9]

Note: Data for this compound LLE is limited; therefore, data from similar compounds and alternative extraction methods are included for context.

Detailed Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol is designed for the extraction of this compound from human plasma or serum.

1. Materials and Reagents

  • Biological Matrix: Human plasma or serum

  • Internal Standard (IS): Diazepam-d5 or a suitable labeled analog of this compound.

  • pH Adjustment: 1 M Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH), or a borate (B1201080) buffer solution (pH 9-11).

  • Extraction Solvent: A high-purity, water-immiscible organic solvent such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and heptane (e.g., 4:1 v/v).[7]

  • Reconstitution Solvent: Mobile phase or a mixture compatible with the analytical instrument (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Conical glass or polypropylene (B1209903) centrifuge tubes (15 mL)

    • Pipettes

2. Sample Preparation

  • Allow all samples and reagents to equilibrate to room temperature.

  • Pipette 1.0 mL of the biological sample (plasma or serum) into a 15 mL centrifuge tube.

  • Add the internal standard solution to each sample at a predetermined concentration.

3. pH Adjustment

  • To render this compound neutral and maximize its partitioning into the organic solvent, adjust the sample pH to a basic value. It is recommended to adjust the pH to be at least two units above the pKa of the analyte.[3]

  • Add 100 µL of 1 M NaOH or an appropriate volume of borate buffer to achieve a pH between 9 and 11.[7]

  • Briefly vortex the sample to ensure uniform mixing.

4. Liquid-Liquid Extraction

  • Add 5.0 mL of the selected organic extraction solvent (e.g., ethyl acetate) to the centrifuge tube. A solvent-to-sample ratio of 5:1 to 7:1 is generally considered optimal for recovery.[2][3]

  • Cap the tube securely and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve complete phase separation.

5. Analyte Recovery

  • Carefully transfer the upper organic layer to a clean centrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

6. Reconstitution

  • Reconstitute the dried extract in 100-200 µL of the reconstitution solvent.

  • Vortex briefly to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another suitable analytical technique.

Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis Sample 1. Add 1 mL of Sample (Plasma/Serum) to Tube Add_IS 2. Spike with Internal Standard Sample->Add_IS Adjust_pH 3. Adjust pH to 9-11 Add_IS->Adjust_pH Add_Solvent 4. Add 5 mL of Organic Solvent Adjust_pH->Add_Solvent Vortex 5. Vortex for 2-5 min Add_Solvent->Vortex Centrifuge 6. Centrifuge for 10 min Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. Analyze by LC-MS/MS Reconstitute->Analysis

Caption: A flowchart of the liquid-liquid extraction protocol for this compound.

Logical Relationship of LLE Parameters

The efficiency of the liquid-liquid extraction is governed by several interconnected parameters. The following diagram illustrates the logical relationships that must be considered for method optimization.

LLE_Logic Key Parameter Relationships in LLE Analyte Analyte Properties (pKa, Polarity) pH Aqueous Phase pH Analyte->pH influences Solvent Organic Solvent Choice (Polarity, Immiscibility) Analyte->Solvent influences Efficiency Extraction Efficiency & Recovery pH->Efficiency determines ionization Solvent->Efficiency determines partitioning Ratio Solvent:Sample Ratio Ratio->Efficiency impacts

Caption: Interdependencies of key parameters in LLE optimization.

Conclusion

The described liquid-liquid extraction protocol provides a reliable and robust method for the isolation of this compound from biological matrices. Proper optimization of pH, solvent selection, and solvent-to-sample ratio is critical to achieving high recovery and a clean extract, which is essential for sensitive and accurate downstream analysis. This application note serves as a comprehensive guide for researchers and scientists working on the detection and quantification of novel benzodiazepines.

References

Application Note: Derivatization of Nitrazolam for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam, a designer benzodiazepine, poses analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its limited volatility and potential for thermal degradation. Derivatization is a crucial sample preparation step that enhances the analyte's thermal stability and volatility, leading to improved chromatographic peak shape, sensitivity, and mass spectral fragmentation. This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique, to facilitate its robust and reliable analysis by GC-MS. The primary reasons for derivatizing drugs like this compound before GC-MS analysis include conferring volatility, improving stability, and enhancing chromatographic properties[1][2].

Principle

Silylation involves the replacement of active hydrogen atoms in the this compound molecule with a trimethylsilyl (B98337) (TMS) group. This process is typically achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst. The resulting TMS-derivatized this compound is more volatile and less polar, making it more amenable to GC-MS analysis. The addition of a TMS group also produces characteristic mass fragments that can aid in structural elucidation and confirmation. Studies have shown that for benzodiazepines, the concentration of the silylating agent and the volume of the solvent are pivotal for achieving high derivatization efficiency[3][4].

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Acetonitrile (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., ZB-35HT or equivalent)

Sample Preparation (Solid Phase Extraction - SPE)

For complex matrices such as biological samples, a solid-phase extraction (SPE) step is recommended prior to derivatization to remove interferences.

  • Condition an appropriate SPE cartridge with methanol followed by deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then a low-percentage organic solvent wash to remove polar impurities.

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C[5]. It is crucial to ensure the sample is completely dry as residual moisture can interfere with the derivatization reaction[5][6].

Derivatization Protocol
  • Reconstitute the dried extract or a standard solution of this compound in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 45 minutes in a heating block or water bath[5].

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution[5].

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

ParameterSetting
GC System Agilent 5975 Series GC/MSD or equivalent
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent[7]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
Inlet Splitless mode[7]
Inlet Temp 265°C[7]
Oven Program Initial temperature of 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min[7]
Transfer Line 300°C[7]
MS System Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C[7]
MS Quad Temp 150°C[7]
Mass Scan Range 40-550 m/z[7]

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for both underivatized and TMS-derivatized this compound.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound (Underivatized)~9.29[7]320.1, 292.1, 274.1, 246.1, 198.1[8]
This compound-TMS> 9.29M+•, [M-15]+, [M-CH3]+, and other characteristic fragments

Note: The retention time of the derivatized this compound will be longer than the underivatized form due to its increased molecular weight and altered polarity. The mass spectrum of the TMS derivative will show a molecular ion peak corresponding to the derivatized molecule and characteristic losses of methyl groups (m/z 15).

Experimental Workflow and Signaling Pathways

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Biological Matrix) SPE Solid Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution Add_Reagent Add BSTFA + 1% TMCS Reconstitution->Add_Reagent Vortex Vortex Add_Reagent->Vortex Heating Heat at 70°C for 45 min Vortex->Heating Cooling Cool to Room Temperature Heating->Cooling Injection Inject into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The described silylation protocol offers a robust and reliable method for the derivatization of this compound, enabling enhanced detection and quantification by GC-MS. This procedure improves the chromatographic performance and provides characteristic mass spectra essential for confident identification in research, clinical, and forensic settings. The provided parameters serve as a starting point, and optimization may be necessary to suit specific instrumentation and analytical requirements.

References

Application Notes and Protocols for the Preparation of Nitrazolam Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam (1-methyl-8-nitro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a designer benzodiazepine (B76468) that has emerged on the new psychoactive substances (NPS) market. Accurate analytical identification and quantification of this compound in forensic and research settings necessitate the availability of a well-characterized reference standard. This document provides detailed protocols for the preparation, purification, and analytical characterization of a this compound reference standard. The methodologies described are intended for use by qualified laboratory personnel.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and analytical characterization.

PropertyValue
Chemical Formula C₁₇H₁₃N₅O₂
Molecular Weight 319.3 g/mol
CAS Number 28910-99-8
Appearance Crystalline solid
Solubility DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, Methanol: 1 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]
UV λmax 259 nm[3]
Storage Temperature -20°C[3]
Stability ≥ 5 years at -20°C[3]

Synthesis of this compound Reference Standard

The following protocol describes a preparative scale synthesis of this compound from 2-amino-5-nitrobenzophenone.[1] For rapid qualitative identification purposes, a microscale synthesis approach has also been developed.[1][4][5]

Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-nitrobenzophenone B Reaction with 2-chloro-1,1,1-triethoxyethane A->B Toluene, Acetic Acid Reflux 5h C Intermediate: 2-Ethoxy-7-nitro-5-phenyl- 3H-benzo[e][1,4]diazepine B->C D Reaction with Acetylhydrazine C->D Methanol Stir overnight E Crude this compound D->E F Purification (Trituration) E->F G This compound Reference Standard F->G Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Analysis Purified_this compound Purified this compound GCMS GC-MS Analysis Purified_this compound->GCMS LCMSMS LC-MS/MS Analysis Purified_this compound->LCMSMS NMR NMR Spectroscopy Purified_this compound->NMR Identity Identity Confirmation GCMS->Identity LCMSMS->Identity Purity Purity Assessment LCMSMS->Purity NMR->Identity Final_Standard Qualified this compound Reference Standard Identity->Final_Standard Purity->Final_Standard

References

Quantifying "Nitrazolam" in Oral Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Nitrazolam in oral fluid samples. The methodology is based on established and validated procedures for the analysis of benzodiazepines in this matrix, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. While a specific validated method for this compound in oral fluid is not widely published, this protocol adapts a well-documented method for the structurally similar compound, nitrazepam, and incorporates specific mass spectrometric parameters for this compound.

Note: This protocol is intended for research and forensic use only. It should be fully validated in-house to ensure it meets the specific requirements of the laboratory.

Introduction

This compound is a novel designer benzodiazepine (B76468) that has emerged on the illicit drug market. As with other benzodiazepines, it is crucial to have reliable and sensitive methods for its detection and quantification in biological matrices for clinical and forensic toxicology. Oral fluid is a valuable specimen for drug testing due to its non-invasive collection and the correlation of drug concentrations with blood levels, which can be indicative of recent drug use and potential impairment.

This application note describes a robust method for the quantification of this compound in oral fluid collected with the Quantisal™ device, followed by solid-phase extraction (SPE) and analysis by LC-MS/MS.

Experimental Protocol

This protocol is adapted from a validated method for the analysis of 14 benzodiazepines in oral fluid.[1][2][3]

Oral Fluid Sample Collection
  • Device: Use the Quantisal™ oral fluid collection device. This device collects 1 mL (±10%) of oral fluid and contains a transport buffer.[2]

  • Collection: Follow the manufacturer's instructions for sample collection. The volume adequacy indicator on the device will signal when a sufficient sample has been collected.

  • Storage: Once collected, the sample should be properly sealed and stored refrigerated or frozen until analysis to ensure the stability of the analyte.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Internal Standard: Add an appropriate deuterated internal standard (e.g., Diazepam-d5) to the oral fluid sample.

  • Dilution: The oral fluid collected with the Quantisal device is already in a transport buffer (typically 3 mL), resulting in a 1:4 dilution of the neat oral fluid.

  • Extraction Column: Use a suitable solid-phase extraction cartridge (e.g., a mixed-mode cation exchange SPE cartridge).

  • Column Conditioning: Condition the SPE column with methanol (B129727) followed by deionized water and a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0).[2]

  • Sample Loading: Load the oral fluid sample onto the conditioned SPE column.

  • Washing: Wash the column with deionized water and then with a mixture of phosphate buffer and acetonitrile (B52724) to remove interfering substances. A final wash with a non-polar solvent like hexane (B92381) can also be performed.[2]

  • Elution: Elute the this compound and internal standard from the column using a suitable solvent mixture (e.g., ethyl acetate (B1210297) with a small percentage of ammonium (B1175870) hydroxide).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for the separation of benzodiazepines.

  • Mobile Phase:

    • Mobile Phase A: An aqueous solution with a buffer, such as ammonium formate (B1220265) with formic acid.

    • Mobile Phase B: An organic solvent, such as acetonitrile or methanol with formic acid.

  • Gradient Elution: A gradient elution program should be used to achieve optimal separation of this compound from other compounds in the sample.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for this compound and the internal standard. The most intense transition is typically used for quantification, and a second transition is used for confirmation.

Quantitative Data

ParameterNitrazepam (Estimated for this compound)Reference
Limit of Quantification (LOQ) 0.5 - 5 ng/mL in neat oral fluid[1][3]
Recovery from Collection Pad 90.17%[2][3]

Table 1: Estimated Quantitative Performance for this compound in Oral Fluid

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Reference
This compound 320.1292.1274.1

Table 2: MRM Transitions for this compound

Diagrams

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis oral_fluid Oral Fluid Collection (Quantisal™ Device) add_is Addition of Internal Standard oral_fluid->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Workflow for the quantification of this compound in oral fluid.

Conclusion

The described methodology provides a robust framework for the quantification of this compound in oral fluid. The use of the Quantisal™ collection device, followed by solid-phase extraction and LC-MS/MS analysis, offers a sensitive and specific approach for the determination of this novel benzodiazepine. Laboratories should perform a full in-house validation of this method to establish performance characteristics such as limit of detection, limit of quantification, linearity, precision, accuracy, and recovery for this compound. This will ensure the reliability of the results for forensic and research applications.

References

Analysis of Nitrazolam in Hair Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam is a potent designer benzodiazepine (B76468) that has emerged on the illicit drug market, posing a significant challenge for forensic and clinical toxicology.[1][2] Its analysis in hair samples offers a wide window of detection, providing valuable information about chronic consumption patterns. This document provides detailed application notes and protocols for the sensitive and specific determination of this compound in hair using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and reliable analytical technique for this purpose.[3][4]

The protocols outlined below are based on validated methods published in peer-reviewed scientific literature and are intended to guide researchers in establishing robust analytical procedures for this compound in hair.

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for the determination of this compound and other designer benzodiazepines in hair.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Hair

ParameterReported Value(s)Reference(s)
Lower Limit of Quantification (LLOQ)5 or 25 pg/mg[2][3][4]
Linearity RangeLOQ to 100 pg/mg or 200 pg/mg[3][4]
Imprecision (%RSD)<20%[3]
Bias (%)Within ±20%[3]
Extraction Efficiency>50%[3]
Matrix EffectNo significant matrix effect observed[2][3]

Experimental Protocols

Hair Sample Preparation

This protocol describes the steps for the decontamination, extraction, and clean-up of this compound from hair samples prior to LC-MS/MS analysis.

Materials:

  • Hair sample (approximately 20-50 mg)

  • Dichloromethane (B109758) or 1% detergent solution

  • Acetone

  • Methanol

  • Internal Standard (IS) solution (e.g., Deuterated nitrazepam)

  • Centrifuge tubes

  • Ultrasonic bath or heating block

  • Centrifuge

  • Nitrogen evaporator

  • Nano-filter vials or 0.2 µm membrane filters

  • Mobile phase for reconstitution

Protocol:

  • Decontamination: To remove external contaminants, wash the hair sample twice with 3 mL of dichloromethane or once with a 1% detergent solution followed by two rinses with pure water and one with acetone.[5][6] Vortex each wash for 3 minutes.

  • Drying: After the final wash, dry the hair sample completely at room temperature, which can be expedited by a gentle stream of nitrogen.[5]

  • Pulverization/Cutting: Pulverize the decontaminated hair using a ball mill or cut it into small segments (1-2 mm).[3][5]

  • Extraction:

    • Weigh 20 mg of the pulverized or cut hair into a centrifuge tube.[3][4]

    • Add a known amount of an appropriate internal standard.

    • Add 1-2 mL of methanol.[3][5]

    • Incubate the sample. Options include:

      • Ultrasonication in a water bath for 1 hour at 25°C.[4][7]

      • Incubation at 55°C for 15 hours.[5]

  • Centrifugation: Centrifuge the sample to pellet the hair debris.

  • Evaporation: Transfer the methanolic supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 55°C).[5]

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase.[4][6]

  • Filtration: Filter the reconstituted sample using a nano-filter vial or a 0.2 µm membrane filter before injection into the LC-MS/MS system.[3][6]

LC-MS/MS Analysis

This section provides a general protocol for the instrumental analysis of this compound. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm), is suitable.[8]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid in water.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step. A fast chromatographic method can achieve elution in under 8 minutes.[4]

  • Flow Rate: 0.4 - 0.75 mL/min.[8]

  • Injection Volume: 2 - 10 µL.[1][9]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for confident identification and quantification.[3][4]

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum sensitivity for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output sample Hair Sample Collection (20-50 mg) decon Decontamination (Dichloromethane/Detergent) sample->decon dry Drying decon->dry pulverize Pulverization / Cutting dry->pulverize extract Extraction (Methanol + IS) pulverize->extract centrifuge Centrifugation extract->centrifuge evap Evaporation (Nitrogen) centrifuge->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis (ESI+, MRM) filter->lcms data Data Acquisition & Processing lcms->data result Quantitative Result (pg/mg) data->result

Caption: Experimental workflow for this compound analysis in hair.

drug_incorporation_pathway cluster_intake Drug Administration & Distribution cluster_incorporation Incorporation into Hair Follicle cluster_hair Hair Shaft cluster_analysis_overview Analysis intake Oral Ingestion of this compound absorption GI Absorption intake->absorption bloodstream Distribution via Bloodstream absorption->bloodstream hair_bulb Incorporation into Hair Bulb (via dermal papilla blood supply) bloodstream->hair_bulb Primary Route sebum_sweat Incorporation via Sebum & Sweat Glands bloodstream->sebum_sweat Secondary Route hair_shaft This compound Trapped in Keratin Matrix hair_bulb->hair_shaft sebum_sweat->hair_shaft growth Hair Growth (Preserves Timeline of Use) hair_shaft->growth analysis Detection in Hair Sample growth->analysis

Caption: Pathways of this compound incorporation into hair.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam is a designer benzodiazepine (B76468) that has emerged on the illicit drug market. Its potent psychoactive effects and potential for abuse necessitate sensitive and specific analytical methods for its detection and quantification in various matrices. This application note details a high-resolution mass spectrometry (HRMS) method for the analysis of this compound, providing a comprehensive protocol for sample preparation, liquid chromatography, and mass spectrometry, along with detailed fragmentation data. The presented methodologies are crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

This compound is a triazolobenzodiazepine, structurally related to other benzodiazepines such as alprazolam and clonazepam. Like other compounds in this class, it exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor in the central nervous system. The increasing prevalence of this compound and other novel psychoactive substances (NPS) presents a significant challenge for public health and safety. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary selectivity and sensitivity for the unambiguous identification and quantification of this compound in complex biological and non-biological samples. This document provides a detailed protocol for the analysis of this compound using LC-Quadrupole Time-of-Flight (QTOF) and LC-Tandem Mass Spectrometry (MS/MS) systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for the high-resolution mass spectrometric analysis of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

AnalyteChemical FormulaExact Mass [M]Protonated Molecule [M+H]⁺ (m/z)
This compoundC₁₇H₁₂N₄O₂316.0960320.1142[1]

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Product Ions (m/z)
320.1292.1, 274.1, 246.1, 198.1

Experimental Protocols

Sample Preparation

A simple dilution or a straightforward extraction procedure is typically sufficient for the preparation of samples for this compound analysis.

a) Dilution Method (for screening purposes):

  • Dilute the sample extract 1:100 with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[1]

  • Vortex the sample thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-HRMS analysis.

b) Acid/Base Extraction (for complex matrices):

  • To 1 mL of sample (e.g., serum, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent under acidic and basic conditions to isolate the analyte.[1]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Centrifuge the sample to remove any particulate matter before injection.

Liquid Chromatography

Table 3: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

Table 4: High-Resolution Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Full Scan MS Range m/z 100 - 600
MS/MS Acquisition Data-dependent acquisition (DDA) or targeted MS/MS
Collision Energy Ramped collision energy (e.g., 10-40 eV) for fragmentation

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Dilution or Acid/Base Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC UHPLC Separation Reconstitution->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS Processing Data Acquisition & Processing HRMS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: A generalized workflow for the analysis of this compound using LC-HRMS.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway This compound This compound [M+H]⁺ m/z 320.1 Frag1 Loss of N₂ [C₁₇H₁₂N₂O₂]⁺ m/z 292.1 This compound->Frag1 - N₂ Frag2 Loss of C₂H₂N₂ [C₁₅H₁₀N₂O₂]⁺ m/z 274.1 This compound->Frag2 - C₂H₂N₂ Frag3 Loss of C₂H₂N₂O [C₁₅H₁₀N₂O]⁺ m/z 246.1 Frag2->Frag3 - CO Frag4 Further Fragmentation m/z 198.1 Frag3->Frag4

Caption: Proposed fragmentation pathway for the protonated molecule of this compound.

Discussion

The described LC-HRMS method provides excellent selectivity and sensitivity for the determination of this compound. The high mass accuracy of the QTOF or Orbitrap instrument allows for confident identification of the analyte based on its exact mass. The fragmentation data obtained through MS/MS analysis provides further structural confirmation. The primary fragmentation pathways for this compound involve the loss of neutral molecules such as nitrogen (N₂) and subsequent cleavages of the triazole and diazepine (B8756704) rings. The product ions observed at m/z 292.1, 274.1, and 246.1 are characteristic fragments of this compound and can be used for its specific detection in targeted MS/MS experiments.

Conclusion

This application note provides a detailed and robust method for the analysis of this compound using high-resolution mass spectrometry. The protocols for sample preparation, liquid chromatography, and mass spectrometry are suitable for a variety of applications, including forensic investigations, clinical toxicology, and research. The provided quantitative data and fragmentation pathways will aid researchers in the confident identification and quantification of this emerging designer benzodiazepine.

References

Application Notes and Protocols for Nitrazolam Immunoassay Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and protocols for the semi-quantitative screening of Nitrazolam, a novel benzodiazepine (B76468), using immunoassay techniques. Due to the limited availability of commercial immunoassays specifically designed for this compound, this document focuses on the utilization of existing benzodiazepine assays and provides data on cross-reactivity. The protocols provided are based on general benzodiazepine enzyme-linked immunosorbent assay (ELISA) methods and can be adapted for this compound screening.

Introduction

This compound is a triazolobenzodiazepine derivative sold online as a designer drug.[1] As a central nervous system depressant, its detection in biological samples is crucial for clinical and forensic toxicology.[2] Immunoassays are commonly employed as a rapid and high-throughput screening method for detecting the presence of benzodiazepines in samples like urine and blood.[3][4][5][6] These assays utilize antibodies that can bind to a range of structurally similar benzodiazepine compounds. The reactivity of an assay to a compound other than its target analyte is known as cross-reactivity.[7] Understanding the cross-reactivity of this compound with commercially available benzodiazepine immunoassays is essential for interpreting screening results.

Principle of Immunoassay Screening

The most common immunoassay format for small molecule detection, such as benzodiazepines, is the competitive enzyme-linked immunosorbent assay (ELISA). In this assay, this compound in the sample competes with a labeled benzodiazepine conjugate for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of this compound in the sample. Other common immunoassay techniques include the Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA).[5]

Quantitative Data: Cross-Reactivity of this compound

The cross-reactivity of this compound has been evaluated in some commercially available benzodiazepine immunoassays. The data is summarized in the table below. It is important to note that cross-reactivity can vary between different immunoassay kits and manufacturers.[8][9]

Immunoassay Kit/PlatformTarget Analyte (Calibrator)This compound Cross-Reactivity (%)Reference
Unspecified Benzodiazepine ImmunoassayOxazepam36.1[8]

Note: This table will be updated as more quantitative data becomes available. Researchers should always validate the cross-reactivity of their specific assay with a certified this compound reference standard.

Experimental Protocols

The following is a general protocol for a competitive ELISA for the detection of benzodiazepines, which can be adapted for this compound screening. This protocol is based on commercially available benzodiazepine ELISA kits.[10][11]

Materials and Reagents
  • Microplate pre-coated with anti-benzodiazepine antibodies

  • This compound certified reference material

  • Benzodiazepine-horseradish peroxidase (HRP) conjugate

  • Calibrators and controls

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Biological samples (urine, blood serum/plasma)

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation
  • Urine: Samples can often be diluted with the assay buffer. A typical starting dilution is 1:10.[11]

  • Blood (Serum/Plasma): Protein precipitation is often required. A common method is to add 3 parts of cold methanol (B129727) to 1 part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected and used for the assay.[10]

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the microplate.

  • Conjugate Addition: Add 50 µL of the Benzodiazepine-HRP conjugate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A logit-log or four-parameter logistic curve fit is commonly used.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Correct the final concentration for any dilution factors used during sample preparation.

Visualizations

Diagrams

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagents Bring Reagents to RT Samples Prepare Samples & Standards Add_Samples Add Samples/Standards to Plate Samples->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: General workflow for a this compound competitive ELISA.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration Analyte_H This compound Antibody_H Antibody Analyte_H->Antibody_H Binds Conjugate_H Enzyme-Labeled Benzodiazepine Conjugate_H->Antibody_H Blocked Result_H Low Signal Analyte_L This compound Antibody_L Antibody Analyte_L->Antibody_L Limited Binding Conjugate_L Enzyme-Labeled Benzodiazepine Conjugate_L->Antibody_L Binds Result_L High Signal

Caption: Principle of competitive ELISA for this compound detection.

References

Troubleshooting & Optimization

Nitrazolam Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nitrazolam analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification and identification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound?

A1: The primary methods for the analysis of this compound are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassay screening. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices. GC-MS is also a robust method, though it may require derivatization for some benzodiazepines to improve chromatographic performance. Immunoassays are typically used for initial screening, but are prone to cross-reactivity and require confirmation by a more specific technique.

Q2: Is this compound prone to degradation during sample storage and analysis?

A2: While specific stability studies on this compound are not extensively documented in the provided results, benzodiazepines as a class can be susceptible to degradation. For instance, the related compound Nitrazepam degrades in alkaline conditions.[1] It is crucial to control the pH and temperature of samples during storage. Exposure to UV light can also degrade nitrosamines, a class of compounds with structural similarities, so storing samples in amber vials is recommended.[2] For postmortem samples, the stability of benzodiazepines can be influenced by environmental conditions and microbial activity, with storage at -20°C or lower being preferable.[3]

Q3: What are the known metabolites of this compound that could interfere with analysis?

A3: In vitro studies with human liver microsomes have shown that the phase I metabolism of this compound can occur.[4] While specific major metabolites are not detailed in the provided search results, it is important to be aware of potential metabolic products that could co-elute or have similar mass-to-charge ratios to the parent drug, potentially interfering with accurate quantification. For other designer benzodiazepines like fluthis compound (B1451286), metabolites such as 7-amino and desnitro compounds have been identified.[5]

Troubleshooting Guides

Immunoassay Analysis

Problem: My immunoassay screen for benzodiazepines is positive, but I'm not sure if it's this compound.

  • Possible Cause: Cross-reactivity with other substances is a common issue with immunoassays.[6][7] Many benzodiazepines and their metabolites can trigger a positive result.

  • Solution:

    • Confirm with a specific method: A positive immunoassay result should always be considered presumptive and confirmed with a more selective method like LC-MS/MS or GC-MS.[8]

    • Check for cross-reactivity data: this compound has been shown to have a cross-reactivity of 36.1% with a specific benzodiazepine (B76468) immunoassay kit.[9] Be aware of the cross-reactivity profile of the specific immunoassay being used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Problem: I am observing poor peak shape (tailing, broadening) for this compound in my LC-MS/MS analysis.

  • Possible Causes:

    • Column Contamination: Buildup of matrix components on the analytical column.[10]

    • Inappropriate Mobile Phase: Incorrect pH or solvent composition.

    • Poor Column Equilibration: Insufficient time for the column to stabilize between injections.[11]

  • Troubleshooting Steps:

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Mobile Phase Optimization: Adjust the pH and organic solvent percentage of the mobile phase.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

Problem: I am experiencing significant signal suppression or enhancement (matrix effects) for this compound.

  • Possible Cause: Co-eluting endogenous matrix components (e.g., phospholipids) are interfering with the ionization of this compound in the MS source.[12][13] This is a common issue in bioanalysis.[14]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

    • Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

    • Matrix Effect Evaluation: Quantitatively assess the matrix effect by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: I am seeing low recovery and poor linearity for this compound at low concentrations.

  • Possible Cause: this compound, like other benzodiazepines, contains polar functional groups that can interact with active sites in the GC inlet and column, leading to analyte loss, especially at low concentrations.[15]

  • Solution:

    • Use of Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to the sample can deactivate the active sites in the GC system and improve the response of challenging analytes.[15]

    • Inlet and Liner Maintenance: Regularly clean and deactivate the GC inlet and use a liner designed for active compounds.

    • Derivatization: While not always necessary for this compound, derivatization can reduce the polarity of benzodiazepines and improve their chromatographic behavior.

Quantitative Data Summary

Table 1: Immunoassay Cross-Reactivity of this compound

CompoundCross-Reactivity (%)
This compound36.1[9]

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z)320.1[16]
Product Ion 1 (m/z)292.1[16]
Product Ion 2 (m/z)274.1[16]
Product Ion 3 (m/z)246.1[16]
Product Ion 4 (m/z)198.1[16]
Fragmentor Voltage112[16]
Collision Energy (for 292.1)28[16]
Collision Energy (for 274.1)36[16]
Collision Energy (for 246.1)40[16]
Collision Energy (for 198.1)40[16]

Experimental Protocols

Detailed GC-MS Protocol for this compound Analysis

This protocol is based on the methodology described by the Center for Forensic Science Research & Education.[17]

  • Sample Preparation (Acid/Base Extraction):

    • An acid/base extraction is performed on the sample.

  • Instrument Conditions:

    • Instrument: Agilent 5975 Series GC/MSD System

    • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)

    • Carrier Gas: Helium (Flow: 1 mL/min)

    • Temperatures:

      • Injection Port: 265 °C

      • Transfer Line: 300 °C

      • MS Source: 230 °C

      • MS Quad: 150 °C

    • Oven Program: 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.

    • Injection: 1 µL, Splitless

    • MS Parameters:

      • Mass Scan Range: 40-550 m/z

    • Expected Retention Time: Approximately 9.294 min

Detailed LC-MS/MS Protocol for this compound Analysis

This protocol is adapted from a method for the analysis of 53 benzodiazepines.[16]

  • Sample Preparation:

    • Samples are extracted into a solution of 90/10 methanol (B129727) to water.

    • The extract is diluted 1:1 with a diluent of 90:10 mobile phase A to mobile phase B before injection.

  • Instrument Conditions:

    • Instrument: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.

    • Chromatography: A gradient elution is performed with a total run time of approximately 8.1 minutes. The specific gradient profile should be optimized to ensure separation from other analytes of interest.

    • Ionization Mode: Positive mode electrospray ionization (ESI).

    • MS/MS Method: Dynamic Multiple Reaction Monitoring (dMRM) is used. The precursor and product ions, fragmentor voltage, and collision energies are listed in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Biological Sample (Blood/Urine) extraction Extraction (SPE or LLE) start->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_gcms GC-MS Issues cluster_immunoassay Immunoassay Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape matrix_effect Matrix Effects start->matrix_effect low_recovery Low Recovery/Linearity start->low_recovery false_positive False Positive start->false_positive solution1 solution1 peak_shape->solution1 Check Column/Mobile Phase solution2 solution2 matrix_effect->solution2 Improve Sample Prep/Use SIL-IS solution3 solution3 low_recovery->solution3 Use Analyte Protectants solution4 solution4 false_positive->solution4 Confirm with MS

Caption: A logical flowchart for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Nitrazolam Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Nitrazolam. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for this compound is a common issue in reversed-phase HPLC. The potential causes and solutions are outlined below:

  • Secondary Interactions: Silanol (B1196071) groups on the surface of C18 columns can interact with the basic nitrogen atoms in the benzodiazepine (B76468) structure, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competitive base, like triethylamine, to the mobile phase. An acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid, can also help by protonating the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of the sample being injected.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.

    • Solution: Optimize the mobile phase pH. A slightly acidic pH (e.g., 3-4) often yields good peak shape for benzodiazepines.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Wash the column with a strong solvent or replace the column if it's old or has been used extensively.

Question: I am having trouble achieving good resolution between this compound and other benzodiazepines or its metabolites. What should I do?

Answer:

Achieving adequate resolution is critical for accurate quantification. Here are some steps to improve the separation:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer is a key factor in resolution.[2][3]

    • Solution: Perform a gradient optimization or systematically vary the isocratic mobile phase composition to find the optimal separation. For example, a mobile phase of acidic buffer (6mM)-acetonitrile-methanol (64:23:13, v/v) has been used successfully.[2]

  • Change the Stationary Phase: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can significantly impact selectivity.

    • Solution: Try a different brand or type of C18 column, or consider a phenyl-hexyl or cyano-based stationary phase for alternative selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Solution: Experiment with flow rates between 0.8 and 1.5 mL/min.[1]

  • Temperature Control: Column temperature can influence selectivity.

    • Solution: If your HPLC system has a column oven, try varying the temperature (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.

Question: My this compound peak is not being detected or the response is very low. What could be the problem?

Answer:

Low or no detector response can be due to several factors:

  • Incorrect Wavelength: this compound has a UV absorbance maximum that should be used for detection.

    • Solution: Set your UV detector to the appropriate wavelength, typically around 242 nm for many benzodiazepines.[2]

  • Sample Degradation: this compound may degrade under certain conditions.

    • Solution: Ensure proper sample storage (e.g., at 4°C or -20°C) and avoid prolonged exposure to light.[4] Prepare fresh standards and samples.

  • Detector Malfunction: The detector lamp or other components may be failing.

    • Solution: Check the detector's performance with a known standard and perform any necessary maintenance.

  • Issues with Sample Preparation: Incomplete extraction or loss of analyte during sample preparation can lead to low response.

    • Solution: Review and optimize your sample preparation protocol. Solid-phase extraction (SPE) is a common and effective technique for benzodiazepines.[1][3]

Gas Chromatography (GC)

Question: I am observing multiple peaks for my this compound standard or a significantly reduced peak size. What is happening?

Answer:

This compound, like other 7-nitro benzodiazepines, is known to be thermally unstable and can degrade in the hot GC injection port.[5]

  • Thermal Degradation: The high temperatures in the injector can cause the nitro group to be reduced to an amino group, or other decomposition pathways may occur.[5]

    • Solution 1: Lower the injection port temperature. Start with a lower temperature (e.g., 200°C) and gradually increase it to find a balance between sufficient volatilization and minimal degradation.

    • Solution 2: Use a deactivated inlet liner and change it frequently to minimize active sites that can promote degradation.

    • Solution 3: Consider derivatization to create a more thermally stable analyte. However, this adds complexity to the sample preparation.

  • Alternative Technique: Due to the thermal lability of this compound, HPLC is often the preferred method for its analysis.[1][2]

    • Recommendation: If possible, utilize an existing HPLC-UV or LC-MS/MS method for a more robust and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for HPLC analysis of this compound would be:

  • Column: A reversed-phase C18 column (e.g., Nova Pak C18).[2]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 6mM phosphate (B84403) buffer at pH 3.7) and an organic modifier like acetonitrile and/or methanol. A common starting ratio is in the range of 60-70% aqueous to 30-40% organic.[1][2]

  • Detection: UV detection at approximately 242 nm.[2]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

Q2: Is GC-MS a suitable method for the analysis of this compound?

A2: While GC-MS can be used, it is not ideal due to the thermal instability of this compound.[5] The high temperatures in the GC inlet can cause the molecule to decompose, leading to poor sensitivity and inaccurate quantification.[5] If GC-MS must be used, careful optimization of the injection port temperature is crucial. LC-MS/MS is generally a more reliable technique for this compound.

Q3: How should I prepare my samples for this compound analysis in biological matrices?

A3: Solid-phase extraction (SPE) is a highly effective and widely used technique for extracting benzodiazepines from biological matrices like plasma or serum.[1][3] C18-based SPE cartridges are commonly used.[1] Liquid-liquid extraction is another option. Proper sample preparation is crucial to remove interferences and concentrate the analyte.

Q4: What are the expected retention times for this compound?

A4: Retention times are highly method-dependent and will vary based on the specific column, mobile phase, flow rate, and temperature used. It is essential to run a pure standard of this compound to determine its retention time under your specific chromatographic conditions. For example, one LC-MS/MS method reported a retention time of 3.8 minutes.[6]

Q5: Can I use the same chromatographic method for other benzodiazepines?

A5: Many HPLC methods can be adapted to analyze multiple benzodiazepines simultaneously.[2][7] However, due to structural similarities, achieving baseline separation for all compounds of interest can be challenging and may require significant method development and optimization.[7]

Data and Protocols

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Benzodiazepine Analysis

ParameterMethod 1[2]Method 2[1]
Column Nova Pak C18Bond-Elut C18 (SPE)
Mobile Phase Acidic buffer (6mM)-ACN-MeOH (64:23:13)ACN-MeOH-Dipotassium hydrogen phosphate (10 nmol/L, pH 3.7) (30:2:100)
Flow Rate Not Specified1.5 mL/min
Detection 242 nm240 nm

Table 2: Example GC-MS Parameters for this compound

ParameterValue[8]
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injection Port Temp. 265 °C
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min
Retention Time 9.294 min
Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Plasma[2]

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., nor-prazepam).

    • Perform a liquid-liquid extraction at basic pH into diethyl ether-methylene chloride (2:1, v/v).

    • Evaporate the organic layer to dryness.

    • Reconstitute the extract in the mobile phase.

  • HPLC Analysis:

    • Column: Nova Pak C18, 4 µm.

    • Mobile Phase: Acidic buffer (6mM)-acetonitrile-methanol (64:23:13, v/v).

    • Injection Volume: 50 µL.

    • Detection: UV at 242 nm.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Visualizations

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Cause1 Secondary Interactions (Silanol Groups) Start->Cause1 Potential Cause Cause2 Column Overload Start->Cause2 Potential Cause Cause3 Inappropriate Mobile Phase pH Start->Cause3 Potential Cause Cause4 Column Contamination Start->Cause4 Potential Cause Sol1 Use Base-Deactivated Column or Add Competitive Base Cause1->Sol1 Solution Sol2 Reduce Sample Concentration Cause2->Sol2 Solution Sol3 Optimize Mobile Phase pH (e.g., 3-4) Cause3->Sol3 Solution Sol4 Wash or Replace Column Cause4->Sol4 Solution

Caption: Troubleshooting workflow for HPLC peak tailing.

GC_Degradation_Pathway This compound This compound in Sample Injection Hot GC Injection Port This compound->Injection Degradation Thermal Degradation Injection->Degradation Product1 Reduced Nitro Group (Amino Metabolite) Degradation->Product1 Product2 Other Decomposition Products Degradation->Product2 Outcome Multiple Peaks & Poor Sensitivity Product1->Outcome Product2->Outcome

Caption: Potential degradation pathway of this compound in GC.

References

Technical Support Center: Interference in "Nitrazolam" Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing potential interference in the immunoassay-based detection of Nitrazolam, a novel psychoactive substance (NPS). The following resources are designed to help you troubleshoot common issues, understand the underlying principles of the assays, and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in immunoassays challenging?

A1: this compound is a potent triazolobenzodiazepine derivative sold online as a designer drug.[1] Its detection via immunoassay is challenging due to the high variability in cross-reactivity with antibodies designed for traditional benzodiazepines. As a novel psychoactive substance, it may not be explicitly included in the manufacturer's cross-reactivity data for many commercial benzodiazepine (B76468) immunoassay kits.[2][3]

Q2: Can a standard benzodiazepine immunoassay detect this compound?

A2: Yes, it is possible, but the degree of detection can be unreliable and vary significantly between different immunoassay platforms (e.g., ELISA, EMIT, CEDIA). One study reported a cross-reactivity of 36.1% for this compound with a particular benzodiazepine immunoassay, but this figure can differ based on the specific antibodies and reagents used in the kit.[4] Therefore, a negative result does not definitively rule out the presence of this compound, and a positive result requires confirmation.

Q3: What are the common causes of false-positive results in benzodiazepine immunoassays?

A3: False-positive results can occur due to the cross-reactivity of the assay antibodies with structurally unrelated compounds. Commonly implicated substances include the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin.[5] It is crucial to consider the subject's medication history when interpreting preliminary positive results.

Q4: What can lead to false-negative results when testing for this compound?

A4: False negatives are a significant concern with many benzodiazepines, particularly those that are extensively metabolized and excreted as glucuronide conjugates.[6] Standard immunoassays may have poor cross-reactivity with these conjugated metabolites.[6] To mitigate this, enzymatic hydrolysis of the sample using β-glucuronidase prior to analysis is often necessary to cleave the glucuronide group and improve detection.[7] Additionally, if the concentration of this compound or its cross-reactive metabolites in the sample is below the assay's cutoff level, a false negative may occur.

Q5: Why is confirmatory testing necessary for positive this compound immunoassay results?

A5: Given the potential for cross-reactivity and the semi-quantitative nature of immunoassays, all presumptive positive results should be confirmed by a more specific and sensitive analytical method.[8] The preferred methods for confirmation are gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can definitively identify and quantify this compound and its metabolites.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly High Signal / False Positive Cross-reactivity with other substances (e.g., sertraline, oxaprozin).Review the subject's medication history for potentially cross-reactive compounds. Confirm the result using a specific method like LC-MS/MS.
Non-specific binding in the assay.Optimize blocking steps in the protocol. Ensure proper washing procedures are followed.
Unexpectedly Low Signal / False Negative Poor cross-reactivity of the antibody with this compound or its metabolites.Consider using an immunoassay kit known to have better cross-reactivity with novel benzodiazepines. Always confirm negative results with LC-MS/MS if there is a strong suspicion of this compound presence.
Presence of glucuronidated metabolites.Incorporate an enzymatic hydrolysis step with β-glucuronidase into your sample preparation protocol.[7]
Analyte concentration below the assay's limit of detection.If possible, use a more sensitive assay or a larger sample volume.
High Variability Between Replicates Pipetting errors or improper mixing.Ensure accurate and consistent pipetting. Thoroughly mix all reagents and samples before use.
Inconsistent incubation times or temperatures.Strictly adhere to the incubation times and temperatures specified in the protocol.
Plate reader malfunction.Check the plate reader's settings and performance.

Quantitative Data: Cross-Reactivity of Novel Benzodiazepines

The following table summarizes the reported cross-reactivity of this compound and other novel benzodiazepines with benzodiazepine immunoassays. It is important to note that the specific immunoassay used in this study was not identified, and results can vary between different commercial kits.

CompoundCross-Reactivity (%)
Desalkylflurazepam263%
Flualprazolam173%
Flubromazolam127%
Metizolam120%
Bromazolam99.8%
Clonazolam87.3%
Adinazolam69.6%
8-aminoclonazepam51.3%
Deschloroetizolam41.6%
This compound 36.1%

Data sourced from a presentation by the Center for Forensic Science Research & Education (CFSRE). The specific immunoassay was not disclosed.[4]

Experimental Protocols

Sample Preparation with Enzymatic Hydrolysis

This protocol is recommended to improve the detection of glucuronidated benzodiazepine metabolites.

Materials:

  • Urine or serum sample

  • β-glucuronidase (e.g., from Helix pomatia)

  • Phosphate (B84403) buffer (pH 6.8)

  • Centrifuge

Procedure:

  • To 1 mL of the sample, add 0.5 mL of phosphate buffer.

  • Add a sufficient amount of β-glucuronidase to the buffered sample.

  • Vortex the sample gently to mix.

  • Incubate the sample at 37°C for at least 1 hour (or as recommended by the enzyme manufacturer).

  • After incubation, centrifuge the sample to pellet any precipitate.

  • Use the supernatant for the immunoassay analysis.

General Competitive ELISA Protocol for Benzodiazepine Detection

This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and may need to be optimized for your specific assay kit and laboratory conditions.

Materials:

  • Microtiter plate pre-coated with anti-benzodiazepine antibody

  • This compound standards and controls

  • Prepared samples

  • Enzyme-conjugated benzodiazepine (e.g., HRP-benzodiazepine)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the microtiter plate.

  • Add 50 µL of enzyme-conjugated benzodiazepine to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizing Immunoassay Principles

Competitive ELISA Workflow

ELISA_Workflow cluster_steps Competitive ELISA A Sample/Standard (contains this compound) D Incubation: Competition for Antibody Binding A->D B Enzyme-Conjugated Benzodiazepine B->D C Antibody-Coated Well C->D E Wash Step: Remove Unbound Components D->E F Add Substrate E->F G Color Development (Signal is inversely proportional to This compound concentration) F->G H Read Absorbance G->H

Caption: Workflow of a competitive ELISA for this compound detection.

Enzyme Multiplied Immunoassay Technique (EMIT) Principle

EMIT_Principle cluster_low_conc Low this compound Concentration cluster_high_conc High this compound Concentration A1 This compound (Low) D1 Antibody binds to Enzyme-Labeled this compound A1->D1 B1 Enzyme-Labeled This compound B1->D1 C1 Antibody C1->D1 E1 Enzyme Inactivated D1->E1 F1 Low Signal E1->F1 A2 This compound (High) D2 Antibody binds to This compound A2->D2 B2 Enzyme-Labeled This compound E2 Enzyme remains Active B2->E2 C2 Antibody C2->D2 D2->E2 F2 High Signal E2->F2

Caption: Principle of the EMIT assay.[10][11]

Cloned Enzyme Donor Immunoassay (CEDIA) Principle

CEDIA_Principle cluster_low_conc Low this compound Concentration cluster_high_conc High this compound Concentration A1 This compound (Low) E1 Antibody binds to Enzyme Donor Conjugate A1->E1 B1 Enzyme Donor- This compound Conjugate B1->E1 C1 Antibody C1->E1 D1 Enzyme Acceptor F1 No Active Enzyme Formation D1->F1 E1->F1 G1 Low Signal F1->G1 A2 This compound (High) E2 Antibody binds to this compound A2->E2 B2 Enzyme Donor- This compound Conjugate F2 Active Enzyme Forms B2->F2 C2 Antibody C2->E2 D2 Enzyme Acceptor D2->F2 E2->B2 G2 High Signal F2->G2

Caption: Principle of the CEDIA assay.[12][13]

References

Technical Support Center: Nitrazolam Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of nitrazolam and the identification of its degradation products. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: Specific quantitative stability data for this compound under various conditions is not extensively available in published literature. However, based on studies of structurally similar nitrobenzodiazepines, such as nitrazepam, it can be inferred that this compound may exhibit limited stability, particularly in biological matrices and under certain pH and temperature conditions. For instance, nitrobenzodiazepines in postmortem blood have been shown to degrade significantly at room temperature (22°C) and more rapidly at 37°C.[1] It is crucial to conduct compound-specific stability studies to determine the precise stability profile of this compound.

Q2: What are the expected degradation products of this compound?

A2: While the degradation products of this compound have not been definitively characterized in publicly available studies, we can predict potential degradation pathways based on the known degradation of nitrazepam, a closely related compound. Under acidic conditions, nitrazepam degrades to form 2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide and 2-amino-5-nitrobenzophenone.[1] In alkaline solutions, nitrazepam degrades to 2-amino-5-nitrobenzophenone, which can be further converted to 2-hydroxy-5-nitrobenzophenone.[2] Therefore, analogous degradation products should be investigated for this compound.

Q3: What analytical techniques are suitable for stability testing of this compound?

A3: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with a photodiode array (PDA) or mass spectrometry (MS) detector are recommended.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used for the identification and quantification of this compound.[3] The chosen method must be able to separate the intact this compound from its potential degradation products.

Q4: Are there any general recommendations for handling and storing this compound to minimize degradation?

A4: To minimize degradation, it is advisable to store this compound in a cool, dark, and dry place. For solutions, especially in biological matrices, storage at low temperatures (-20°C or below) is recommended.[1] The use of preservatives, such as sodium fluoride (B91410), can help to inhibit microbial degradation in biological samples.[1] It is also important to consider the pH of any solutions, as both acidic and basic conditions can promote degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. - High temperature: Elevated temperatures can accelerate degradation. - Inappropriate pH: Acidic or basic conditions may be causing hydrolysis. - Light exposure: Photodegradation may be occurring. - Microbial contamination (in biological matrices): Bacteria can metabolize the compound.- Store solutions at or below recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[1][4] - Buffer solutions to a neutral pH if the compound's chemistry allows. - Protect solutions from light by using amber vials or storing them in the dark. - For biological samples, add a preservative like sodium fluoride and store frozen.[1]
Appearance of unknown peaks in chromatograms during stability studies. - Degradation of this compound: These are likely degradation products. - Interaction with excipients or matrix components: The compound may be reacting with other substances in the sample.- Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. - Use mass spectrometry (LC-MS or GC-MS) to identify the structure of the unknown peaks. - Analyze a placebo formulation (without this compound) to identify peaks originating from excipients.
Poor recovery of this compound from biological samples. - Degradation during extraction: The extraction process itself may be causing instability. - Inefficient extraction method: The chosen solvent or technique may not be optimal for this compound.- Optimize the extraction procedure to be as rapid as possible and to use mild conditions (e.g., neutral pH, low temperature). - Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents to improve recovery.
Inconsistent stability results between batches. - Variability in storage conditions: Inconsistent temperature or humidity control. - Differences in the purity of the initial material. - Ensure that all stability chambers are properly calibrated and monitored. - Use a well-characterized, single batch of this compound for all related stability studies.

Data Presentation

Table 1: Stability of Nitrazepam (a related nitrobenzodiazepine) in Postmortem Blood

Storage TemperatureTimePercent DegradedPrimary Degradation ProductCitation
22°C (with preservative)28 daysStable-[1]
22°C (without preservative)10 days25-50%7-aminonitrazepam[1]
22°C (bacterially contaminated)8 hours100%7-aminonitrazepam[1]
37°C (with preservative)9 hours29-51%7-aminonitrazepam[1]
4°C10 monthsStable-[1]
-20°C24 monthsStable-[1]

Note: This data is for nitrazepam and should be used as an indicator of potential stability issues for this compound. Compound-specific studies are required.

Table 2: Identified Degradation Products of Nitrazepam

ConditionDegradation Product NameChemical StructureCitation
Acidic (Artificial Gastric Juice)2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide (Intermediate)Structure not provided in source[1]
Acidic (Artificial Gastric Juice)2-amino-5-nitrobenzophenone (Final Product)Structure not provided in source[1]
Basic (Aqueous Alkaline Solution)2-amino-5-nitrobenzophenone (Intermediate)Structure not provided in source[2]
Basic (Aqueous Alkaline Solution)2-hydroxy-5-nitrobenzophenone (Final Product)Structure not provided in source[2]

Experimental Protocols

1. Forced Degradation Study Protocol (General)

This protocol provides a general framework for conducting forced degradation studies on this compound, as recommended by ICH guidelines.[5][6][7]

  • Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for a defined period.

      • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store in the dark at room temperature for a defined period.

      • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.

      • Photodegradation: Expose the stock solution and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

    • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak to ensure that it is not co-eluting with any degradation products.

    • Identification of Degradants: Use LC-MS/MS to obtain the mass spectra of the degradation products and elucidate their structures.

2. Stability-Indicating HPLC Method (Example)

The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products, based on methods used for other benzodiazepines.[3]

  • Instrumentation: HPLC or UHPLC system with a PDA or UV detector and a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the lambda max of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity Assessment (PDA) hplc->pda ms Degradant Identification (LC-MS/MS) hplc->ms stability Determine Intrinsic Stability pda->stability pathway Elucidate Degradation Pathway ms->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions This compound This compound intermediate_acid Putative Intermediate (e.g., Amide Hydrolysis Product) This compound->intermediate_acid Hydrolysis intermediate_base Putative Intermediate (e.g., Benzophenone Derivative) This compound->intermediate_base Hydrolysis final_acid Putative Final Product (e.g., Benzophenone Derivative) intermediate_acid->final_acid Irreversible final_base Putative Final Product (e.g., Hydroxy-Benzophenone) intermediate_base->final_base

Caption: Postulated degradation pathways for this compound based on nitrazepam.

References

Technical Support Center: Matrix Effects in Nitrazolam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nitrazolam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, blood, urine)[1][2]. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analysis[1][3][4]. Electrospray ionization (ESI) is particularly susceptible to these effects[5].

Q2: What are the common causes of matrix effects in biological samples?

A2: The primary causes are endogenous and exogenous substances that co-elute with this compound.

  • Endogenous compounds: These are naturally present in the biological sample and include phospholipids (B1166683), salts, and metabolites[1][2].

  • Exogenous compounds: These are introduced to the sample and can include anticoagulants, dosing vehicles, co-administered drugs, or contaminants from sample collection tubes and preparation materials[2].

Q3: How can I quantitatively assess if my this compound analysis is affected by matrix effects?

A3: The most accepted method is the post-extraction spike experiment, which is used to calculate the Matrix Factor (MF)[1][2]. This involves comparing the peak response of this compound in a clean solvent (neat solution) with its response when spiked into a blank matrix extract after the entire sample preparation process[2]. A significant difference indicates the presence of matrix effects.

Q4: What is considered an acceptable range for the Matrix Factor (MF)?

A4: While regulatory guidance may vary, an MF value between 85% and 115% (or 0.85 and 1.15) is often considered acceptable, indicating that the matrix has a minimal effect on ionization[1]. Values below 85% signify ion suppression, while values above 115% indicate ion enhancement[1].

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?

A5: A SIL-IS is the preferred tool for compensating for matrix effects[5][6][7]. Because a SIL-IS (like this compound-d5, if available) is chemically almost identical to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification[7][8].

Q6: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to matrix effects than Electrospray Ionization (ESI)?

A6: Yes, several studies have shown that APCI is generally less susceptible to matrix effects compared to ESI[4][5][9]. This is because APCI relies on gas-phase ionization, which is less affected by the non-volatile salts and endogenous components that often cause issues in the liquid-phase process of ESI[4]. If significant and persistent matrix effects are an issue with ESI, switching to an APCI source, if available, could be a viable solution.

Troubleshooting Guide

Issue: You observe poor reproducibility, decreased sensitivity, or inaccurate quantification for this compound.

This is a classic indication of matrix effects. Co-eluting components from the biological matrix are likely interfering with the ionization of this compound in the MS source[10].

dot

Caption: A logical workflow for troubleshooting matrix effects.

Step 1: Quantitatively Assess the Matrix Effect

  • Action: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF).

  • Protocol: See "Experimental Protocol 1: Quantitative Assessment of Matrix Effect."

  • Interpretation: An MF outside the 85-115% range confirms a significant matrix effect that must be addressed[1].

Step 2: Improve Sample Preparation Clean-up

  • Issue: Significant ion suppression is observed after using a simple method like Protein Precipitation (PPT).

  • Action: Enhance the clean-up efficiency. PPT is known for leaving behind many matrix components[10]. Switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended as they are more effective at removing interferences like phospholipids[1][10].

  • Protocol: See "Experimental Protocol 2 & 3" for generic SPE and LLE procedures.

Step 3: Optimize Chromatographic Conditions

  • Issue: Matrix effects persist even after optimizing sample preparation.

  • Action: Modify the LC method to chromatographically separate this compound from the interfering matrix components[1].

    • Gradient Modification: A shallower, longer gradient can improve the resolution between this compound and co-eluting peaks.

    • Column Chemistry: Try a column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl - PFP) to alter selectivity.

    • Mobile Phase: Adjusting the pH or using different additives (e.g., ammonium (B1175870) formate (B1220265) vs. formic acid) can shift the retention times of interfering compounds.

Step 4: Implement Corrective Calibration Methods

  • Issue: Matrix effects cannot be completely eliminated through sample prep or chromatography.

  • Action: Use an internal standard and/or calibration method to compensate for the effect.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS for this compound will co-elute and experience nearly identical matrix effects, providing the most accurate correction[6][7].

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and QCs in a blank matrix that is representative of the study samples (e.g., blank human plasma). This helps ensure that the calibration standards experience the same matrix effect as the unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Benzodiazepine Analysis

MethodAdvantagesDisadvantagesTypical Matrix Effect
Protein Precipitation (PPT) Simple, fast, inexpensive"Dirty" extracts, prone to significant matrix effects and ion suppression[1].High
Liquid-Liquid Extraction (LLE) Good clean-up, removes many interferences[10].More labor-intensive, uses organic solvents.Moderate
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly effective at removing phospholipids and salts[1][10].More expensive, requires method development.Low to Minimal

Table 2: Reference Data on Matrix Effects for Benzodiazepines in Biological Fluids

Analyte(s)MatrixSample PrepMatrix Effect RangeCitation
Various Designer BenzodiazepinesBloodSPE-52% to +33%[1][11]
DiazepamPlasmaLLE89.71% (Absolute MF)[1]
Various BenzodiazepinesUrineMixed-Mode SPECorrected ME < 20% with IS[12]
NitrazepamOral FluidSPERecovery: 90.17%[13]

Note: A Matrix Factor of 100% indicates no effect. Values <100% indicate suppression, and >100% indicate enhancement. A negative percentage indicates suppression (e.g., -52% is equivalent to an MF of 48%).

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol determines the Matrix Factor (MF) for this compound.

dot

Caption: Workflow for the post-extraction spike experiment.

  • Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent (e.g., 50:50 Methanol:Water) at a concentration relevant to your assay (e.g., a mid-range QC).

  • Prepare Set B (Post-Extraction Spiked Matrix): Take at least six different lots of blank biological matrix (e.g., human plasma). Process them through your entire sample preparation procedure (e.g., SPE or LLE). At the final step, instead of reconstituting with blank solvent, reconstitute the dried extract with the solution from Set A[1].

  • Analysis: Inject the samples from Set A and Set B into the LC-MS/MS system and record the analyte peak areas.

  • Calculation: Calculate the Matrix Factor (MF) for each matrix lot using the formula:

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [1]

Experimental Protocol 2: Generic Solid-Phase Extraction (SPE) for Benzodiazepines in Blood/Plasma

This protocol is a general procedure and should be optimized for your specific application.

dot

Caption: A typical Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment: To 0.5 mL of plasma/blood, add the internal standard. Add 1 mL of a buffer (e.g., 100 mM sodium acetate (B1210297), pH 4.5) and vortex[11].

  • SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) or C18 SPE cartridge sequentially with 1-2 mL of methanol, followed by 1-2 mL of water, and finally 1-2 mL of the buffer used for pre-treatment.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash:

    • Wash with 1-2 mL of water to remove salts and polar interferences.

    • Wash with 1-2 mL of an acidic organic mix (e.g., 5% acetonitrile (B52724) in sodium acetate buffer) to remove further interferences[11].

  • Dry: Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for 5-15 minutes[11].

  • Elute: Elute the analytes with 1-2 mL of a basic organic solvent (e.g., 98:2 ethyl acetate:ammonium hydroxide)[11].

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis[11].

Experimental Protocol 3: Generic Liquid-Liquid Extraction (LLE) for Benzodiazepines in Blood/Plasma
  • To 0.5 mL of blood/plasma in a glass tube, add the internal standard[9].

  • Add a basifying agent (e.g., 1.75 mL of 4.5% ammonia (B1221849) solution) and an immiscible organic solvent (e.g., 10 mL of 1-chlorobutane)[9].

  • Mix thoroughly (e.g., on a mechanical mixer for 10 minutes) and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis[9].

Experimental Protocol 4: Example LC-MS/MS Method for this compound

This method is based on published parameters for this compound and other designer benzodiazepines[11][14].

  • LC System: UPLC/UHPLC System

  • Column: C18 Column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm)[14].

  • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Formate (pH 3.0)[11][14].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11].

  • Flow Rate: 0.5 - 0.7 mL/min[11].

  • Gradient:

    • Start at 5-15% B.

    • Ramp to 95% B over 10-13 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 1.5 minutes[11][14].

  • Injection Volume: 5-10 µL[14].

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MS Parameters:

    • Capillary Voltage: ~4 kV[11].

    • Gas Temperature: ~300°C[11].

    • Gas Flow: ~6 L/min[11].

    • Nebulizer Pressure: ~40 psi[11].

  • MRM Transitions: To be optimized by infusing a this compound standard. For this compound (Exact Mass [M+H]+: 320.1142), potential precursor ion is m/z 320.1. Product ions must be determined empirically[9][14].

References

Technical Support Center: Nitrazolam Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of Nitrazolam in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: The most prevalent and effective methods for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices.

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A2: Achieving low detection limits for this compound is critical for accurate analysis, particularly at trace levels. The LOD and LOQ can vary significantly depending on the analytical method, the matrix being analyzed, and the sample preparation technique. Below is a summary of reported detection limits for this compound and structurally similar benzodiazepines.

AnalyteMethodMatrixLODLOQ
This compound LC-MS/MSMethanol/Water-~0.33 ng/mL[1]
NitrazepamLC-MS/MSUrine-1 ng/mL[2]
NitrazepamLC-MS/MSWhole Blood-2-3 µg/L[3]
NitrazepamLC-MS/MSOral Fluid-0.5-5 ng/mL[4][5]
NitrazepamGC-MSBlood0.40 - 7.63 ng/mL-[6]
NitrazepamGC-NPD/µECDBlood and Plasma0.14 - 0.95 ng/mL-[6]
Designer Benzodiazepines (various)LC-MS/MSBlood0.5 ng/mL1 ng/mL[7]
Designer Benzodiazepines (various)LC-HRMSUrine-5 to 50 ng/mL[8][9]

Q3: What are the main challenges in achieving low detection limits for this compound?

A3: Several factors can hinder the achievement of low detection limits for this compound:

  • Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and sensitivity[10][11][12].

  • Thermal Instability: Like many benzodiazepines, this compound can be susceptible to thermal degradation in the hot injection port of a gas chromatograph, leading to poor peak shape and reduced sensitivity[1][13].

  • Low Concentrations: In many forensic and clinical scenarios, this compound may be present at very low concentrations, requiring highly sensitive instrumentation and optimized methods.

  • Lack of Certified Reference Materials: As a designer drug, obtaining certified reference materials for this compound can be challenging, which is crucial for accurate quantification and method validation.

Troubleshooting Guides

LC-MS/MS Analysis

Problem 1: Poor sensitivity or inconsistent results for this compound.

This issue is often linked to matrix effects, specifically ion suppression.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Sensitivity in LC-MS/MS Start Low Sensitivity / Inconsistent Results Check_System 1. Verify System Performance - Check instrument calibration and tuning. - Infuse a this compound standard to confirm sensitivity. Start->Check_System Evaluate_Matrix_Effect 2. Assess Matrix Effects - Perform post-column infusion experiment. - Analyze matrix blanks. Check_System->Evaluate_Matrix_Effect Matrix_Effect_Present Ion Suppression Detected? Evaluate_Matrix_Effect->Matrix_Effect_Present Optimize_Chromatography 3. Optimize Chromatography - Modify gradient to separate this compound from interfering matrix components. - Test different column chemistries (e.g., C18, Phenyl-Hexyl). Matrix_Effect_Present->Optimize_Chromatography Yes Re-evaluate Re-evaluate Sensitivity Matrix_Effect_Present->Re-evaluate No Improve_Sample_Prep 4. Enhance Sample Preparation - Use a more selective extraction method (e.g., SPE instead of LLE). - Optimize SPE wash and elution steps. Optimize_Chromatography->Improve_Sample_Prep Use_IS 5. Implement Stable Isotope Labeled Internal Standard (SIL-IS) - Compensates for matrix effects and improves accuracy. Improve_Sample_Prep->Use_IS Use_IS->Re-evaluate

Caption: Workflow for troubleshooting low sensitivity in LC-MS/MS analysis of this compound.

Detailed Steps:

  • Verify System Performance: Before assuming matrix effects, ensure the LC-MS/MS system is performing optimally. Check the mass calibration and tune of the instrument. Directly infuse a this compound standard solution to confirm that the instrument is capable of detecting the analyte at the expected sensitivity in a clean solvent.

  • Assess Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a this compound standard into the MS detector post-column while injecting a blank matrix extract onto the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression[10][11].

    • Matrix Blanks: Analyze multiple sources of blank biological matrix to check for interfering peaks at the retention time and m/z of this compound.

  • Optimize Chromatography: If ion suppression is confirmed, modify the chromatographic method to separate this compound from the interfering components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the retention of this compound and shift it away from the early-eluting, highly polar matrix components that often cause suppression.

    • Column Selection: Experiment with different stationary phases. A phenyl-hexyl column, for example, may offer different selectivity for this compound and interfering matrix components compared to a standard C18 column.

  • Enhance Sample Preparation: A cleaner sample extract will reduce matrix effects.

    • Solid-Phase Extraction (SPE): If you are using liquid-liquid extraction (LLE), consider switching to SPE. SPE can provide a more thorough cleanup by utilizing different retention mechanisms (e.g., reversed-phase, ion-exchange).

    • Optimize SPE Method: If already using SPE, optimize the wash steps with solvents of intermediate strength to remove interferences without eluting this compound. Also, ensure the elution solvent is strong enough for complete recovery of the analyte.

  • Implement a Stable Isotope Labeled Internal Standard (SIL-IS): Using a SIL-IS (e.g., this compound-d5) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

GC-MS Analysis

Problem 2: Poor peak shape (tailing) and low response for this compound.

This is often due to the thermal instability and polarity of benzodiazepines in the GC system.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Peak Shape in GC-MS Start Poor Peak Shape / Low Response Check_Inlet 1. Inspect GC Inlet - Check for liner contamination. - Replace septum. Start->Check_Inlet Use_Protectant 2. Use Analyte Protectants - Add sorbitol or other protectants to standards and samples. Check_Inlet->Use_Protectant Protectant_Effective Improvement Seen? Use_Protectant->Protectant_Effective Derivatize 3. Consider Derivatization - Perform silylation (e.g., with BSTFA) to improve thermal stability. Protectant_Effective->Derivatize No Re-evaluate Re-evaluate Peak Shape and Response Protectant_Effective->Re-evaluate Yes Optimize_GC 4. Optimize GC Parameters - Lower inlet temperature. - Use a shorter, narrower bore column. Derivatize->Optimize_GC Optimize_GC->Re-evaluate

Caption: Workflow for troubleshooting poor peak shape in GC-MS analysis of this compound.

Detailed Steps:

  • Inspect GC Inlet: The inlet is a common source of activity that can lead to analyte degradation and peak tailing.

    • Liner: Replace the inlet liner with a new, deactivated one. Glass wool in the liner can also be a site of activity.

    • Septum: A cored or bleeding septum can introduce contaminants. Replace the septum regularly.

  • Use Analyte Protectants: Analyte protectants are compounds that are co-injected with the sample and preferentially interact with active sites in the GC inlet and column, thus "protecting" the analyte from degradation and adsorption.

    • Sorbitol: The addition of sorbitol to standards and samples has been shown to significantly improve the linearity and response of challenging benzodiazepines like nitrazepam[13][14]. A 0.2% solution of sorbitol in the final sample extract can be effective.

  • Consider Derivatization: Derivatization is a chemical modification that can improve the thermal stability and volatility of an analyte.

    • Silylation: For benzodiazepines, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a more stable trimethylsilyl (B98337) (TMS) group, leading to improved peak shape and sensitivity[1].

  • Optimize GC Parameters:

    • Inlet Temperature: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause thermal degradation. Experiment with lowering the inlet temperature to the minimum required for efficient transfer of this compound onto the column.

    • Column Choice: A shorter, narrower bore column can reduce the analysis time and minimize the opportunity for on-column degradation. Ensure you are using a low-bleed column specifically designed for MS applications.

Experimental Protocols

LC-MS/MS Method for this compound Detection

This protocol is based on a validated method for the analysis of multiple benzodiazepines, including this compound[1].

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6460 Triple Quadrupole MS/MS.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then re-equilibrate. The exact gradient profile should be optimized for your specific column and system.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters for this compound:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z): 320.1[1]

    • Product Ions (m/z) and Collision Energies (CE):

      • 292.1 (CE: 28 V)[1]

      • 274.1 (CE: 36 V)[1]

      • 246.1 (CE: 40 V)[1]

      • 198.1 (CE: 40 V)[1]

    • Fragmentor Voltage: 112 V[1]

GC-MS Method for this compound Identification

This protocol is based on the parameters used for the identification of this compound by the Center for Forensic Science Research & Education[15].

  • Instrumentation: Agilent 5975 Series GC/MSD System.

  • Chromatographic Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C for 0.5 min.

    • Ramp: 35 °C/min to 340 °C.

    • Hold: 6.5 min at 340 °C.

  • Inlet:

    • Temperature: 265 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI, 70 eV).

    • Mass Scan Range: 40-550 m/z.

    • Transfer Line Temperature: 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This is a general SPE protocol that can be adapted for this compound extraction from urine.

cluster_2 Solid-Phase Extraction Workflow for Urine Start Urine Sample Hydrolysis 1. Enzymatic Hydrolysis (optional) - To cleave glucuronide conjugates. Start->Hydrolysis Condition 2. Condition SPE Cartridge - Methanol followed by Water/Buffer. Hydrolysis->Condition Load 3. Load Sample - Apply pre-treated urine sample to the cartridge. Condition->Load Wash 4. Wash Cartridge - Remove interferences with a weak solvent (e.g., 5% Methanol in water). Load->Wash Elute 5. Elute this compound - Use an appropriate solvent (e.g., Methanol or Acetonitrile). Wash->Elute Evaporate 6. Evaporate and Reconstitute - Evaporate eluate to dryness and reconstitute in mobile phase. Elute->Evaporate Analyze Analyze by LC-MS/MS or GC-MS Evaporate->Analyze

References

Nitrazolam Gas Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Nitrazolam in their gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing is a phenomenon observed in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can compromise the accuracy of peak integration and quantification, and it can also reduce the resolution between adjacent peaks.[1][2]

Q2: Why is my this compound peak tailing in my GC analysis?

Peak tailing of this compound, a benzodiazepine, in GC is often attributed to secondary interactions between the analyte and active sites within the chromatographic system.[1][3][4] These active sites can be exposed silanol (B1196071) groups on the surface of the inlet liner or the column stationary phase.[1] Other potential causes include issues with the GC system's flow path, sample overload, or improper method parameters.[2][5]

Q3: Can the injection technique affect the peak shape of this compound?

Yes, the injection technique is critical. Issues such as a contaminated or active inlet liner are a common source of peak tailing for benzodiazepines.[3] Using a deactivated inlet liner is crucial to minimize analyte interaction.[3] Additionally, ensuring the autosampler is functioning correctly and the syringe is clean can prevent issues with reproducibility and peak shape.[3]

Q4: How does the condition of the GC column impact this compound peak shape?

Column health is paramount for good chromatography. A degraded or contaminated column can have active sites that lead to peak tailing.[3] Over time, the stationary phase can degrade, or non-volatile residues from samples can accumulate at the head of the column.[1][3]

Q5: Are there ways to improve the chromatography of this compound without extensive troubleshooting?

For some thermally labile and polar benzodiazepines, derivatization can improve thermal stability and chromatographic performance.[3] Another approach is the use of analyte protectants, such as sorbitol, which can be added to the sample to passivate active sites in the GC system, leading to improved peak shape and linearity.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving this compound peak tailing.

Guide 1: Initial System Check & Flow Path Issues

This guide focuses on common physical and flow-path related problems that can cause peak tailing for all compounds, including this compound.

Question Possible Cause Troubleshooting Steps
Are all peaks in the chromatogram tailing, or just this compound? If all peaks are tailing, the issue is likely related to the GC system's flow path.[2][7]1. Check Column Installation: Ensure the column is installed correctly in the inlet and detector, with the proper insertion depth. Improper installation can create dead volume.[2][8] 2. Inspect the Column Cut: A poor, jagged column cut can cause turbulence and lead to peak tailing. Re-cut the column end to ensure a clean, 90-degree cut.[2][8] 3. Check for Leaks: Perform a leak check of the entire system, paying close attention to the inlet septum and column connections.[9]
Could there be an obstruction in the system? Partial blockage of the column inlet can cause a characteristic "chair-shaped" peak.[2]1. Visually Inspect the Liner: Remove and inspect the inlet liner for any foreign particles, such as septum debris.[10] 2. Trim the Column: If contamination is suspected at the head of the column, trim 10-20 cm from the inlet end.[3][8]
Guide 2: Addressing Active Sites and Chemical Interactions

This guide is for situations where primarily polar or active compounds like this compound are exhibiting peak tailing.

Question Possible Cause Troubleshooting Steps
Is the peak tailing specific to this compound or other polar analytes? This strongly suggests interaction with active sites in the system.[4][7]1. Replace the Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.[3][10] 2. Condition the Column: Properly condition the column according to the manufacturer's instructions to ensure a clean and inert surface.[3] 3. Use Analyte Protectants: Consider adding an analyte protectant like sorbitol to your samples and standards to passivate active sites.[6]
Has the column performance degraded over time? Column contamination or degradation of the stationary phase can expose active sites.[1][3]1. Bake Out the Column: Bake the column at a high temperature (within its specified limits) to remove contaminants.[3] 2. Trim the Column: As a next step, trim a small portion (e.g., 10-20 cm) from the front of the column.[3][8][10] 3. Column Replacement: If the problem persists after trimming, the column may need to be replaced.[3]

Quantitative Data Summary

ParameterIdeal ValueAcceptable RangeUnacceptable (Tailing)
Asymmetry Factor (As) 1.00.9 - 1.2> 1.2
Tailing Factor (Tf) 1.00.9 - 1.5> 1.5
Resolution (Rs) > 2.0> 1.5< 1.5 (with nearby peaks)

Experimental Protocols

A published method for the analysis of this compound by GC-MS provides the following experimental parameters.[11] This can serve as a starting point for method development and troubleshooting.

Parameter Value
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Inlet Temperature 265 °C
Injection Type Splitless
Oven Program Not specified in the abstract, but a temperature program would be used.
MS Scan Range 40-550 m/z
Retention Time ~9.294 min

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound peak tailing in a gas chromatography system.

G start Peak Tailing Observed for this compound all_peaks_tail Do all peaks exhibit tailing? start->all_peaks_tail check_flow_path Inspect GC Flow Path all_peaks_tail->check_flow_path Yes only_nitrazolam_tails Tailing is specific to This compound/polar analytes all_peaks_tail->only_nitrazolam_tails No check_column_install Verify Column Installation (Depth, Ferrules) check_flow_path->check_column_install check_column_cut Inspect Column Cut (Should be clean and square) check_column_install->check_column_cut leak_check Perform System Leak Check check_column_cut->leak_check resolved Peak Shape Improved leak_check->resolved check_active_sites Address System Activity only_nitrazolam_tails->check_active_sites replace_liner Replace Inlet Liner with a Deactivated One check_active_sites->replace_liner condition_column Condition or Bake Out Column replace_liner->condition_column trim_column Trim 10-20cm from Column Inlet condition_column->trim_column use_protectant Consider Using Analyte Protectants trim_column->use_protectant replace_column Replace GC Column use_protectant->replace_column replace_column->resolved

Caption: Troubleshooting workflow for this compound peak tailing in GC.

References

Technical Support Center: Analysis of Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of Nitrazolam by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for this compound, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1][2] Essentially, other molecules in the sample compete with this compound for ionization, reducing the number of this compound ions that reach the detector.

Q2: What are the common sources of ion suppression in biological matrices when analyzing for this compound?

A2: The primary sources of ion suppression in biological matrices such as blood, plasma, urine, and hair are endogenous components that are co-extracted with this compound.[2] These include:

  • Phospholipids (B1166683): Abundant in cell membranes, phospholipids are a notorious cause of ion suppression, particularly in plasma and blood samples.

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can significantly suppress the analyte signal.

  • Proteins: Although most large proteins are removed during sample preparation, residual small proteins and peptides can still cause interference.

  • Other Endogenous Molecules: Various other small molecules present in biological fluids can co-elute with this compound and cause ion suppression.

Q3: Is this compound particularly susceptible to ion suppression?

A3: The susceptibility of an analyte to ion suppression is dependent on the sample matrix and the analytical method used. One study analyzing 17 designer benzodiazepines in hair reported that this compound, along with a few other compounds, showed no significant matrix effect under their specific experimental conditions.[3] However, in other biological matrices like blood, which are more complex than hair, benzodiazepines can be susceptible to ion suppression. Therefore, it is crucial to evaluate matrix effects during method development and validation for this compound in the specific matrix being analyzed.

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte). A lower peak area in the matrix extract compared to the standard solution indicates ion suppression. A value of less than 100% indicates suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide: Reducing Ion Suppression for this compound

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS analysis of this compound.

Logical Flow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting Troubleshooting Workflow for this compound Ion Suppression start Significant Ion Suppression Observed for this compound Signal sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Modify Chromatographic Conditions sample_prep->chromatography If suppression persists ms_settings Step 3: Adjust Mass Spectrometer Settings chromatography->ms_settings If suppression persists internal_standard Step 4: Implement a Suitable Internal Standard ms_settings->internal_standard For quantitative accuracy end Ion Suppression Minimized Method Validated internal_standard->end

Caption: A logical workflow for systematically addressing ion suppression issues during this compound analysis.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing ion suppression by removing interfering matrix components before analysis.[4]

Comparison of Sample Preparation Techniques for Benzodiazepines:

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) or acid is added to precipitate proteins.Fast, simple, and inexpensive.Non-selective, often results in significant ion suppression due to remaining phospholipids and other matrix components.
Liquid-Liquid Extraction (LLE) This compound is partitioned between an aqueous sample and an immiscible organic solvent.Can provide cleaner extracts than PPT and effectively removes salts.[5]Can be labor-intensive, may form emulsions, and the choice of solvent is critical for good recovery.[5]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extracts, leading to the least ion suppression. High recoveries and can be automated.[1][4]Can be more expensive and requires method development to optimize the sorbent, wash, and elution steps.[1]

Recommended Protocol: Solid-Phase Extraction (SPE) for this compound in Blood/Plasma

This protocol is a general guideline for benzodiazepine (B76468) analysis and should be optimized for your specific application.

SPE_Workflow General SPE Workflow for this compound start Start: Plasma/Serum Sample pretreatment 1. Sample Pre-treatment (e.g., add internal standard, buffer) start->pretreatment conditioning 2. SPE Cartridge Conditioning (e.g., with methanol (B129727) then water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (to remove interferences, e.g., with a weak organic solvent) loading->washing elution 5. Elution (to recover this compound, e.g., with a strong organic solvent) washing->elution evaporation 6. Evaporation & Reconstitution (in mobile phase) elution->evaporation analysis Inject into LC-MS/MS evaporation->analysis

Caption: A diagram illustrating the key steps in a Solid-Phase Extraction (SPE) protocol for this compound.

Detailed SPE Protocol Steps:

  • Sample Pre-treatment: To a 1 mL plasma sample, add a suitable internal standard (e.g., a stable isotope-labeled this compound). Add a buffer to adjust the pH, which will depend on the chosen SPE sorbent (e.g., for a mixed-mode cation exchange sorbent, an acidic pH is used).

  • SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge by passing methanol followed by deionized water or a conditioning buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and methanol, sometimes with a small amount of ammonia (B1221849) for basic compounds).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Step 2: Modify Chromatographic Conditions

Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting, suppression-inducing matrix components.

  • Change the Stationary Phase: Consider using a different column chemistry (e.g., C18, biphenyl) to alter the selectivity of the separation.

  • Adjust the Mobile Phase: Modify the organic solvent (methanol vs. acetonitrile), the aqueous phase pH, or the buffer additives. Acetonitrile is often preferred in ESI as it can provide better sensitivity than methanol.

  • Gradient Optimization: A shallower gradient can improve the separation between this compound and interfering peaks.

  • Divert the Flow: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.

Step 3: Adjust Mass Spectrometer Settings

While less effective than sample preparation and chromatography, some MS parameters can be adjusted to mitigate ion suppression.

  • Change the Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects for certain compounds.[6][7]

  • Optimize Source Parameters: Fine-tune parameters such as capillary voltage, gas flow rates, and temperature to maximize the ionization of this compound while potentially reducing the ionization of interfering compounds.

Step 4: Implement a Suitable Internal Standard

For accurate quantification, the use of an internal standard (IS) is crucial to compensate for signal variability, including that caused by ion suppression.

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS of this compound (e.g., this compound-d4) is the best choice.[8][9][10] It has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression.[8][9][10] This allows for a reliable ratio of the analyte to the IS, leading to accurate quantification even in the presence of matrix effects.

  • Alternative: Structural Analog: If a SIL IS is unavailable, a structurally similar compound that is not present in the sample can be used. However, it may not co-elute perfectly and may not experience the exact same degree of ion suppression, leading to less accurate compensation.

References

Technical Support Center: Nitrazolam Fragmentation Pattern Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nitrazolam analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule or molecular ion of this compound in mass spectrometry?

A1: In Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 320.1.[1] In Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecular ion [M]⁺ is observed at m/z 319.[2]

Q2: I am not observing the expected molecular ion in my GC-MS analysis. What could be the issue?

A2: The absence of a clear molecular ion peak in GC-MS with EI is not uncommon for benzodiazepines due to in-source fragmentation. Check the following:

  • Inlet Temperature: High inlet temperatures can cause thermal degradation of this compound before it reaches the ion source. An injection port temperature of around 250-265°C is a reasonable starting point.[2][3]

  • Ionization Energy: Ensure the ionization energy is set to the standard 70 eV. While this promotes fragmentation, a weak molecular ion should still be detectable.

  • Contamination: A contaminated ion source can suppress the signal. Perform routine maintenance and cleaning of the ion source.

Q3: My fragmentation pattern in LC-MS/MS is inconsistent. What are the common causes?

A3: Inconsistent fragmentation in LC-MS/MS can be due to several factors:

  • Collision Energy: The collision energy directly influences the fragmentation pattern. Ensure you are using optimized collision energies for your specific instrument and transitions. For this compound, with a precursor ion of 320.1, key product ions are observed at collision energies ranging from 28 to 40 eV.[1]

  • Mobile Phase Composition: The mobile phase composition can affect ionization efficiency and adduct formation. A common mobile phase consists of an ammonium (B1175870) formate (B1220265) buffer in water and an organic modifier like methanol (B129727) or acetonitrile.[3]

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the relevant mass range.

Q4: What are the major fragment ions I should expect to see for this compound?

A4: The expected fragment ions depend on the ionization technique:

  • GC-MS (EI): Proposed fragment ions include m/z 302 (loss of a hydroxyl radical), and m/z 272 (loss of nitrous acid).[2]

  • LC-MS/MS (ESI): Common product ions from the precursor m/z 320.1 include m/z 292.1, 274.1, 246.1, and 198.1.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in GC-MS

  • Potential Cause: Active sites in the GC inlet liner can interact with benzodiazepines, leading to poor peak shape.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.

    • Analyte Protectants: Consider the use of analyte protectants, such as sorbitol, which can reduce liner activity and improve peak shape for active compounds like benzodiazepines.

    • Lower Injection Temperature: While maintaining sufficient volatilization, a slightly lower injection port temperature might reduce on-column degradation.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.

Issue 2: Low Signal Intensity in LC-MS

  • Potential Cause: Suboptimal ionization or matrix effects from the sample.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Adjust the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound.[2]

    • Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. An acid/base extraction followed by dilution is a common approach.[3]

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for positive ion mode ESI. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[2]

    • Check for Adduct Formation: Look for other adducts (e.g., sodium [M+Na]⁺) that might be splitting the ion current. Modifying the mobile phase can sometimes reduce unwanted adduct formation.

Quantitative Data Summary

Table 1: LC-MS/MS Fragmentation Data for this compound [1]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
320.1292.128
320.1274.136
320.1246.140
320.1198.140

Table 2: GC-MS (EI) Fragmentation Data for this compound [2]

Ion Descriptionm/zProposed Neutral Loss
Molecular Ion319-
Fragment Ion302•OH
Fragment Ion272HNO₂

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of this compound.[2][3]

  • Sample Preparation: Perform an acid/base extraction of the sample.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Temperatures:

    • Injection Port: 265 °C[3]

    • Transfer Line: 300 °C[3]

    • MS Source: 230 °C[3]

    • MS Quadrupole: 150 °C[3]

  • Oven Program: Initial temperature of 60 °C for 0.5 min, ramp at 35 °C/min to 340 °C and hold for 6.5 min.[3]

  • Injection: 1 µL, splitless mode.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for this compound analysis by LC-MS/MS.[1][3]

  • Sample Preparation: Dilute the sample extract in the initial mobile phase.[3]

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or an Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS, or equivalent.[1][3]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[3]

  • Mobile Phase:

    • A: 10 mM Ammonium formate (pH 3.0) in water.[3]

    • B: 50:50 Methanol/Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: Start with 5% B, increase to 95% B over 13 minutes.[3]

  • Temperatures:

    • Autosampler: 15 °C[3]

    • Column Oven: 30 °C[3]

  • Injection Volume: 10 µL.[3]

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 320.1.[1]

    • Product Ions and Collision Energies: See Table 1.

Visualizations

Nitrazolam_Fragmentation M This compound [M]+• m/z 319 F302 [M - •OH]+ m/z 302 M->F302 - •OH F272 [M - HNO2]+• m/z 272 M->F272 - HNO2

Caption: Proposed EI fragmentation pathway for this compound.

Nitrazolam_LCMSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 320.1 Product1 Product Ion m/z 292.1 Precursor->Product1 CE: 28 eV Product2 Product Ion m/z 274.1 Precursor->Product2 CE: 36 eV Product3 Product Ion m/z 246.1 Precursor->Product3 CE: 40 eV

Caption: LC-MS/MS fragmentation of this compound.

References

Technical Support Center: Overcoming Nitrazolam Co-elution with Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Nitrazolam and its isomers during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers of this compound that can cause co-elution?

A1: this compound can present with two main types of isomers that may co-elute during chromatographic analysis:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of the nitro (-NO2) group on the benzodiazepine (B76468) ring structure. While this compound is 8-nitro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, isomers with the nitro group at the 7, 9, or other positions on the aromatic ring are theoretically possible as synthetic byproducts.

  • Conformational Enantiomers: Due to the non-planar nature of the seven-membered diazepine (B8756704) ring, triazolobenzodiazepines like this compound can exist as a pair of non-superimposable mirror images (enantiomers) that can interconvert.[2][4] At room temperature, this interconversion is often rapid, leading to a single broadened peak. However, under specific chromatographic conditions, they can be resolved.

Q2: Why is it critical to separate this compound from its isomers?

A2: The separation of this compound from its isomers is crucial for several reasons:

  • Pharmacological Activity: Different isomers can exhibit varied pharmacological and toxicological profiles. Accurate quantification of the active isomer is essential for drug efficacy and safety assessment.

  • Regulatory Compliance: Regulatory bodies require the unambiguous identification and quantification of the specific active pharmaceutical ingredient (API) and its impurities.

  • Accurate Quantification: Co-elution leads to inaccurate quantification of the target analyte, which can have significant implications in both research and clinical settings.

Q3: What analytical techniques are best suited for resolving this compound from its isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most powerful techniques.[5][6] For conformational enantiomers, chiral chromatography is necessary.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but co-elution of isomers can still be a challenge.[7]

Troubleshooting Guides

Issue 1: Co-elution of Suspected Positional Isomers of this compound

Symptom: A single, possibly broad or asymmetric peak is observed in your HPLC-UV or LC-MS chromatogram where you expect to see baseline separation of this compound and its positional isomers.

Troubleshooting Workflow:

Troubleshooting Positional Isomers start Start: Co-elution of Positional Isomers step1 Optimize Mobile Phase Gradient start->step1 step2 Change Stationary Phase step1->step2 If co-elution persists step3 Modify Mobile Phase pH step2->step3 If co-elution persists step4 Adjust Column Temperature step3->step4 If co-elution persists step5 Successful Separation step4->step5 Resolution Achieved step6 Consider 2D-LC step4->step6 If co-elution persists Troubleshooting Enantiomers start Start: Unresolved Enantiomers step1 Employ Chiral Stationary Phase (CSP) start->step1 step2 Optimize Mobile Phase for CSP step1->step2 step3 Reduce Column Temperature step2->step3 step4 Successful Separation step3->step4 Resolution Achieved step5 Try a Different CSP step3->step5 If still unresolved Analytical_Workflow cluster_achiral Positional Isomer Analysis cluster_chiral Enantiomer Analysis achiral_prep Sample Preparation achiral_hplc Phenyl-Hexyl HPLC achiral_prep->achiral_hplc achiral_detect UV or MS/MS Detection achiral_hplc->achiral_detect achiral_data Data Analysis (Positional Isomers Resolved) achiral_detect->achiral_data chiral_prep Sample Preparation chiral_hplc Chiral HPLC (Sub-ambient Temp) chiral_prep->chiral_hplc chiral_detect UV Detection chiral_hplc->chiral_detect chiral_data Data Analysis (Enantiomers Resolved) chiral_detect->chiral_data start Sample Containing this compound and Isomers start->achiral_prep start->chiral_prep

References

"Nitrazolam" sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Nitrazolam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound analysis in biological matrices?

A1: The most prevalent methods for extracting this compound from biological samples like blood, urine, and plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its efficiency in sample cleanup, which helps in reducing matrix effects, while LLE is a classic and effective, though more solvent-intensive, alternative.[1][2]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[3][4] To mitigate these effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a robust sample preparation method like SPE to remove interfering endogenous components such as phospholipids (B1166683) and salts.[1][3]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.[1]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard that co-elutes with this compound to compensate for signal variations.

  • Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[2]

Q3: What are the key instrument parameters for this compound analysis by LC-MS/MS?

A3: For successful LC-MS/MS analysis of this compound, it is crucial to optimize both chromatographic and mass spectrometric conditions. Typically, a C18 column is used for chromatographic separation with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid.[5] The mass spectrometer is generally operated in positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for quantification and confirmation.[5]

Q4: How should I store biological samples intended for this compound analysis to ensure analyte stability?

A4: The stability of nitrobenzodiazepines like this compound in biological samples is critical for accurate quantification. It is recommended to store blood samples with a preservative like sodium fluoride (B91410) at -20°C and analyze them as soon as possible, preferably within a week of collection.[6] Long-term storage at room temperature or 4°C can lead to significant degradation.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the SPE or LLE protocol. For SPE, ensure the sorbent is appropriate for the analyte and that the pH of the loading and wash solutions are optimal. For LLE, select a solvent with appropriate polarity and optimize the pH for extraction.
Analyte degradation during sample preparation.Keep samples on ice or at a controlled low temperature during processing. Minimize the time between extraction and analysis. Ensure the pH of solutions is not causing degradation.[6]
High Matrix Effects (Ion Suppression or Enhancement) Insufficient removal of endogenous matrix components (e.g., phospholipids, salts).[3]Improve the sample cleanup method. For SPE, consider a mixed-mode sorbent for more selective extraction.[8] Modifying the mobile phase or chromatographic gradient can also help separate the analyte from interfering compounds.[1]
Co-elution of this compound with matrix components.Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution between this compound and interfering peaks.[1]
Poor Peak Shape Incompatibility between the reconstitution solvent and the initial mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent Results Variability in sample preparation.Use an automated sample preparation system for better precision. Ensure consistent timing for all steps, especially incubation and evaporation.
Instability of the analyte in the processed sample.Analyze the samples immediately after preparation. If storage is necessary, evaluate the stability of the analyte in the reconstitution solvent at different temperatures.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pretreatment:

    • To 200 µL of urine, add 20 µL of an internal standard solution.

    • Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0). For conjugated metabolites, include a hydrolysis step with β-glucuronidase at this stage and incubate at 50°C for 1 hour.

    • Quench the reaction with 200 µL of 4% phosphoric acid.

  • SPE Procedure (using a mixed-mode cation exchange sorbent):

    • Load the pretreated sample onto the SPE plate or cartridge.

    • Wash the sorbent with 200 µL of 0.02 N HCl.

    • Wash the sorbent with 200 µL of 20% methanol.

    • Dry the sorbent under vacuum.

    • Elute this compound with 2 x 25 µL of a 60:40 acetonitrile:methanol mixture containing 5% strong ammonia (B1221849) solution.

  • Reconstitution:

    • Dilute the eluate with 100 µL of a solvent compatible with the initial mobile phase (e.g., 2% acetonitrile in water with 1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood

This protocol is a general guideline and should be optimized for your specific requirements.

  • Sample Preparation:

    • To 0.5 mL of blood, add 50 µL of an internal standard working solution.[2]

    • Add 1.75 mL of 4.5% ammonia solution to basify the sample.[2]

  • Extraction:

    • Add 10 mL of an appropriate organic solvent (e.g., 1-chlorobutane).[2]

    • Mix thoroughly for 10 minutes (e.g., using a mechanical mixer).[2]

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

Quantitative Data Summary

ParameterMethodMatrixValueReference
Linearity Range LC-MS/MSBlood1–200 ng/mL[5]
LC-MS/MSUrine0.5–500 ng/mL
Limit of Quantification (LOQ) LC-MS/MSBlood1 ng/mL[5]
LC-MS/MSUrine0.5 ng/mL
Extraction Recovery SPEUrineAverage 91%
SPEBlood35-90%[5]
Matrix Effects SPEBlood-52% to 33%[5]

Visualizations

experimental_workflow cluster_pretreatment Sample Pretreatment cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Biological Sample (e.g., Urine, Blood) add_is Add Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (if required) add_is->hydrolysis quench Quench Reaction hydrolysis->quench spe Solid-Phase Extraction (SPE) quench->spe lle Liquid-Liquid Extraction (LLE) quench->lle evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: General experimental workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_recovery Analyte Recovery Issues cluster_matrix Matrix Effect Issues cluster_peak Peak Shape Issues start Inconsistent or Inaccurate Results low_recovery Low Recovery? start->low_recovery high_me High Matrix Effects? start->high_me bad_peak Poor Peak Shape? start->bad_peak check_extraction Optimize Extraction (pH, Solvent/Sorbent) low_recovery->check_extraction Yes check_stability Assess Analyte Stability low_recovery->check_stability Yes improve_cleanup Enhance Sample Cleanup high_me->improve_cleanup Yes optimize_chromo Optimize Chromatography high_me->optimize_chromo Yes check_solvent Check Reconstitution Solvent bad_peak->check_solvent Yes

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Validation & Comparative

Validation of "Nitrazolam" Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Product Specifications of Nitrazolam Analytical Standards

Several vendors supply this compound analytical reference standards. The table below outlines the typical product specifications. It is crucial for researchers to always refer to the manufacturer's certificate of analysis for batch-specific information.

Table 1: Product Specifications of Commercially Available this compound Analytical Standards

ParameterSpecificationSource
Purity ≥98%Cayman Chemical[1][2][3][4], Sigma-Aldrich (as referenced in[5])
Formulation Crystalline SolidCayman Chemical[1][2][3][4]
Molecular Formula C₁₇H₁₃N₅O₂Cayman Chemical[1][4]
Formula Weight 319.3 g/mol Cayman Chemical[1][2][3]
Storage -20°CCayman Chemical[1][6]
Stability ≥ 5 years (at -20°C)Cayman Chemical[1]

Performance of Validated Analytical Methods Using this compound Standards

The performance of an analytical standard is best demonstrated through its use in validated analytical methods. The following tables summarize the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have been validated for the quantification of this compound in different biological matrices. These methods utilized commercially available this compound reference standards.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Whole Blood

ParameterPerformanceSource
Linearity Range 0.1 - 50 ng/mLSciex[7]
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSciex[7]
Intra-run Precision (%CV) Not explicitly stated for this compound, but ≤5.7% for the overall panel.The Development and Validation of a Novel Designer Benzodiazepines Panel by LC–MS-MS[2]
Inter-run Precision (%CV) Not explicitly stated for this compound, but ≤5.7% for the overall panel.The Development and Validation of a Novel Designer Benzodiazepines Panel by LC–MS-MS[2]
Accuracy (% Bias) Within ±10% for the overall panel.The Development and Validation of a Novel Designer Benzodiazepines Panel by LC–MS-MS[2]

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Hair

ParameterPerformanceSource
Linearity Range 5 - 200 pg/mgDevelopment and Validation of a Method for the Determination of Designer Benzodiazepines in Hair by Liquid Chromatography Tandem[8]
Lower Limit of Quantification (LLOQ) 5 pg/mgDevelopment and Validation of a Method for the Determination of Designer Benzodiazepines in Hair by Liquid Chromatography Tandem[8]
Accuracy (% Bias at QC levels) -5.6% (15 pg/mg), -0.4% (175 pg/mg)Development and Validation of a Method for the Determination of Designer Benzodiazepines in Hair by Liquid Chromatography Tandem[8]
Matrix Effect No significant matrix effect observedDevelopment and Validation of a Method for the Determination of Designer Benzodiazepines in Hair by Liquid Chromatography Tandem[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols used in the validation of this compound analysis.

Sample Preparation for Whole Blood Analysis (Protein Precipitation)

This protocol is a common method for extracting a wide range of drugs, including this compound, from whole blood samples.

  • Aliquoting: 200 µL of human whole blood is used as the sample.

  • Precipitation: A protein precipitation solvent (e.g., acetonitrile) is added to the blood sample.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte of interest is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation for Hair Analysis (Solid Phase Extraction)

Hair analysis for drug detection requires a more extensive extraction process to release the analytes from the hair matrix.

  • Decontamination: Hair samples are washed with solvents like dichloromethane (B109758) and methanol (B129727) to remove external contaminants.

  • Pulverization: The washed and dried hair is pulverized to increase the surface area for extraction.

  • Incubation: The pulverized hair is incubated in a buffer solution (e.g., methanol) at an elevated temperature to extract the drugs.

  • Solid Phase Extraction (SPE): The extract is then cleaned up and concentrated using an SPE cartridge.

    • Conditioning: The SPE cartridge is conditioned with methanol and water.

    • Loading: The sample extract is loaded onto the cartridge.

    • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

    • Elution: The analyte of interest (this compound) is eluted from the cartridge with a suitable solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the validation of this compound analytical standards.

cluster_prep Sample Preparation (Whole Blood) cluster_analysis Analysis A Start: 200 µL Whole Blood B Add Protein Precipitation Solvent A->B C Vortex and Centrifuge B->C D Transfer Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G H Data Acquisition and Analysis G->H

Fig 1. Workflow for this compound analysis in whole blood.

cluster_prep Sample Preparation (Hair) cluster_analysis Analysis A Start: Hair Sample B Decontaminate (Wash) A->B C Pulverize Hair B->C D Incubate for Extraction C->D E Solid Phase Extraction (SPE) D->E F Elute this compound E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I J Data Acquisition and Analysis I->J

Fig 2. Workflow for this compound analysis in hair.

References

Nitrazolam vs. Diazepam: A Comparative Potency Analysis at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Nitrazolam and Diazepam, two benzodiazepine (B76468) compounds that exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor. While Diazepam is a well-characterized pharmaceutical agent, this compound is a designer benzodiazepine with less available quantitative data. This document summarizes the available binding affinity data for Diazepam and qualitative in vivo potency comparisons for both compounds, supported by detailed experimental methodologies.

Data Presentation: In Vitro and In Vivo Potency Comparison

Direct comparative in vitro binding affinity data for this compound is limited in publicly available scientific literature. However, in vivo studies provide a qualitative assessment of its potency relative to Diazepam. The following table summarizes the available quantitative data for Diazepam's binding affinity (Ki) across different GABA-A receptor α subunits and the qualitative in vivo comparison.

CompoundIn Vitro Binding Affinity (Ki, nM) at GABA-A Receptor SubtypesIn Vivo Potency (Mouse Models)
This compound Data not available in peer-reviewed literature- Several times more potent than Diazepam as an antagonist of electroshock-induced tonic-extensor convulsions.[1] - Less potent than Diazepam at preventing the loss of the righting reflex.[1]
Diazepam α1β2γ2: 16.1 α2β2γ2: 16.9 α3β2γ2: 17.0 α5β2γ2: 14.9 α4β2γ2: >10,000 α6β2γ2: >10,000- Effective in preventing electroshock-induced tonic-extensor convulsions. - Induces loss of the righting reflex at higher doses.

Note: Lower Ki values indicate higher binding affinity. The in vivo data for this compound is based on a single study and should be interpreted with caution.

Experimental Protocols

Competitive Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines the determination of a compound's binding affinity (Ki) for the GABA-A receptor benzodiazepine site.

1. Membrane Preparation:

  • Cell membranes expressing specific GABA-A receptor subtypes (e.g., from HEK-293 cells transfected with the respective subunit cDNAs) are prepared.

  • Cells are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam).

  • A range of concentrations of the unlabeled test compound (this compound or Diazepam) is added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

3. Data Analysis:

  • The radioactivity of the bound ligand is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Maximal Electroshock Seizure (MES) Test in Mice

This model is used to assess the anticonvulsant activity of a compound.

1. Animal Preparation:

  • Male mice are administered the test compound (this compound or Diazepam) or a vehicle control at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) administration.

2. Seizure Induction:

  • At a predetermined time after drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

3. Observation and Scoring:

  • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

In Vivo Righting Reflex Assay in Mice

This assay is used to assess the sedative-hypnotic effects of a compound.

1. Animal Preparation:

  • Mice are administered the test compound (this compound or Diazepam) or a vehicle control at various doses.

2. Assessment of Righting Reflex:

  • At specified time points after drug administration, each mouse is placed on its back.

  • The ability of the mouse to right itself (return to an upright position on all four paws) within a set time (e.g., 30-60 seconds) is observed.

  • The loss of the righting reflex is considered an indicator of sedation/hypnosis.

3. Data Analysis:

  • The dose of the compound that causes loss of the righting reflex in 50% of the animals (ED50) is determined.

Mandatory Visualizations

G Simplified GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Benzodiazepine This compound or Diazepam Benzodiazepine->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway

G Competitive Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50 and Ki) Measure->Analyze End End Analyze->End

Caption: Competitive Binding Assay Workflow

References

A Comparative Analysis of Nitrazolam and Clonazolam for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological, pharmacokinetic, and metabolic properties of the potent triazolobenzodiazepines, Nitrazolam and Clonazolam, is crucial for the scientific community. This guide provides a comparative analysis based on available experimental data to inform research and drug development efforts.

This compound and Clonazolam are potent synthetic benzodiazepines characterized by a fused triazole ring, a structural feature associated with increased potency. Both compounds act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Their interaction with this receptor enhances the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. While structurally similar, key differences in their chemical makeup, particularly the presence of a chlorine atom on the phenyl ring of Clonazolam, are thought to contribute to variations in their pharmacological profiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Clonazolam. It is important to note that directly comparative, head-to-head studies with precise quantitative values (e.g., Ki or EC50 from the same assay) are limited in the public domain for these compounds.

Compound Chemical Structure Molecular Formula Molar Mass ( g/mol )
This compound [Insert Image of this compound Structure]C₁₇H₁₃N₅O₂319.32
Clonazolam [Insert Image of Clonazolam Structure]C₁₇H₁₂ClN₅O₂353.77[1]

Table 1: Physicochemical Properties of this compound and Clonazolam

Parameter This compound Clonazolam Reference
Potency Comparison Less potent than Clonazolam in animal studies. Several times more potent than diazepam as an antagonist of electroshock-induced convulsions.Considered highly potent. Reportedly over twice as potent as alprazolam.[2][3][4]
Receptor Affinity High affinity for GABA-A receptors.Very high binding affinity for GABA-A receptors.[5]
Pharmacological Effects Sedative, anxiolytic, muscle relaxant, anticonvulsant.Strong sedation, amnesia, anxiolysis, muscle relaxation, respiratory depression.[1]

Table 2: Comparative Pharmacological Data

Parameter This compound Clonazolam Reference
Metabolism Primarily undergoes monohydroxylation and reduction of the nitro group.Extensively metabolized via reduction, hydroxylation, and acetylation.[6][7]
Major Metabolites 8-aminothis compound, monohydroxylated metabolites.7-aminoclonazolam, hydroxyclonazolam, 7-acetamidoclonazolam.[1][6]
Half-life (t½) Data not available.Estimated to be approximately 3.6 hours.[1]
Onset of Action Data not available.20 - 60 minutes.[1]

Table 3: Comparative Pharmacokinetic and Metabolic Data

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

GABA-A Receptor Signaling Pathway GABA-A Receptor Signaling Pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Benzodiazepine (B76468) This compound / Clonazolam Benzodiazepine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in CNS_Depression CNS Depressant Effects (Sedation, Anxiolysis, etc.) Reduced_Excitability->CNS_Depression Causes

Caption: Mechanism of action of this compound and Clonazolam at the GABA-A receptor.

Comparative_Experimental_Workflow Comparative In Vitro Analysis Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Receptor_Binding Receptor Binding Assay (GABA-A) This compound->Receptor_Binding Metabolism_Assay Metabolic Stability Assay (Human Liver Microsomes) This compound->Metabolism_Assay Clonazolam Clonazolam Clonazolam->Receptor_Binding Clonazolam->Metabolism_Assay Binding_Affinity Determine Ki (Binding Affinity) Receptor_Binding->Binding_Affinity Metabolite_ID Identify Metabolites (LC-MS/MS) Metabolism_Assay->Metabolite_ID Metabolic_Rate Determine Half-life (t½) (Metabolic Rate) Metabolism_Assay->Metabolic_Rate

Caption: A generalized workflow for the in vitro comparison of this compound and Clonazolam.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Clonazolam.

Competitive Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and Clonazolam for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or mouse whole brain tissue (excluding cerebellum and pons)

  • [³H]-Flunitrazepam (radioligand)

  • Unlabeled Diazepam (for non-specific binding determination)

  • This compound and Clonazolam standards

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compounds (this compound or Clonazolam).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Incubate the mixture at 4°C for 60 minutes.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and Clonazolam and identify their primary metabolites.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound and Clonazolam standards

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-incubate HLMs, the test compound (this compound or Clonazolam), and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately add ice-cold acetonitrile to the aliquots to stop the metabolic reaction and precipitate the proteins.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to new vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify the metabolites formed.

    • The LC system separates the parent compound from its metabolites.

    • The MS/MS system provides mass-to-charge ratio information for identification and quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Identify metabolites by comparing their mass spectra with known fragmentation patterns and reference standards if available.

This comparative guide, while highlighting the existing knowledge on this compound and Clonazolam, also underscores the need for further direct, quantitative comparative studies to fully elucidate their pharmacological and toxicological profiles. Such data is essential for the scientific and medical communities to understand the potential risks and therapeutic applications of these and other emerging synthetic benzodiazepines.

References

Cross-Reactivity of Nitrazolam with Commercial Benzodiazepine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam, a designer triazolobenzodiazepine, presents a growing challenge for clinical and forensic toxicology. As a potent central nervous system depressant, its detection is crucial for accurate diagnosis and monitoring. Initial screening for benzodiazepines in biological samples, typically urine, is predominantly performed using immunoassays. However, the structural novelty of designer drugs like this compound raises questions about their cross-reactivity with assays designed for traditional benzodiazepines. This guide provides a comparative analysis of this compound's cross-reactivity with various benzodiazepine (B76468) immunoassays, supported by available experimental data and detailed methodologies, to aid researchers in the accurate interpretation of screening results.

Understanding Benzodiazepine Immunoassays

Benzodiazepine immunoassays are a class of rapid screening tests that utilize antibodies to detect the presence of benzodiazepines and their metabolites. Common methodologies include the Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), Kinetic Interaction of Microparticles in Solution (KIMS), and Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically calibrated against a specific benzodiazepine, most commonly oxazepam or nordiazepam, and a positive result is generated when the concentration of the target analyte or a cross-reacting substance exceeds a predetermined cutoff level.

The principle of these competitive immunoassays involves the competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme's activity is altered when bound to the antibody. Therefore, the presence of free drug from the sample results in less binding of the drug-enzyme conjugate to the antibody, leading to a measurable change in enzyme activity that is proportional to the drug concentration in the sample.

Quantitative Cross-Reactivity of this compound

The cross-reactivity of a compound in an immunoassay is a measure of its ability to be detected by an assay designed for a different, but structurally related, target analyte. It is typically expressed as the percentage of the concentration of the cross-reacting substance required to produce the same response as a given concentration of the primary target analyte (the calibrator).

Published data on the cross-reactivity of this compound with a wide range of commercial immunoassays is limited. However, a key study from the Center for Forensic Science Research & Education (CFSRE) provides a quantitative measure.

Immunoassay PlatformCalibratorThis compound Cross-Reactivity (%)Reference
Benzodiazepine ELISAOxazepam36.1%[1]

This data indicates that the tested ELISA, calibrated with oxazepam, detects this compound with approximately one-third of the sensitivity it has for oxazepam. Consequently, a higher concentration of this compound is required to elicit a positive result compared to the calibrator.

Metabolism of this compound and Potential for Metabolite Cross-Reactivity

Understanding the metabolism of this compound is crucial, as its metabolites may also exhibit cross-reactivity with benzodiazepine immunoassays. In vitro studies using human liver microsomes have shown that this compound undergoes phase I metabolism primarily through:

  • Monohydroxylation: The addition of a hydroxyl group to the molecule.

  • Reduction of the nitro group: The conversion of the nitro group (NO2) to an amino group (NH2).

The resulting hydroxylated and amino metabolites are then likely to undergo phase II metabolism, such as glucuronidation, to facilitate their excretion in urine. The cross-reactivity of these specific metabolites with various immunoassays has not been extensively studied. However, it is plausible that these structurally similar metabolites could contribute to the overall immunoassay response, potentially increasing the window of detection.

Experimental Protocols

The following section outlines a general experimental protocol for determining the cross-reactivity of a novel benzodiazepine like this compound with a commercial immunoassay. This is a composite methodology based on standard practices in the field.

Objective:

To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.

Materials:
  • Certified reference material of this compound.

  • Certified reference material of the immunoassay calibrator (e.g., oxazepam).

  • Drug-free human urine.

  • The commercial benzodiazepine immunoassay kit (e.g., EMIT II Plus, CEDIA, KIMS II, HEIA) and the corresponding automated clinical chemistry analyzer.

  • Pipettes, volumetric flasks, and other standard laboratory equipment.

Procedure:
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO). Similarly, prepare a stock solution of the calibrator (e.g., oxazepam).

  • Preparation of Spiked Urine Samples:

    • Create a series of working solutions of this compound by diluting the stock solution with drug-free human urine to achieve a range of concentrations.

    • Prepare a set of calibrators using the calibrator stock solution and drug-free urine at the concentrations specified by the immunoassay manufacturer.

  • Immunoassay Analysis:

    • Perform the benzodiazepine immunoassay on the automated analyzer according to the manufacturer's instructions for use.

    • Analyze the prepared this compound-spiked urine samples and the calibrator samples.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the lowest concentration of this compound that produces a positive result, i.e., a response equal to or greater than the cutoff calibrator (e.g., 200 ng/mL oxazepam equivalent).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of this compound Producing a Positive Result) x 100

Confirmation of Results

It is imperative to remember that immunoassays are screening tests.[2] Due to the potential for cross-reactivity from other substances and the variability in sensitivity for novel compounds like this compound, all presumptive positive results should be confirmed by a more specific and sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These confirmatory methods can definitively identify and quantify this compound and its metabolites.

Logical Workflow for Benzodiazepine Testing

The following diagram illustrates the typical workflow for the detection and confirmation of benzodiazepines, including novel compounds like this compound.

Benzodiazepine_Testing_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase Urine_Sample Urine Sample Collection Immunoassay Benzodiazepine Immunoassay (e.g., EMIT, CEDIA, KIMS, ELISA) Urine_Sample->Immunoassay Result Result Immunoassay->Result Confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) Confirmed_Positive Confirmed Positive (this compound Identified) Confirmation->Confirmed_Positive Analyte Detected Confirmed_Negative Confirmed Negative (False Positive) Confirmation->Confirmed_Negative Analyte Not Detected Negative Negative Result (Reported as Negative) Result->Negative Below Cutoff Positive Presumptive Positive Result->Positive Above Cutoff Positive->Confirmation

Caption: Workflow for Benzodiazepine Screening and Confirmation.

Conclusion

The available data indicates that this compound exhibits cross-reactivity with at least some commercial benzodiazepine immunoassays, enabling its detection in screening procedures. However, the sensitivity for this compound is likely to be lower than for the assay's target calibrator, such as oxazepam. This variability underscores the critical need for researchers and laboratory professionals to be aware of the limitations of immunoassays when screening for novel psychoactive substances. Definitive identification of this compound requires confirmation by mass spectrometry-based methods. Further studies are warranted to establish the cross-reactivity of this compound and its metabolites across a broader range of commercially available immunoassay platforms to improve the accuracy of urine drug testing programs.

References

Distinguishing Nitrazolam from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of novel psychoactive substances (NPS) is paramount. This guide provides a comparative analysis of Nitrazolam and its potential positional isomers, offering insights into their structural nuances and the analytical techniques required for their differentiation. While experimental data for specific this compound isomers is not widely available, this document outlines the expected analytical differences based on established principles of chromatography and mass spectrometry.

This compound, a triazolobenzodiazepine, has the chemical formula C₁₇H₁₃N₅O₂ and a molar mass of 319.324 g·mol⁻¹[1]. Its formal IUPAC name is 1-methyl-8-nitro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][2][3]benzodiazepine[1][4]. The core structure of this compound features a nitro group at the 8th position of the benzodiazepine (B76468) ring system. Positional isomers would, therefore, have this nitro group at different locations on the aromatic ring, most plausibly at the 7th or 9th positions. These subtle structural changes can significantly impact their pharmacological and toxicological profiles, making their distinct identification crucial.

Structural Differences

The primary distinction between this compound and its key positional isomers lies in the substitution pattern of the nitro group on the fused benzene (B151609) ring.

G cluster_this compound This compound (8-Nitro) cluster_isomer1 7-Nitro Isomer cluster_isomer2 9-Nitro Isomer nitrazolam_img nitrazolam_img isomer1_img isomer1_img isomer2_img isomer2_img

Figure 1: Chemical Structures of this compound and its Hypothetical Positional Isomers.

Analytical Differentiation

The differentiation of positional isomers is a common challenge in analytical chemistry. While mass spectrometry can confirm the elemental composition, chromatographic techniques are often essential to resolve and identify individual isomers.

Comparative Analytical Data

The following table summarizes the expected and reported analytical data for this compound and its theoretical isomers.

AnalyteMolecular FormulaMolar Mass ( g/mol )Expected Mass SpectraReported/Expected Chromatographic Behavior
This compound (8-Nitro) C₁₇H₁₃N₅O₂319.324[1]Identical to isomers in terms of parent ion (m/z 320.1142 [M+H]⁺)[2]. Fragmentation patterns may show subtle intensity differences.GC-MS Retention Time: 9.229 min, 9.294 min[2]. LC-QTOF-MS Retention Time: 6.53 min[2].
7-Nitro Isomer (Hypothetical) C₁₇H₁₃N₅O₂319.324Identical parent ion to this compound. Fragmentation patterns are expected to be very similar.Expected to have a different retention time from the 8-nitro isomer due to slight differences in polarity and interaction with the stationary phase.
9-Nitro Isomer (Hypothetical) C₁₇H₁₃N₅O₂319.324Identical parent ion to this compound. Fragmentation patterns are expected to be very similar.Expected to have a distinct retention time from both the 7-nitro and 8-nitro isomers.

Experimental Protocols

High-resolution chromatographic and mass spectrometric techniques are indispensable for the successful separation and identification of this compound from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.

  • Sample Preparation: Acid/base extraction.

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

    • Oven: Initial temperature of 60 °C for 0.5 min, ramped at 35 °C/min to 340 °C and held for 6.5 min[2].

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z.

    • Threshold: 250[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suited for the analysis of less volatile and thermally labile compounds.

  • Sample Preparation: 1:100 dilution of an acid/base extraction in the initial mobile phase.

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column[2].

  • Mobile Phase:

    • A: 10 mM Ammonium formate, pH 3.0.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A programmed gradient from 5% B to 95% B over 13 minutes[2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Full scan and product ion scan.

    • Collision Energy: Optimized for the specific precursor ion.

Analytical Workflow and Signaling Pathways

The general workflow for distinguishing this compound from its isomers involves a multi-step process.

G cluster_workflow Analytical Workflow Sample Suspected Sample Extraction Sample Preparation (e.g., Acid/Base Extraction) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening Confirmation Confirmatory Analysis Screening->Confirmation GCMS GC-MS Analysis Confirmation->GCMS LCMSMS LC-MS/MS Analysis Confirmation->LCMSMS Data Data Analysis GCMS->Data LCMSMS->Data Identification Isomer Identification Data->Identification

Figure 2: General Analytical Workflow for Isomer Differentiation.

This compound, like other benzodiazepines, exerts its effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

G cluster_pathway Simplified GABA-A Receptor Signaling This compound This compound/Isomer GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Increased Frequency GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_Depression CNS Depressant Effects (Anxiolysis, Sedation) Hyperpolarization->CNS_Depression

Figure 3: Simplified GABA-A Receptor Signaling Pathway.

References

A Comparative Guide to Nitrazolam Method Validation in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of nitrazolam, a novel psychoactive benzodiazepine (B76468), in forensic toxicology. The increasing prevalence of this compound in forensic casework necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. This document outlines and compares the performance of the two primary analytical techniques employed in forensic toxicology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice of analytical technique is critical for achieving the desired sensitivity, specificity, and throughput in forensic toxicology laboratories. LC-MS/MS has emerged as the gold standard for the analysis of benzodiazepines due to its high sensitivity and specificity, and its ability to analyze a broad range of compounds with minimal sample preparation.[1] In contrast, GC-MS, while a powerful tool, often requires derivatization for thermally unstable or non-volatile compounds like benzodiazepines, which can add complexity and time to the analytical workflow.[2][3]

Key Advantages of LC-MS/MS:

  • High Sensitivity and Specificity: Capable of detecting and quantifying low concentrations of this compound and its metabolites.

  • Minimal Sample Preparation: Often, a simple protein precipitation or liquid-liquid extraction is sufficient.

  • No Derivatization Required: Unlike GC-MS, LC-MS/MS can directly analyze many polar and thermally labile benzodiazepines.[2]

  • High Throughput: The simplicity of sample preparation allows for faster analysis of a large number of samples.

Considerations for GC-MS:

  • Well-Established Technique: A long-standing and reliable method in forensic toxicology.

  • High Resolving Power: Provides excellent separation of complex mixtures.

  • Derivatization Often Necessary: The thermal instability of many benzodiazepines necessitates a derivatization step to improve their volatility and thermal stability for GC analysis.[2][3] This can introduce variability and increase analysis time.

Quantitative Performance Data

The following tables summarize the validation parameters for the quantification of this compound and other relevant designer benzodiazepines using LC-MS/MS. Data for this compound in blood and hair is presented, along with data for the structurally similar compound fluthis compound (B1451286) in blood to provide a comparative context.

Table 1: LC-MS/MS Validation Parameters for this compound in Whole Blood

ParameterPerformance CharacteristicReference
Linearity Calibration ranges established based on method performance[4]
Sample Preparation Liquid-Liquid Extraction[4]
Instrumentation LC-MS/MS with positive-ion electrospray[4]

Further specific quantitative data for a fully validated method for this compound in blood was not available in the searched literature. The provided reference describes the development of a method for 12 novel benzodiazepines, including this compound.

Table 2: LC-MS/MS Validation Parameters for Fluthis compound in Postmortem Blood

ParameterPerformance CharacteristicReference
Limit of Detection (LOD) 0.5 ng/mL[5][6][7]
Limit of Quantification (LOQ) 1 ng/mL[5][6][7]
Linearity 1–200 ng/mL (R² > 0.99)[5][6][7]
Intra-day Precision (%RSD) 3–20%[5][6][7]
Inter-day Precision (%RSD) 4–21%[5][6][7]
Accuracy (Bias) ±12%[5][6][7]
Recovery 35–90%[5][6][7]
Matrix Effect (%RSD) 3–20%[5][6][7]

Table 3: GC-MS Validation Parameters for Common Benzodiazepines in Blood

ParameterPerformance CharacteristicReference
Limit of Detection (LOD) 5 to 50 ng/mL[8]
Limit of Quantification (LOQ) ≤ 50 ng/mL[8]
Linearity 50 to 1000 ng/mL (r² > 0.990)[8]
Precision (CV) < 4% at 50 and 200 ng/mL[8]
Accuracy ±16% at 50 ng/mL, ±7% at 200 ng/mL[8]
Recovery > 74%[2]

Note: This data is for a range of common benzodiazepines and provides a general indication of the performance of a validated GC-MS method. Specific validation for this compound would be required.

Experimental Protocols

LC-MS/MS Method for Designer Benzodiazepines in Blood

This protocol is based on a validated method for 13 designer benzodiazepines, including fluthis compound, in postmortem blood.[5]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 0.5 mL of blood, add an internal standard.

    • Add 1 mL of sodium acetate (B1210297) buffer (pH 4.5) and vortex.

    • Centrifuge the sample at 3,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE column.

    • Wash the column with deionized water, followed by a wash with a solution of acetonitrile (B52724) and water.

    • Dry the column completely.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumentation and Analytical Conditions:

    • Chromatography: A C18 analytical column is used with a gradient elution.

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[5]

GC-MS Method for Benzodiazepines in Blood

This protocol describes a general procedure for the analysis of benzodiazepines in blood using GC-MS, which would require adaptation and validation for this compound.[2][8]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of blood, add an internal standard and a buffer to adjust the pH to approximately 9.

    • Add an organic extraction solvent (e.g., chloroform (B151607) or butyl acetate).

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of triethylamine (B128534) and propionic anhydride (B1165640) or MTBSFTA).[2][3]

    • Heat the sample to facilitate the derivatization reaction.

    • After cooling, the sample is ready for injection.

  • Instrumentation and Analytical Conditions:

    • Gas Chromatography: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase) is used.

    • Carrier Gas: Helium.

    • Mass Spectrometry: A mass spectrometer operating in electron impact (EI) ionization mode with selected ion monitoring (SIM) is used for quantification.[8]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and GC-MS methods described above.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Sample 0.5 mL Blood Sample Add_IS Add Internal Standard Sample->Add_IS Buffer Add Buffer & Vortex Add_IS->Buffer Centrifuge Centrifuge Buffer->Centrifuge SPE_Load Load on SPE Column Centrifuge->SPE_Load SPE_Wash Wash SPE Column SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (ESI+) LC_Separation->MSMS_Detection

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_derivatization Derivatization cluster_analysis Analysis Sample 1 mL Blood Sample Add_IS_Buffer Add IS & Buffer Sample->Add_IS_Buffer LLE Liquid-Liquid Extraction Add_IS_Buffer->LLE Centrifuge Centrifuge LLE->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize GC_Separation GC Separation Derivatize->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection

Caption: GC-MS Experimental Workflow for Benzodiazepine Analysis.

Conclusion

For the forensic toxicological analysis of this compound, LC-MS/MS offers a more sensitive, specific, and higher-throughput approach compared to GC-MS, primarily due to the elimination of the derivatization step. The presented data and protocols provide a foundation for laboratories to develop and validate their own methods for the detection and quantification of this emerging designer benzodiazepine. It is crucial that any method is fully validated according to international forensic toxicology guidelines to ensure the reliability and defensibility of the results in a legal context.

References

Inter-laboratory Comparison of Nitrazolam Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Nitrazolam, a novel psychoactive benzodiazepine. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes information from established analytical protocols and related studies on other benzodiazepines to offer a framework for laboratory best practices and performance evaluation. Inter-laboratory comparisons are crucial for ensuring the reliability and accuracy of analytical results, forming a cornerstone of quality assurance in forensic and research laboratories.[1][2][3][4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of benzodiazepines, including this compound, using various analytical techniques. These values are indicative and may vary based on the specific instrumentation, matrix, and laboratory protocols.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MSThis compound & other benzodiazepines--Blood and Urine[5]
SpectrophotometryReduced Nitrazepam (structurally similar)0.069 µg/ml0.231 µg/mlBulk drug and dosage forms[6]
HPLC-DADFlurazepam, Lorazepam, Alprazolam, Diazepam30 ng/mL100 ng/mLVitreous Humor[7]
LC-MS/MS53 BenzodiazepinesAnalyte-dependentAnalyte-dependent (Precision and accuracy within ±30%)Illicit Drug Samples[8]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for reproducibility and comparison across laboratories. The following protocols are based on methods employed by forensic science laboratories.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: An acid/base extraction procedure is typically employed.[9]

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.[9]

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Temperature Program:

    • Injection Port: 265 °C[9]

    • Transfer Line: 300 °C[9]

    • MS Source: 230 °C[9]

    • MS Quadrupole: 150 °C[9]

    • Oven: Initial temperature of 60 °C held for 0.5 minutes, then ramped at 35 °C/min to 340 °C and held for 6.5 minutes.[9]

  • Injection: 1 µL, splitless mode.[9]

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z[9]

    • Threshold: 250[9]

  • Expected Retention Time: Approximately 9.294 minutes, though this can vary between systems.[9]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Sample Preparation: A 1:100 dilution of the acid/base extract in the initial mobile phase.[9]

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.[9]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[9]

  • Mobile Phase:

    • A: 10 mM Ammonium formate, pH 3.0[9]

    • B: Acetonitrile

  • Gradient: A linear gradient is typically used, starting with a high aqueous phase and increasing the organic phase over time to elute the analyte. For example, starting at 95% A and moving to 95% B over 13 minutes.[9]

  • Flow Rate: A typical flow rate for a column of this dimension would be in the range of 0.4-0.6 mL/min.

  • Temperature:

    • Autosampler: 15 °C[9]

    • Column: Maintained at a constant temperature, e.g., 40 °C.

  • Injection Volume: 10 µL[9]

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da[9]

    • Collision Energy: Optimized for the specific analyte, often with a spread of energies for comprehensive fragmentation.

Visualized Workflows and Pathways

The following diagrams illustrate the typical analytical workflow for this compound analysis and a conceptual diagram for an inter-laboratory comparison study.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Seized Material/Biological Sample extraction Acid/Base Extraction start->extraction injection GC Injection (Splitless) extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection processing Data Acquisition & Processing detection->processing comparison Comparison to Reference Standard processing->comparison identification Positive Identification comparison->identification Inter-laboratory Comparison Logic cluster_coordinator Coordinating Body cluster_labs Participating Laboratories coordinator Proficiency Test Coordinator sample_prep Preparation & Distribution of Homogenous Samples coordinator->sample_prep data_collection Collection of Results sample_prep->data_collection labA Laboratory A sample_prep->labA labB Laboratory B sample_prep->labB labC Laboratory C sample_prep->labC statistical_analysis Statistical Analysis (e.g., Z-scores) data_collection->statistical_analysis report Issuance of Final Report statistical_analysis->report analysis Sample Analysis using In-House Method labA->analysis labB->analysis labC->analysis reporting Reporting of Results to Coordinator analysis->reporting reporting->data_collection

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of the designer benzodiazepine (B76468) Nitrazolam and its structurally related, clinically established counterpart, Nitrazepam. Due to the limited availability of direct comparative studies on this compound, this document synthesizes existing in vitro and in vivo data to offer a comprehensive metabolic profile for each compound.

Overview of Metabolic Pathways

Benzodiazepine metabolism primarily occurs in the liver and is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, such as oxidation and reduction, are predominantly mediated by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.

This compound , a triazolobenzodiazepine, undergoes two primary Phase I metabolic transformations: monohydroxylation and reduction of its nitro group.[1][2] The primary metabolites formed are a mono-hydroxylated derivative and 8-aminothis compound.[1]

Nitrazepam , a traditional 1,4-benzodiazepine, follows a more extensively characterized metabolic pathway. Its biotransformation involves reduction of the 7-nitro group to an amino group, which is a major metabolic step.[3] This is followed by N-acetylation of the amino group.[3] Additionally, hydroxylation at the C3 position can occur. The key enzymes involved in Nitrazepam metabolism include aldehyde oxidase 1 (AOX1) for the nitro-reduction, N-acetyltransferase 2 (NAT2) for acetylation, arylacetamide deacetylase (AADAC), and cytochrome P450 3A4 (CYP3A4).[3]

Comparative Metabolic Data

Direct quantitative comparisons of the metabolic rates of this compound and Nitrazepam are scarce in the available scientific literature. However, pharmacokinetic data for Nitrazepam from human studies provides a valuable benchmark for understanding its metabolic clearance.

Table 1: Summary of Metabolic Pathways and Metabolites

FeatureThis compoundNitrazepam
Primary Phase I Reactions Monohydroxylation, Nitro-reduction[1][2]Nitro-reduction, N-acetylation, Hydroxylation[3]
Major Metabolites Mono-hydroxy-nitrazolam, 8-amino-nitrazolam[1]7-aminonitrazepam, 7-acetylaminonitrazepam, 3-hydroxy-nitrazepam[3]
Key Enzymes Involved Not fully characterizedAOX1, NAT2, AADAC, CYP3A4[3]

Table 2: Pharmacokinetic Parameters of Nitrazepam in Humans

ParameterValueReference
Half-life (t½) 16.5 - 48.3 hours
Time to Peak Plasma Concentration (Tmax) ~2 hours

Experimental Protocols

The following sections describe generalized experimental protocols for studying the in vitro metabolism of benzodiazepines using human liver microsomes and for the analysis of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are representative of the methodologies commonly employed in drug metabolism research.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (pooled)

  • Test compound (e.g., this compound, Nitrazepam)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes at 37°C. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the microsomal solution and the test compound separately at 37°C for approximately 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are typically taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug.

  • Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound and identify any formed metabolites.

LC-MS/MS Analysis of Metabolites

This protocol provides a general framework for the sensitive and selective analysis of benzodiazepines and their metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for benzodiazepines.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored. A full scan or product ion scan can be used for metabolite identification.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific analytes.

Visualizations

The following diagrams illustrate the metabolic pathways and a typical experimental workflow.

cluster_this compound This compound Metabolism cluster_nitrazepam Nitrazepam Metabolism This compound This compound Metabolite1 Mono-hydroxy-nitrazolam This compound->Metabolite1 Hydroxylation Metabolite2 8-amino-nitrazolam This compound->Metabolite2 Nitro-reduction Nitrazepam Nitrazepam Metabolite3 7-aminonitrazepam Nitrazepam->Metabolite3 Nitro-reduction (AOX1) Metabolite5 3-hydroxy-nitrazepam Nitrazepam->Metabolite5 Hydroxylation (CYP3A4) Metabolite4 7-acetylaminonitrazepam Metabolite3->Metabolite4 N-acetylation (NAT2)

Caption: Comparative Metabolic Pathways of this compound and Nitrazepam.

Start Prepare Human Liver Microsomes and Test Compound Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Add NADPH to Initiate Reaction Preincubation->Initiation Incubation Incubate at 37°C (Time-course sampling) Initiation->Incubation Termination Terminate Reaction with Cold Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis

Caption: In Vitro Metabolism Experimental Workflow.

References

Validating Nitrazolam Detection in Post-Mortem Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including designer benzodiazepines like Nitrazolam, presents a significant challenge in forensic toxicology. Accurate and reliable detection of these compounds in post-mortem samples is crucial for determining the cause of death and understanding their role in fatal intoxications. This guide provides a comparative overview of analytical methodologies for the validation of this compound detection in post-mortem specimens, with a focus on experimental data and established best practices.

The validation of an analytical method ensures its fitness for a specific purpose, providing confidence in the reliability of its results.[1][2] In forensic toxicology, this process is governed by stringent guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American Society of Crime Laboratory Directors/Laboratory Accreditation Board (ASCLD/LAB).[3] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, recovery, and matrix effects.

Comparative Analysis of Analytical Techniques

The primary methods for the detection and quantification of benzodiazepines in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become the gold standard for the analysis of benzodiazepines in forensic toxicology.[4][5] It offers the advantage of analyzing a wide range of compounds with minimal sample preparation and without the need for derivatization, which is often required for GC-MS analysis.[4][6]

A typical LC-MS/MS workflow for this compound detection in post-mortem blood is outlined below:

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Post-mortem Blood Sample Fortification Fortification with Internal Standard Sample->Fortification Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Fortification->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation of Analyte Identity Quantification->Confirmation

Figure 1: General workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique that has been widely used in forensic toxicology for many years.[4][7] While it can provide excellent separation and sensitivity, it often requires derivatization of the target analytes to improve their volatility and thermal stability.[6]

Below is a diagram illustrating a common GC-MS workflow for benzodiazepine (B76468) analysis.

GC-MS Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Post-mortem Blood Sample Fortification_GC Fortification with Internal Standard Sample_GC->Fortification_GC Extraction_GC Liquid-Liquid Extraction (LLE) Fortification_GC->Extraction_GC Derivatization_GC Derivatization Extraction_GC->Derivatization_GC Injection_GC Injection into GC System Derivatization_GC->Injection_GC Separation_GC Gas Chromatographic Separation Injection_GC->Separation_GC Ionization_GC Electron Impact Ionization (EI) Separation_GC->Ionization_GC Detection_GC Mass Spectrometry (MS) Ionization_GC->Detection_GC Quantification_GC Quantification Detection_GC->Quantification_GC Confirmation_GC Confirmation of Analyte Identity Quantification_GC->Confirmation_GC

Figure 2: General workflow for GC-MS analysis of this compound.

Quantitative Data Comparison

The following tables summarize typical validation parameters for the detection of this compound and similar benzodiazepines in post-mortem blood using LC-MS/MS and GC-MS. The data presented is a synthesis from multiple sources to provide a comparative overview.[8][9][10]

Table 1: LC-MS/MS Method Validation Parameters for Benzodiazepines in Post-Mortem Blood

ParameterThis compound (or similar)Performance Criteria
Linearity (r²) > 0.99≥ 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mLAs low as reasonably achievable
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mLWithin linear range
Accuracy (% Bias) Within ±15%Within ±20% (±25% at LLOQ)
Precision (%RSD) < 15%< 20% (< 25% at LLOQ)
Recovery 70 - 110%Consistent and reproducible
Matrix Effect < 25%Minimized and compensated for

Table 2: GC-MS Method Validation Parameters for Benzodiazepines in Post-Mortem Blood

ParameterThis compound (or similar)Performance Criteria
Linearity (r²) > 0.99≥ 0.99
Limit of Detection (LOD) 1.0 - 5.0 ng/mLAs low as reasonably achievable
Limit of Quantitation (LOQ) 5.0 - 10.0 ng/mLWithin linear range
Accuracy (% Bias) Within ±20%Within ±20% (±25% at LLOQ)
Precision (%RSD) < 20%< 20% (< 25% at LLOQ)
Recovery 60 - 100%Consistent and reproducible

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of analytical methods. Below are summarized methodologies for LC-MS/MS and GC-MS analysis of benzodiazepines in post-mortem samples.

LC-MS/MS Protocol Summary
  • Sample Preparation: To a 0.5 mL post-mortem blood sample, an internal standard (e.g., Diazepam-d5) is added. Proteins are precipitated using a solvent like acetonitrile (B52724). Alternatively, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.[8][9] The final extract is evaporated to dryness and reconstituted in the initial mobile phase.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[8]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte to ensure specificity.[8][9]

GC-MS Protocol Summary
  • Sample Preparation: A 1 mL post-mortem blood sample is fortified with an internal standard. A liquid-liquid extraction is performed, often using a solvent like n-butyl acetate. The organic layer is separated and evaporated.[7]

  • Derivatization: The dried extract is derivatized, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility of the analytes.[10]

  • Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometry: Detection is carried out using a mass spectrometer operating in electron impact (EI) ionization mode. Data is acquired in full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of an analytical method. The following diagram illustrates the logical flow and relationship between these key parameters.

Validation Parameters Logic MethodDevelopment Method Development Selectivity Selectivity & Specificity MethodDevelopment->Selectivity Recovery Recovery MethodDevelopment->Recovery Stability Stability MethodDevelopment->Stability Linearity Linearity & Range Selectivity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) LOQ->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod MatrixEffect Matrix Effect Recovery->MatrixEffect MatrixEffect->ValidatedMethod Stability->ValidatedMethod

Figure 3: Interrelationship of analytical method validation parameters.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the detection and quantification of this compound in post-mortem samples. LC-MS/MS generally offers higher sensitivity and specificity with simpler sample preparation, making it the preferred method in many modern forensic toxicology laboratories. However, GC-MS remains a reliable and well-established alternative. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput, and the desired limits of detection. Regardless of the technique employed, a thorough method validation following established forensic guidelines is paramount to ensure the accuracy and defensibility of the results.

References

Navigating the Analytical Landscape: A Comparative Guide to Nitrazolam and Traditional Benzodiazepine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like nitrazolam, presents a significant challenge to forensic and clinical laboratories. Distinguishing these new compounds from traditional benzodiazepines requires robust and sensitive analytical methods. This guide provides a comprehensive comparison of the analytical methodologies used for the detection and quantification of this compound versus traditional benzodiazepines such as diazepam, alprazolam, and lorazepam, supported by experimental data and detailed protocols.

At a Glance: Method Performance

The choice of analytical technique is critical for achieving the desired sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of both traditional and novel benzodiazepines due to its high sensitivity, selectivity, and ability to analyze thermally labile compounds without derivatization. Gas chromatography-mass spectrometry (GC-MS) remains a viable alternative, though it often requires derivatization to improve the volatility and thermal stability of many benzodiazepines.

Below is a summary of typical performance data for the analysis of this compound and selected traditional benzodiazepines by LC-MS/MS and GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation, matrix, and experimental conditions.

AnalyteMethodMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (ng/mL)
This compound LC-MS/MSIllicit Drug Samples--0.1 - 20[1]
LC-MS/MSWhole Blood0.5[2]1[2]1 - 200[2]
Diazepam LC-MS/MSWhole Blood0.00360.0120.013 - 1.0 (mg/L)[3]
LC-MS/MSUrine-2.02.0 - 300
GC-MSWhole Blood5 - 50≤ 5050 - 1000
Alprazolam LC-MS/MSWhole Blood0.00030.0010.002 - 1.0 (mg/L)[3]
LC-MS/MSUrine--0.1 - 20[1]
GC-MSWhole Blood5 - 50≤ 5050 - 1000
Lorazepam LC-MS/MSWhole Blood0.00070.00230.005 - 1.0 (mg/L)[3]
GC-MSWhole Blood5 - 50≤ 5050 - 1000

Experimental Workflows and Methodologies

A generalized workflow for the analysis of benzodiazepines in biological matrices is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical experimental pathway from sample receipt to data analysis.

Benzodiazepine (B76468) Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Receipt Sample Receipt Sample Accessioning & Storage Sample Accessioning & Storage Sample Receipt->Sample Accessioning & Storage Verification Sample Preparation Sample Preparation Sample Accessioning & Storage->Sample Preparation Aliquoting Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extraction & Cleanup Data Processing & Review Data Processing & Review Instrumental Analysis->Data Processing & Review Raw Data Reporting Reporting Data Processing & Review->Reporting Validated Results

A generalized workflow for benzodiazepine analysis.
Detailed Experimental Protocols

Accurate and precise quantification of this compound and traditional benzodiazepines relies on well-defined and validated experimental protocols. Below are representative methodologies for LC-MS/MS and GC-MS analysis.

1. LC-MS/MS Method for Benzodiazepine Panel (including this compound)

This method is suitable for the simultaneous quantification of a broad range of benzodiazepines in biological matrices.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of whole blood or urine, add an internal standard solution.

    • For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates.

    • Precondition a mixed-mode SPE cartridge with methanol (B129727) and water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and an organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide) to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate/ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions for this compound: 320.1 → 292.1 (quantifier), 320.1 → 274.1 (qualifier)[1].

    • Precursor and Product Ions for Diazepam: 285.1 → 154.1 (quantifier), 285.1 → 193.1 (qualifier).

    • Precursor and Product Ions for Alprazolam: 309.1 → 281.1 (quantifier), 309.1 → 205.1 (qualifier).

    • Precursor and Product Ions for Lorazepam: 321.0 → 275.0 (quantifier), 321.0 → 303.0 (qualifier).

2. GC-MS Method for Traditional Benzodiazepines

This method is commonly used for the analysis of traditional benzodiazepines but may require derivatization for certain compounds.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of whole blood or urine, add a buffer (e.g., phosphate (B84403) buffer, pH 6) and an internal standard.

    • Extract the sample with an organic solvent (e.g., n-butyl acetate).

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Derivatization (for compounds like lorazepam and oxazepam): Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Gas Chromatography Conditions:

    • Column: A low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic Ions: Monitor characteristic ions for each benzodiazepine and their derivatives.

Logical Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the specific analytes of interest, the required sensitivity, sample matrix, and available instrumentation. The following diagram outlines a decision-making process for choosing between the primary analytical techniques.

Analytical Method Selection Start Start Define Analytes Define Analytes Start->Define Analytes Thermal Stability Thermal Stability Define Analytes->Thermal Stability LC-MS/MS LC-MS/MS Thermal Stability->LC-MS/MS Thermally Labile (e.g., this compound, Lorazepam) GC-MS GC-MS Thermal Stability->GC-MS Thermally Stable High Sensitivity Required High Sensitivity Required LC-MS/MS->High Sensitivity Required Final Method Final Method LC-MS/MS->Final Method Derivatization Required Derivatization Required GC-MS->Derivatization Required Direct GC-MS Direct GC-MS Derivatization Required->Direct GC-MS No GC-MS with Derivatization GC-MS with Derivatization Derivatization Required->GC-MS with Derivatization Yes (e.g., Oxazepam) Direct GC-MS->High Sensitivity Required Direct GC-MS->Final Method GC-MS with Derivatization->High Sensitivity Required GC-MS with Derivatization->Final Method High Sensitivity Required->LC-MS/MS Yes (sub-ng/mL) High Sensitivity Required->GC-MS No (ng/mL)

Decision tree for analytical method selection.

Conclusion

The analysis of this compound and other novel benzodiazepines requires highly sensitive and specific methods to ensure accurate identification and quantification. LC-MS/MS stands out as the superior technique, offering direct analysis of a wide range of benzodiazepines with excellent sensitivity, making it particularly suitable for complex matrices and low-concentration samples. While GC-MS remains a valuable tool, its application can be limited by the thermal instability of certain compounds, often necessitating a derivatization step which adds complexity to the workflow.

For researchers and professionals in drug development and forensic science, the choice of method should be guided by the specific requirements of the analysis. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions and developing robust analytical strategies for both traditional and emerging benzodiazepines.

References

Navigating the Analytical Landscape: A Comparative Guide to Nitrazolam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel psychoactive substances like Nitrazolam is paramount. This guide provides a comparative overview of analytical methodologies, focusing on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, supported by experimental data and detailed protocols to aid in method selection and development.

The emergence of designer benzodiazepines such as this compound presents a significant challenge for forensic and clinical toxicology. To ensure reliable detection and quantification, robust analytical methods are essential. While various techniques exist, LC-MS/MS has become the gold standard due to its high sensitivity and selectivity. This guide will delve into the performance characteristics of published LC-MS/MS methods for this compound quantification in different biological matrices.

Comparative Analysis of Quantitative Methods

The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of this compound. Data for other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this compound are scarce in recent literature, reflecting the widespread adoption of the more sensitive and specific LC-MS/MS methods.[1]

Analytical TechniqueMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Bias)Precision (% RSD)Reference
LC-MS/MSIllicit Drug Samples0.1 - 20 ng/mLEstimated as 3.3 * LODWithin ±30%RSD: 6–28% (Continuing Calibration Checks)[2]
LC-MS/MSHuman Whole BloodNot SpecifiedNot Specified±10%≤10% CV (Intra- and Inter-run)[3]
LC-MS/MSUrine0.1 - 100 ng/mL0.1 ng/mL96 - 114%< 10% CV[4]
LC-MS/MSHuman Whole Blood0.1 - 50 ng/mL0.1 ng/mLMostly between 80-120%Mostly <10% CV[5]
LC-MS/MSHair5 or 25 - 100 pg/mg5 or 25 pg/mg-13.7 to 18.3%<19.2%[6][7]

Experimental Workflows and Protocols

The successful quantification of this compound relies on a meticulously executed experimental workflow, from sample preparation to instrumental analysis. Below is a generalized workflow, followed by specific experimental protocols from validated studies.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Blood, Urine, Hair) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

A generalized experimental workflow for the quantification of this compound.
Protocol 1: LC-MS/MS Quantification of this compound in Illicit Drug Samples[2]

  • Sample Preparation:

    • Prepare a stock solution containing this compound and other benzodiazepines at a concentration of 20 ng/mL in 90:10 mobile phase A to mobile phase B.

    • Perform serial dilutions to create calibration standards at concentrations of 0.1, 0.25, 0.5, 0.75, 1, 5, 10, and 20 ng/mL.

    • Transfer 500 µL of each standard to a polypropylene (B1209903) HPLC vial for analysis.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.

    • Ionization Mode: Positive-ion electrospray.

    • MRM Transitions: The precursor ion for this compound is m/z 320.1, with product ions at m/z 292.1, 274.1, 246.1, and 198.1.[2]

    • Chromatography: The specific liquid chromatography parameters were adapted from a previous method for the analysis of illicit drugs.

Protocol 2: LC-MS/MS Quantification of this compound in Human Whole Blood[3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a sample of human whole blood, add internal standards.

    • Buffer the sample.

    • Perform a liquid-liquid extraction.

  • Instrumentation and Conditions:

    • Analysis: Positive-ion electrospray tandem mass spectrometry is used for detection and quantitation.

Protocol 3: LC-MS/MS Quantification of Designer Benzodiazepines in Urine[4]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Perform enzymatic hydrolysis of the urine sample within the well of a Strata-X-Drug B Plus 96-well plate.

    • Apply the sample to the SPE media.

    • Wash the SPE plate with 1 mL of 0.1% Formic Acid in Water, followed by 1 mL of 30% Methanol (B129727) in Water.

    • Dry the plate under high vacuum for 5 minutes.

    • Elute the analytes with two washes of 0.5 mL of a solution such as 5% Ammonium Hydroxide in Methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C.

    • Reconstitute the dried sample in 200 µL of the initial mobile phase.

  • Instrumentation and Conditions:

    • LC Column: Kinetex Biphenyl column.

Protocol 4: LC-MS/MS Quantification of Designer Benzodiazepines in Hair[6][7]
  • Sample Preparation:

    • Decontaminate and pulverize the hair sample.

    • Incubate a 20 mg aliquot of the pulverized hair in methanol in an ultrasound bath for 1 hour at 25°C.

    • Centrifuge the sample and evaporate the supernatant.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter the extract using nano-filter vials before injection into the LC-MS/MS system.

  • Instrumentation and Conditions:

    • Analysis: Two multiple-reaction monitoring (MRM) transitions are used to identify each analyte.

Signaling Pathways and Logical Relationships

The analytical process for this compound quantification can be visualized as a logical progression of steps, each critical for achieving accurate and precise results. The following diagram illustrates the relationship between the key stages of the analytical method.

Analytical_Method_Logic Sample Biological or Seized Sample Preparation Sample Preparation (Extraction, Clean-up) Sample->Preparation Separation Chromatographic Separation (LC) Preparation->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analysis_1 First Mass Analyzer (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Collision Cell (Fragmentation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Second Mass Analyzer (Product Ion Selection) Fragmentation->Mass_Analysis_2 Detection Detector Mass_Analysis_2->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Result Quantitative Result Data_Acquisition->Result

Logical flow of an LC-MS/MS analysis for this compound.

References

Safety Operating Guide

Navigating the Disposal of Nitrazolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Nitrazolam is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents environmental contamination but also mitigates the risk of diversion. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

This compound is a benzodiazepine (B76468) derivative and is classified as a controlled substance in many jurisdictions. As such, its disposal is strictly regulated. The following procedures are based on general guidelines for the disposal of DEA-controlled substances and are intended to provide a framework for laboratory personnel. It is imperative to consult and adhere to all applicable federal, state, tribal, and local regulations, as well as institution-specific protocols.

Core Disposal Procedures for Controlled Substances

The primary goal of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form which would allow it to be administered to humans or animals.[1]

Step-by-Step Disposal Plan:

  • Regulatory Compliance and Documentation:

    • Principal investigators must typically hold a Virginia Board of Pharmacy Controlled Substances Registration and a DEA Registration before acquiring or using controlled substances.[2]

    • All disposal activities must be meticulously documented. A DEA Form 41 must be completed each time a controlled substance is disposed of.[1]

    • The disposal process must be witnessed by at least two individuals, both of whom are required to sign the DEA Form 41.[1]

    • Completed forms should be maintained on file for a minimum of two years, with a copy forwarded to the appropriate institutional office, such as the Medical Director's office.[1]

  • Segregation and Storage of Waste:

    • Expired, compromised (e.g., broken seal), or otherwise unwanted this compound must be stored in a designated, double-locked area, separate from active inventory.[1]

    • Waste containers should be clearly labeled as "Hazardous Waste" and stored in a designated Chemical Waste Satellite Accumulation Area with secondary containment to prevent spills.[3]

  • Rendering the Substance Non-Retrievable:

    • Commercial chemical destruction products, such as charcoal-based solutions (e.g., RxDestroyer or Deterra), are a common method for rendering controlled substances non-retrievable.[1]

    • The controlled substance should be mixed with other non-controlled substances within the disposal container to further ensure it is not easily retrievable.[1]

  • Final Disposal:

    • Disposal of DEA-controlled substances is typically managed through a licensed vendor. Your institution's Environmental Health and Safety (EHS) department should be contacted to arrange for disposal.[3]

    • Do not dispose of this compound or other controlled substances down the drain or in regular trash unless explicitly identified as non-hazardous and safe for such disposal by EHS.[3]

Experimental Protocols and Data Presentation

Currently, there is a lack of publicly available, specific experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. The recommended procedures rely on the established "non-retrievable" standard set by the DEA.[1] Laboratories should follow the general guidelines for controlled substances and consult with their EHS department for institution-approved methods.

Due to the absence of specific quantitative data on this compound disposal in the public domain, a comparative data table cannot be provided at this time.

Visualizing the Disposal Workflow

To clarify the procedural flow of this compound disposal, the following diagram outlines the key steps and decision points for laboratory personnel.

cluster_prep Preparation & Documentation cluster_destruction Destruction & Rendering Non-Retrievable cluster_final Finalization & Disposal start This compound Identified for Disposal (Expired, Unused, Contaminated) segregate Segregate and Secure in a Double-Locked Storage Area start->segregate document Initiate DEA Form 41 for Disposal segregate->document witness Designate Two Witnesses for the Disposal Process document->witness prepare_destruction Prepare Commercial Disposal Kit (e.g., Charcoal-based System) witness->prepare_destruction add_this compound Add this compound to the Disposal Container prepare_destruction->add_this compound add_other Mix with Other Non-Controlled Substances add_this compound->add_other render_non_retrievable Activate Disposal System to Render Substance Non-Retrievable add_other->render_non_retrievable sign_form Witnesses and Disposer Sign DEA Form 41 render_non_retrievable->sign_form contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup sign_form->contact_ehs store_waste Store Sealed Container in Satellite Accumulation Area contact_ehs->store_waste ehs_disposal EHS Collects Waste for Final Disposal via Licensed Vendor store_waste->ehs_disposal file_form File Completed DEA Form 41 for a Minimum of 2 Years ehs_disposal->file_form

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe, compliant, and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Nitrazolam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent research compounds like Nitrazolam is paramount. Although some safety data sheets (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its structural similarity to other potent benzodiazepines, such as Clonazolam and Flunitrazepam, necessitates stringent safety precautions.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment considering the quantity, physical form (powder or liquid), and specific laboratory procedure should determine the appropriate level of PPE.[4] The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.[4]

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[4]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[4]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[4]

Experimental Workflow for Safe Handling

A systematic approach is crucial for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal receipt Receipt & Inventory Log compound, verify integrity, and store appropriately. risk_assessment Risk Assessment Evaluate hazards and determine necessary safety precautions. receipt->risk_assessment ppe_donning Don PPE Put on appropriate personal protective equipment. risk_assessment->ppe_donning weighing Weighing & Dispensing (in ventilated enclosure) ppe_donning->weighing solution_prep Solution Preparation (in chemical fume hood) weighing->solution_prep decontamination Decontamination Clean all work surfaces and equipment. solution_prep->decontamination ppe_doffing Doff PPE Remove PPE in the correct sequence to avoid contamination. decontamination->ppe_doffing waste_segregation Segregate & Label Waste Collect contaminated materials in designated, sealed containers. ppe_doffing->waste_segregation waste_storage Store Waste Securely Keep waste in a designated, secure area. waste_segregation->waste_storage waste_disposal Dispose via Approved Vendor Arrange for pickup by a certified hazardous waste contractor. waste_storage->waste_disposal

General workflow for the safe handling of a potent research compound.[4]

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[4]

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.Prevents environmental contamination and accidental exposure. Ensure the container is compatible with the chemical.[4][5]
Contaminated Labware - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items. Do not overfill waste containers.[4]
Contaminated PPE - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.[4]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and concentration.[4]

As this compound is a benzodiazepine (B76468) and may be classified as a controlled substance in some jurisdictions, disposal may need to follow regulations for controlled substances, which often involve a DEA-registered reverse distributor.[3][5]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist.[1][6]

  • Skin Contact: Immediately remove any contaminated clothing and rinse the skin with water.[1][6]

  • Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1][6]

  • Ingestion: Immediately call a doctor or poison control center.[1][6]

General Advice:

Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1][7] In cases of severe overdose, supportive care, including monitoring of airway, breathing, and circulation, is the cornerstone of treatment.[8] The use of flumazenil, a benzodiazepine antagonist, is typically reserved for specific clinical situations and should be administered by medical professionals.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrazolam
Reactant of Route 2
Reactant of Route 2
Nitrazolam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。